Acetyl fluoride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
acetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO/c1-2(3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCMRTZQCZRJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060326 | |
| Record name | Acetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-99-3 | |
| Record name | Acetyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetyl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFP6JT54SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acetyl Fluoride: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl fluoride (CH₃COF), an acyl fluoride, is a highly reactive and versatile reagent in organic synthesis. Its utility lies primarily in its ability to act as an efficient acetylating agent, introducing the acetyl group (CH₃CO) into a wide range of molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in key synthetic transformations, and its applications in the pharmaceutical industry.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in synthesis. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₂H₃FO | [1] |
| Molecular Weight | 62.043 g/mol | [1] |
| Boiling Point | 21 °C (70 °F; 294 K) | [1] |
| Melting Point | -84 °C (-119 °F; 189 K) | [1] |
| Density | 1.032 g/cm³ | [1] |
| CAS Number | 557-99-3 | [1] |
Synthesis of this compound
This compound can be synthesized through the reaction of hydrogen fluoride with acetic anhydride, yielding acetic acid as a byproduct.[1]
Reaction: HF + (CH₃CO)₂O → CH₃CO₂H + CH₃COF
Reactivity and Synthetic Applications
This compound's reactivity stems from the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing fluorine atom. This makes it an excellent reagent for nucleophilic acyl substitution reactions.
Acetylation of Alcohols and Amines
This compound readily reacts with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are fundamental in organic synthesis for the introduction of protecting groups or for the synthesis of target molecules with specific functionalities.
General Reaction Mechanisms:
The acetylation of alcohols and amines with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen (of the alcohol) or nitrogen (of the amine) attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a fluoride ion to yield the acetylated product.
Experimental Protocols
General Safety Precautions: this compound is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Protocol 1: Acetylation of a Primary Alcohol (e.g., Benzyl Alcohol)
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve benzyl alcohol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Addition of Base: Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) to the solution to neutralize the hydrogen fluoride byproduct that will be generated.
-
Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting benzyl acetate by column chromatography on silica gel.
Protocol 2: Acetylation of a Primary Amine (e.g., Aniline)
-
Reaction Setup: In a dry, inert atmosphere, dissolve aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane.
-
Addition of Base: Add a non-nucleophilic base like pyridine or triethylamine (1.1 eq).
-
Addition of this compound: Cool the mixture to 0 °C and slowly add this compound (1.2 eq).
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess aniline and base, followed by a wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purification: Recrystallize the crude acetanilide from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Role in Drug Development and Pharmaceutical Synthesis
The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties.[2] Fluorine can improve metabolic stability, binding affinity, and bioavailability. While this compound itself does not directly contribute a fluorine atom to the final drug scaffold in most cases, its utility as a highly efficient acetylating agent is crucial in the multi-step synthesis of complex pharmaceutical compounds.
Acetylation is a key transformation in the synthesis of many active pharmaceutical ingredients (APIs). For instance, it is used to protect amine or alcohol functionalities during subsequent reaction steps or to synthesize the final API itself, such as in the case of N-acetylated compounds. The high reactivity of this compound can be advantageous in achieving high yields and conversions where less reactive acetylating agents may fail.
Case Study: Synthesis of Fluorinated Nucleoside Analogs
Fluorinated nucleosides are an important class of antiviral and anticancer agents.[3] The synthesis of these complex molecules often involves multiple steps where selective protection and deprotection of hydroxyl groups are necessary. While acetic anhydride is commonly used for acetylation in these syntheses, the higher reactivity of this compound could potentially offer advantages in terms of reaction times and yields, especially with sterically hindered alcohols. For example, in the synthesis of 4'-fluoro-nucleosides, acetylation of a protected uridine derivative is a key step.[4] The use of a highly reactive acetylating agent is crucial for the efficient conversion to the acetylated intermediate, which is then carried forward to the final product.
Conclusion
This compound is a potent and valuable reagent for acetylation in organic synthesis. Its high reactivity makes it particularly useful for the acetylation of a wide range of substrates, including those that are less reactive towards other acetylating agents. While its handling requires care due to its corrosivity and reactivity with water, its efficiency in introducing the acetyl group makes it an important tool in the synthesis of complex molecules, including those of pharmaceutical interest. For researchers and professionals in drug development, a thorough understanding of the properties and appropriate handling of this compound can enable its effective and safe application in the synthesis of novel therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
An In-depth Technical Guide on the Reaction Mechanism of Acetyl Fluoride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl fluoride, as the lightest acyl fluoride, holds a unique position in organic synthesis, balancing stability with sufficient reactivity for nucleophilic acyl substitution.[1] Unlike its more reactive acyl halide counterparts (chlorides, bromides), its enhanced stability towards moisture and common laboratory conditions makes it a valuable reagent, particularly in complex molecule synthesis where chemoselectivity is paramount.[2][3] This guide provides a comprehensive examination of the reaction mechanisms of this compound with various nucleophiles. It delves into the core principles of nucleophilic acyl substitution, the nature of the tetrahedral intermediate, kinetic data, detailed experimental protocols, and visual representations of the reaction pathways.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution reaction. This is generally a two-step process known as the addition-elimination mechanism.[4][5]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[6][7] This step is typically the rate-determining step.
-
Elimination of the Leaving Group: The tetrahedral intermediate is generally unstable and collapses.[5][6] The C=O double bond is reformed by the expulsion of the fluoride ion, which is the leaving group.
The overall reactivity of acyl halides in these reactions is often ranked I > Br > Cl > F.[4] While fluoride is the poorest leaving group among the halogens due to its basicity and the strength of the C-F bond, the reaction is still highly favorable with a wide range of nucleophiles.[8]
Reaction with Neutral Nucleophiles: Solvolysis
The reaction of this compound with neutral nucleophiles, such as water or alcohols (solvolysis), can proceed through different mechanisms depending on the conditions.
In neutral aqueous media, the hydrolysis of this compound proceeds, but at a slower rate compared to acetyl chloride. The low kF/kCl ratio for solvolysis (e.g., 2.1 x 10⁻² in water) suggests significant C-X bond breaking in the transition state, at least for the more reactive acetyl chloride.[9]
The solvolysis of this compound is subject to Brønsted-acid catalysis.[10] Unlike many other acyl derivatives whose acid-catalyzed rates depend on the Hammett acidity function (h₀), the rate for this compound is directly proportional to the stoichiometric acid concentration ([H₃O⁺]).[10] This suggests a mechanism where a protonated intermediate is attacked by a water molecule.
The proposed mechanism involves:
-
Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the solvent (e.g., water) acts as the nucleophile and attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to a base (another water molecule).
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling hydrogen fluoride (HF).
Quantitative Data: Solvolysis Rate Constants
Kinetic studies provide valuable quantitative insights into reaction mechanisms. The following table summarizes second-order catalytic constants (kₐ) for the acid-catalyzed solvolysis and first-order rate constants (kₛ) for the spontaneous solvolysis of various acyl fluorides in a 60:40 (v/v) dioxane-water mixture at 25°C.[10]
| Compound | Spontaneous Rate (kₛ) (min⁻¹) | Acid-Catalyzed Rate (kₐ) (l·mol⁻¹·min⁻¹) |
| This compound | 2.65 x 10⁻³ | 1.4 x 10⁻² |
| Butyryl Fluoride | 1.02 x 10⁻³ | 7.4 x 10⁻³ |
| Benzoyl Fluoride | 2.02 x 10⁻⁴ | 1.0 x 10⁻⁴ |
| Data sourced from D. P. N. Satchell, 1963.[10] |
The data indicate that this compound undergoes both spontaneous and acid-catalyzed solvolysis at a faster rate than its butyryl and benzoyl analogues under these conditions.
Experimental Protocols
Precise and reproducible experimental design is critical for studying reaction mechanisms. Below are representative protocols for conducting and analyzing reactions of this compound.
This protocol provides a general framework for reacting this compound with a nucleophile under controlled, anhydrous conditions.
Safety: this compound and its byproducts (e.g., HF) are toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[1]
-
Reaction Setup:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Nitrogen or Argon).
-
The nucleophile (e.g., an alcohol or amine, 1.0 equivalent) is dissolved in an anhydrous solvent (e.g., DCM, THF, or acetonitrile).
-
The solution is cooled to a specific temperature (e.g., 0 °C) using an ice bath to control the initial reaction rate.
-
-
Reaction Execution:
-
This compound (typically 1.0 - 1.2 equivalents) is added slowly (dropwise) to the stirred solution of the nucleophile.
-
The reaction is allowed to stir at the cooled temperature for a set period (e.g., 30 minutes) before being allowed to warm to room temperature.
-
-
Monitoring and Work-up:
-
Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).
-
Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃) to neutralize any acidic byproducts.
-
The product is extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel or distillation.
-
The following method was used to determine the solvolysis rates reported in the data table.[10]
-
Sample Preparation: A known concentration of this compound is added to a temperature-controlled solvent mixture (e.g., 60:40 dioxane-water at 25°C) containing any catalysts (e.g., perchloric acid).
-
Reaction Quenching: At timed intervals, aliquots of the reaction mixture are withdrawn and added to a solution designed to stop the reaction. For solvolysis, this "quenching" solution contains enough sodium hydroxide to nearly neutralize the acid content, effectively halting further reaction.[10]
-
Fluoride Ion Titration: The concentration of the fluoride ion (F⁻) produced by the solvolysis is then determined for each quenched aliquot using an appropriate titration method.
-
Rate Calculation: The rate of loss of the acyl fluoride is calculated from the rate of formation of the fluoride ion. The data are then fitted to a first-order rate equation to determine the observed rate constant (k_obs).
Conclusion
The reaction of this compound with nucleophiles proceeds predominantly through a nucleophilic acyl substitution mechanism involving a key tetrahedral intermediate. While less reactive than other acyl halides, its stability offers advantages in controlled synthetic applications. The reaction rate and specific mechanistic pathway (uncatalyzed, acid-catalyzed, or base-promoted) are highly dependent on the nature of the nucleophile and the reaction conditions. The quantitative data and experimental protocols provided herein serve as a foundational guide for researchers leveraging this compound as a versatile acetylating agent in pharmaceutical and chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Acyl Substitution [sites.science.oregonstate.edu]
- 6. Tetrahedral carbonyl addition compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scite.ai [scite.ai]
- 10. 87. Acylation. Part VIII. The mechanism of the acid-catalysed solvolysis of acyl derivatives: the fluorides as a special case? - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of Acetyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for acetyl fluoride (CH₃COF). The information is presented to support compound identification, structural elucidation, and quality control in research and development settings. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for reproducibility.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H, ¹³C, ¹⁹F NMR, and IR spectroscopy for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound (CH₃COF)
| Parameter | Value | Multiplicity |
| Chemical Shift (δ) | ~2.1 ppm | Doublet |
| Coupling Constant (²JHF) | 6.5 Hz | - |
Note: The chemical shift is an approximate value typical for acetyl groups and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Data for this compound (CH₃COF)
| Carbon Atom | Chemical Shift (δ) | Multiplicity | Coupling Constant |
| CH₃ | ~32.1 ppm | Quartet | ²JCF ≈ 3.9 Hz |
| C=O | ~161.0 ppm | Doublet | ¹JCF ≈ 355 Hz |
Note: Chemical shifts and coupling constants are predicted values and can vary. The large one-bond carbon-fluorine coupling constant is a characteristic feature.
Table 3: ¹⁹F NMR Data for this compound (CH₃COF)
| Parameter | Value | Multiplicity | Reference |
| Chemical Shift (δ) | +45.3 ppm | Quartet | CFCl₃ (0 ppm) |
| Coupling Constant (²JFH) | 6.5 Hz | - | - |
Citation: The ¹⁹F NMR data, including the chemical shift and coupling constant, are well-documented in the literature.
Infrared (IR) Spectroscopy
The vibrational spectrum of this compound is characterized by several distinct absorption bands. The most prominent of these is the very strong carbonyl (C=O) stretch at a high wavenumber, a feature typical of acyl fluorides.
Table 4: Vibrational Assignments for this compound (Gas Phase)
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3034 | Medium | ν(CH) | Asymmetric CH₃ Stretch |
| 2943 | Medium | ν(CH) | Symmetric CH₃ Stretch |
| 1869 | Very Strong | ν(C=O) | Carbonyl Stretch |
| 1441 | Very Strong | δ(CH₃) | Asymmetric CH₃ Bend |
| 1373 | Strong | δ(CH₃) | Symmetric CH₃ Bend |
| 1185 | Very Strong | ν(C-C) | Carbon-Carbon Stretch |
| 1002 | Medium | ρ(CH₃) | CH₃ Rock |
| 853 | Strong | ν(C-F) | Carbon-Fluorine Stretch |
| 598 | Strong | δ(CCO) | CCO Bend |
Citation: These assignments are based on the detailed vibrational analysis performed by J. A. Ramsey and J. A. Ladd in 1968.
Experimental Protocols
The following sections describe generalized protocols for acquiring NMR and IR spectra of this compound. Due to its low boiling point (20-21°C), handling and sample preparation require special consideration.
NMR Spectroscopy Protocol
2.1.1 Sample Preparation
-
Handling: this compound is a gas at room temperature and is corrosive. All handling should be performed in a well-ventilated fume hood. The compound can be condensed at low temperatures (e.g., using a dry ice/acetone bath) for transfer.
-
Solvent: Use an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Procedure: A known amount of the condensed this compound can be distilled directly into a pre-weighed, cold NMR tube containing the deuterated solvent. Alternatively, a solution can be prepared in a cold flask and transferred to the NMR tube. The tube must be sealed properly to prevent evaporation.
-
Concentration: Aim for a concentration of 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR for optimal signal-to-noise.
2.1.2 Data Acquisition (¹⁹F NMR Example)
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz) equipped with a fluorine-capable probe.
-
Pulse Program: A standard single-pulse experiment is typically sufficient. For quantitative measurements, an inverse-gated proton decoupling pulse program (e.g., zgfhig on Bruker systems) should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width (SW): A range of at least 200 ppm is recommended to ensure all fluorine signals are captured.
-
Transmitter Frequency Offset (O1P): Centered on the expected chemical shift of the acyl fluoride (~+45 ppm).
-
Number of Scans (NS): 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay (D1): For quantitative analysis, a delay of at least 5 times the longest T₁ relaxation time of the fluorine nucleus is crucial. A starting value of 2-5 seconds is common.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
IR Spectroscopy Protocol (Gas Phase)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is required.
-
Sample Preparation:
-
Evacuate the gas cell to remove air and moisture.
-
Introduce a small amount of this compound gas into the cell. The pressure can be monitored with a manometer to ensure an appropriate sample concentration for analysis.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, evacuated gas cell.
-
Collect the sample spectrum with this compound in the cell.
-
The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
Visualizations
The following diagrams illustrate the flow of information in spectroscopic experiments and the relationship between the acquired data and the molecular structure of this compound.
A Comprehensive Technical Guide to the Physical Properties of Acetyl Fluoride, with a Focus on its Boiling Point
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl fluoride (CH₃COF), a key reagent in organic synthesis, particularly in the introduction of the acetyl group, possesses distinct physical properties that govern its handling, reactivity, and application in various chemical processes. This technical guide provides an in-depth examination of the physical characteristics of this compound, with a primary focus on its boiling point. A thorough understanding of these properties is paramount for its effective and safe utilization in research and development, including pharmaceutical drug development. This document outlines the key physical constants of this compound, details experimental protocols for the determination of its boiling point, and explores the underlying intermolecular forces that dictate its volatility.
Core Physical Properties of this compound
The fundamental physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.
| Physical Property | Value |
| Boiling Point | 20-21 °C |
| Melting Point | -84 °C |
| Density | 1.032 g/cm³ |
| Molar Mass | 62.043 g/mol |
| Molecular Formula | C₂H₃FO |
Experimental Determination of Boiling Point
The low boiling point of this compound necessitates specific experimental techniques for its accurate determination. Due to its volatile and corrosive nature, handling requires a well-ventilated area and appropriate personal protective equipment. The following protocols describe two common and effective methods for determining the boiling point of a volatile liquid like this compound.
Method 1: Simple Distillation
Simple distillation is a robust method for purifying and determining the boiling point of a liquid with a relatively low boiling point.[1][2][3]
Apparatus:
-
Heating mantle or water bath
-
Round-bottom flask
-
Three-way adapter (distilling head)
-
Thermometer and thermometer adapter
-
Condenser
-
Receiving flask
-
Boiling chips or a magnetic stirrer
-
Clamps and stands
Procedure:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Place a small volume of this compound (e.g., 5-10 mL) into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the three-way adapter. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Begin circulating cold water through the condenser.
-
Gently heat the round-bottom flask.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distilling head.
-
The temperature will stabilize as the vapor surrounds the thermometer bulb and condensation begins in the condenser. This stable temperature is the boiling point of the liquid.
-
Record the temperature at which a steady distillation rate is achieved.
-
Continue distillation until a small amount of liquid remains in the distilling flask; do not distill to dryness.
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
Method 2: Thiele Tube Method (Micro Boiling Point Determination)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[4][5]
Apparatus:
-
Thiele tube filled with a high-boiling point oil (e.g., mineral oil)
-
Thermometer
-
Small test tube or melting point capillary tube (sealed at one end)
-
Rubber band or wire to attach the sample tube to the thermometer
-
Bunsen burner or other heat source
Procedure:
-
Attach a small test tube containing a few drops of this compound to the thermometer using a rubber band.
-
Invert a melting point capillary tube (sealed end up) and place it inside the test tube with the this compound.
-
Immerse the thermometer and the attached sample tube into the oil in the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. The design of the tube allows for the circulation of the oil, ensuring even heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.
Intermolecular Forces and Their Influence on Boiling Point
The boiling point of a substance is a direct reflection of the strength of the intermolecular forces that hold its molecules together in the liquid state.[6][7] For molecules to escape into the vapor phase, sufficient energy must be supplied to overcome these forces. In the case of this compound, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.
-
London Dispersion Forces: These are the weakest type of intermolecular force and arise from temporary, induced dipoles in molecules. They are present in all molecules, and their strength generally increases with the size and surface area of the molecule.[6]
-
Dipole-Dipole Interactions: this compound is a polar molecule due to the significant difference in electronegativity between the carbon, oxygen, and fluorine atoms. The fluorine and oxygen atoms are highly electronegative, drawing electron density away from the carbonyl carbon and the methyl group. This creates a permanent molecular dipole, with a partial negative charge (δ-) on the oxygen and fluorine atoms and a partial positive charge (δ+) on the carbonyl carbon. The electrostatic attraction between the positive end of one molecule and the negative end of another constitutes the dipole-dipole interaction.[6][8]
The presence of the highly electronegative fluorine atom and the carbonyl group leads to a significant dipole moment in this compound, resulting in relatively strong dipole-dipole interactions for a molecule of its size. These forces are stronger than the London dispersion forces alone and are the primary reason for its boiling point of 20-21 °C. It is important to note that despite the presence of a highly electronegative fluorine atom, this compound does not exhibit hydrogen bonding, as the hydrogen atoms are bonded to carbon, not directly to the fluorine or oxygen atoms.[9]
References
- 1. vernier.com [vernier.com]
- 2. Simple Distillation | Lab Procedure | ChemTalk [chemistrytalk.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chymist.com [chymist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
Acetyl Fluoride: A Comprehensive Technical Guide to Molecular Structure and Bonding
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the molecular structure, bonding, and spectroscopic properties of acetyl fluoride (CH₃COF). It synthesizes data from seminal experimental studies, including microwave spectroscopy and gas-phase electron diffraction, alongside computational models. Quantitative data on molecular geometry and vibrational frequencies are presented in structured tables for clarity. Detailed experimental protocols for key structural determination techniques are outlined. This document serves as a core reference for professionals requiring a fundamental understanding of this archetypal acyl fluoride.
Molecular Geometry and Structure
The three-dimensional structure of this compound in the gas phase has been determined with high precision. The primary experimental techniques employed for this purpose are microwave spectroscopy and gas-phase electron diffraction (GED). These methods provide complementary information, with microwave spectroscopy yielding highly accurate rotational constants from which geometry can be inferred, and GED providing direct information about internuclear distances.
The equilibrium conformation of this compound features a planar heavy-atom skeleton (C-C-O-F), with one of the methyl hydrogens eclipsing the C=O double bond.[1]
Quantitative Structural Parameters
The structural parameters of this compound have been extensively measured and calculated. The data presented below are compiled from key experimental studies and are compared with values obtained from modern computational methods.
| Parameter | Value (Microwave Spectroscopy) | Value (Gas Electron Diffraction) | Value (Computational MP2/6-31G)* |
| Bond Lengths (Å) | |||
| r(C=O) | 1.181[2] | 1.185[3] | 1.182 |
| r(C-C) | 1.505[2] | 1.508[3] | 1.506 |
| r(C-F) | 1.348[2] | 1.351[3] | 1.350 |
| r(C-H) (avg.) | 1.088[2] | 1.090 | 1.089 |
| Bond Angles (°) | |||
| ∠(O=C-C) | 128.2[2] | 127.5 | 127.8 |
| ∠(F-C-C) | 110.3[2] | 110.1 | 110.2 |
| ∠(O=C-F) | 121.5 | 122.4 | 122.0 |
| ∠(H-C-H) (avg.) | 109.5[2] | 109.8 | 109.6 |
| Dipole Moment (Debye) | 2.96[1][4] | - | 2.99 |
Bonding and Electronic Structure
The bonding in this compound is defined by the interplay between the carbonyl (C=O) group and the highly electronegative fluorine atom. The carbon atom of the carbonyl group is sp² hybridized, forming sigma (σ) bonds with the methyl carbon, the fluorine atom, and the oxygen atom. The remaining p-orbital on the carbon overlaps with an oxygen p-orbital to form the pi (π) bond.
A defining feature is the strong inductive effect (-I) of the fluorine atom, which withdraws electron density along the C-F and C-C sigma bonds. This effect significantly polarizes the molecule, resulting in a large molecular dipole moment of 2.96 Debye.[1][4]
Caption: Bonding diagram of this compound showing σ/π bonds and the inductive effect.
Spectroscopic Properties
Vibrational Spectroscopy
The vibrational spectrum of this compound is well-characterized. The strong inductive effect of fluorine increases the force constant of the C=O bond, causing its characteristic stretching frequency to be higher than that observed in acetone or acetaldehyde.[5]
| Vibrational Mode | Assignment | Frequency (cm⁻¹) (Gas Phase) |
| ν₁ | C-H asymm. stretch | 3020 |
| ν₂ | C-H symm. stretch | 2955 |
| ν₃ | C=O stretch | 1869 |
| ν₄ | CH₃ asymm. deform. | 1445 |
| ν₅ | CH₃ symm. deform. | 1375 |
| ν₆ | C-F stretch | 1184 |
| ν₇ | CH₃ rock | 1015 |
| ν₈ | C-C stretch | 828 |
| ν₉ | CCO deform. | 610 |
| ν₁₀ | CCF deform. | 430 |
| ν₁₁ | CH₃ torsion | ~200 |
Data compiled from reference[5].
Rotational Spectroscopy and Internal Rotation
Microwave spectroscopy reveals that the methyl (–CH₃) group undergoes internal rotation about the C-C single bond. This rotation is not free but is hindered by a potential energy barrier. The analysis of the splitting of rotational lines into doublets (A and E states) allows for a precise determination of this barrier. For this compound, the threefold barrier (V₃) to internal rotation has been determined to be approximately 1041 cal/mol (4.35 kJ/mol).[1][2]
The logical workflow for determining this barrier from the microwave spectrum is outlined below.
Caption: Workflow for determining the methyl internal rotation barrier via spectroscopy.
Experimental Protocols
Microwave Rotational Spectroscopy
Objective: To determine the rotational constants, dipole moment, and internal rotation barrier of gaseous this compound.
Methodology:
-
Sample Preparation: A sample of this compound is introduced into a high-vacuum sample cell or expanded into a vacuum chamber via a supersonic jet to achieve low pressures (mTorr range) and low temperatures (~2-4 K).[6]
-
Microwave Irradiation: A pulse of microwave radiation is used to polarize the ensemble of molecules.[6] When the pulse ends, the molecules emit a coherent rotational signal known as a Free Induction Decay (FID).
-
Detection: The weak FID signal is detected in the time domain. This signal contains the frequency and decay information of the rotational transitions.
-
Signal Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. This results in a high-resolution spectrum where transition frequencies can be measured with high accuracy (kHz precision).
-
Spectral Analysis:
-
The observed frequencies are assigned to specific quantum transitions (J, Kₐ, Kₑ → J', K'ₐ, K'ₑ).
-
For determining the dipole moment, a static electric field (Stark effect) is applied, which splits the rotational lines. The magnitude of this splitting is proportional to the dipole moment.[1]
-
The assigned transition frequencies are fitted to a rigid-rotor Hamiltonian to extract the principal rotational constants (A, B, C).
-
Fine splittings due to internal rotation are analyzed with a more complex Hamiltonian to determine the potential barrier (V₃).[2]
-
Gas-Phase Electron Diffraction (GED)
Objective: To determine the internuclear distances (bond lengths) and bond angles of gaseous this compound.
Methodology:
-
Sample Introduction: A continuous, narrow beam of this compound gas is effused from a nozzle into a high-vacuum diffraction chamber.[7][8]
-
Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is directed to intersect the gas jet at a right angle.
-
Scattering: The electrons are elastically scattered by the randomly oriented molecules in the gas jet. The scattering creates an interference pattern.
-
Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (historically a photographic plate, now often a CCD or imaging plate).[8]
-
Data Reduction: The recorded 2D pattern is radially averaged to produce a 1D plot of scattering intensity versus scattering angle (or momentum transfer, s).
-
Structural Refinement:
-
The total scattering intensity is composed of atomic and molecular contributions. The smooth atomic scattering background is modeled and subtracted to isolate the oscillating molecular scattering intensity, which contains the structural information.[7]
-
A theoretical molecular scattering curve is calculated based on an initial guess of the molecular geometry (bond lengths, angles).
-
A least-squares refinement process is used to adjust the structural parameters until the theoretical curve provides the best possible fit to the experimental molecular scattering curve.[3]
-
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. The molecular structures of the acetyl halides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. This compound [stenutz.eu]
- 5. The infrared spectra and vibrational assignments of the acetyl halides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
"thermodynamic properties of acetyl fluoride"
An In-depth Technical Guide to the Thermodynamic Properties of Acetyl Fluoride
Introduction
This compound (CH₃COF), an acyl halide, is a key reagent and intermediate in various chemical syntheses.[1][2] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, reaction modeling, and the development of novel pharmaceuticals and materials. This technical guide provides a comprehensive overview of the core thermodynamic data for this compound, details the experimental and computational methodologies used for their determination, and illustrates the relationships between these properties.
Core Thermodynamic Properties
The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.
Table 1: Gas Phase Thermodynamic Properties of this compound
| Property | Symbol | Value | Units | Method | Reference |
| Standard Enthalpy of Formation | ΔfH°gas | -445 ± 2 | kJ/mol | Calorimetry (Cm) | Pritchard and Skinner, 1950[3][4] |
| Standard Enthalpy of Formation | ΔfH°gas | -437.6 | kJ/mol | Calorimetry (Cm) | Carson and Skinner, 1949[3][4] |
| Ideal Gas Heat Capacity | Cp,gas | Data not available | J/mol·K | - | [5] |
| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | kJ/mol | - | [5] |
| Ionization Energy | IE | 11.51 ± 0.02 | eV | Photoelectron Spectroscopy (PE) | Chadwick and Katrib, 1974[6] |
Table 2: Liquid Phase Thermodynamic Properties of this compound
| Property | Symbol | Value | Units | Method | Reference |
| Standard Enthalpy of Formation | ΔfH°liquid | -466.39 ± 0.08 | kJ/mol | Calorimetry (Cm) | Pritchard and Skinner, 1950[6][7] |
| Standard Enthalpy of Formation | ΔfH°liquid | -470.3 ± 0.4 | kJ/mol | Calorimetry (Cm) | Pritchard and Skinner, 1950[7] |
| Standard Enthalpy of Formation | ΔfH°liquid | -463 ± 3 | kJ/mol | Calorimetry (Cm) | Carson and Skinner, 1949[7] |
Table 3: Phase Change and Other Properties of this compound
| Property | Symbol | Value | Units | Method | Reference |
| Normal Boiling Point | Tboil | 293 - 295 | K | N/A | Various[4][7][8] |
| Standard Enthalpy of Vaporization | ΔvapH° | 25 ± 2 | kJ/mol | Estimation (E) | Pritchard and Skinner, 1950[4][7] |
| Standard Enthalpy of Vaporization | ΔvapH° | 30 | kJ/mol | Estimation (E) | Carson and Skinner, 1949[4][7] |
| Enthalpy of Vaporization at 266 K | ΔvapH | 14.3 | kJ/mol | N/A | Stephenson and Malanowski, 1987[4][8] |
| Enthalpy of Fusion | ΔfusH° | Data not available | kJ/mol | - | [5] |
Experimental and Computational Methodologies
The determination of the thermodynamic properties of this compound relies on a combination of calorimetric, spectroscopic, and computational techniques.
Calorimetric Determination of Enthalpy of Formation
The standard enthalpy of formation of this compound has been primarily determined through reaction calorimetry, specifically by measuring the heat of hydrolysis. The work by Pritchard and Skinner (1950) provides a reliable methodology.[9][10][11]
Experimental Protocol:
-
Sample Preparation: High-purity this compound is synthesized, for instance, by the reaction of sodium hydrogen difluoride with acetyl chloride in acetic anhydride.[10] The product is purified by distillation, treated to remove any hydrogen fluoride traces, and stored in sealed glass ampoules to prevent reaction with atmospheric moisture.[10]
-
Calorimeter: A reaction calorimeter, such as the one described by Pritchard and Skinner (1950), is used.[9] This setup is designed to accurately measure the heat evolved during a chemical reaction. A thermistor element is typically used to monitor the temperature change with high precision.
-
Reaction: A sealed ampoule containing a known mass of pure liquid this compound is submerged in a large excess of a standard solution, such as 0.2N sodium hydroxide, within the calorimeter.[9]
-
Measurement: The reaction is initiated by breaking the ampoule. The hydrolysis reaction is rapid and exothermic: CH₃COF(l) + 2NaOH(aq) → CH₃COONa(aq) + NaF(aq) + H₂O(l)
-
Data Analysis: The change in temperature of the calorimeter system is meticulously recorded. This temperature change, along with the known heat capacity of the calorimeter and its contents, is used to calculate the observed heat of reaction (Q_obs). Corrections are applied to derive the heat of the purely aqueous hydrolysis, which is then used to calculate the standard enthalpy of formation (ΔfH°) of this compound, referencing known heats of formation for the other reactants and products.[9]
References
- 1. This compound | C2H3FO | CID 11204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 557-99-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 224. The heat of hydrolysis of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. 224. The heat of hydrolysis of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Stability and Decomposition Pathways of Acetyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl fluoride (CH₃COF), an important acyl fluoride, exhibits a unique balance of stability and reactivity that makes it a valuable reagent in organic synthesis. However, its utility is intrinsically linked to its stability profile and the pathways through which it decomposes. This technical guide provides a comprehensive overview of the stability of this compound and its primary decomposition routes: thermal decomposition, hydrolysis, and photodissociation. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the decomposition pathways to offer a thorough resource for professionals working with this compound.
Introduction
This compound is the lightest acyl fluoride and serves as a key intermediate in various chemical transformations. Its reactivity is governed by the strong electronegativity of the fluorine atom, which influences the electrophilicity of the carbonyl carbon. While generally more stable than its heavier acyl halide counterparts (acetyl chloride and bromide), this compound is susceptible to decomposition under specific conditions, including exposure to heat, water, and ultraviolet radiation. Understanding these degradation pathways is critical for its effective storage, handling, and application in sensitive synthetic processes, particularly within the pharmaceutical industry where reaction control and purity are paramount.
Thermochemical Stability
The inherent stability of this compound can be understood through its thermochemical properties. The carbon-fluorine bond is the strongest single bond to carbon, contributing significantly to the molecule's overall stability. Key thermochemical data are summarized in Table 1.
Table 1: Thermochemical Data for this compound
| Property | Value | Reference |
| Heat of Hydrolysis (liquid) | -43.24 kcal/mol | [1] |
| Heat of Formation (liquid) | -110.65 kcal/mol | [1] |
| C-F Bond Dissociation Energy | ~93.1 + 0.5 * D(F₂) kcal/mol | [1] |
Decomposition Pathways
This compound primarily decomposes through three main pathways: thermal decomposition, hydrolysis, and photodissociation. Each of these pathways is initiated by different energy inputs and proceeds through distinct mechanisms to yield a variety of products.
Thermal Decomposition
When subjected to high temperatures, this compound undergoes unimolecular decomposition. The primary products of thermal decomposition are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF). The initial and rate-determining step is believed to be the elimination of hydrogen fluoride.
Decomposition Products:
-
Major Products: Carbon Monoxide (CO), Hydrogen Fluoride (HF)
-
Minor Products: Carbon Dioxide (CO₂), and potentially other hydrocarbons depending on the reaction conditions.
Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
A common method to study the thermal decomposition of compounds like this compound is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).
-
Sample Preparation: A small, precise amount of liquid this compound is introduced into a sample holder.
-
Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 500-800 °C) in an inert atmosphere (e.g., Helium) within a pyrolysis unit. This rapid heating ensures that the decomposition is primarily due to thermal energy and not surface-catalyzed reactions.
-
Gas Chromatography (GC): The gaseous decomposition products are immediately swept by the carrier gas into a gas chromatograph. The GC column separates the different products based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern, allowing for their identification and quantification.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different decomposition products. The mass spectrum of each peak is compared to a library of known spectra to identify the compounds. The area under each peak is proportional to the amount of that product formed.
Hydrolysis
This compound reacts with water in a hydrolysis reaction to produce acetic acid and hydrogen fluoride. This reaction can be catalyzed by both acids and bases. The uncatalyzed hydrolysis is generally slower than for other acetyl halides due to the strength of the C-F bond.
Overall Reaction: CH₃COF + H₂O → CH₃COOH + HF
The mechanism of hydrolysis for acyl halides can proceed through different pathways, including Sₙ1, Sₙ2, and addition-elimination mechanisms. For this compound in water, an addition-elimination mechanism is plausible, where water acts as a nucleophile attacking the carbonyl carbon.
Experimental Protocol: Kinetic Study of this compound Hydrolysis
The kinetics of this compound hydrolysis can be studied by monitoring the change in concentration of reactants or products over time.
-
Reaction Setup: A solution of this compound in a suitable solvent (e.g., a water-miscible organic solvent like acetone to ensure miscibility if needed) is prepared. The reaction is initiated by adding a known amount of water. The reaction is typically carried out in a thermostated vessel to maintain a constant temperature.
-
Monitoring the Reaction:
-
Conductivity: The production of ionic species (H⁺ and F⁻ from HF) will increase the conductivity of the solution. The rate of reaction can be followed by measuring the change in conductivity over time.
-
Titration: Aliquots of the reaction mixture can be taken at various time intervals, and the reaction can be quenched (e.g., by rapid cooling or addition to a non-reactive solvent). The amount of acid produced (acetic acid and HF) can then be determined by titration with a standard base.
-
Spectroscopy: If there are suitable chromophores, UV-Vis or IR spectroscopy can be used to monitor the disappearance of this compound or the appearance of acetic acid. For example, the carbonyl stretching frequency in the IR spectrum is different for this compound and acetic acid.
-
-
Data Analysis: The concentration data at different times are used to determine the rate law and the rate constant for the reaction. By performing the experiment at different temperatures, the activation energy can be calculated from an Arrhenius plot.
Photodissociation
Upon absorption of ultraviolet (UV) radiation, this compound can undergo photodissociation. Theoretical studies suggest that upon excitation, the most probable decomposition pathway is the cleavage of the α-C-C bond.
Primary Photodissociation Channel: CH₃COF + hν → CH₃• + •COF
Experimental Protocol: Photodissociation Dynamics Study
The dynamics of this compound photodissociation can be investigated using techniques like photofragment translational spectroscopy.
-
Molecular Beam Generation: A dilute mixture of this compound in a carrier gas (e.g., argon) is expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures.
-
Photolysis: The molecular beam is crossed by a pulsed UV laser beam of a specific wavelength (e.g., 248 nm from a KrF excimer laser). The laser light dissociates the this compound molecules.
-
Fragment Detection: The resulting photofragments recoil from the interaction region. After traveling a known distance, they are ionized by another laser and detected by a mass spectrometer (often a time-of-flight mass spectrometer).
-
Data Analysis: The arrival times and positions of the fragments at the detector provide information about their mass, velocity, and angular distribution. This data can be used to determine the kinetic energy release, the branching ratios of different dissociation channels, and the bond dissociation energies.
Summary of Quantitative Data
The following tables summarize the available quantitative data regarding the stability and decomposition of this compound and related compounds.
Table 2: Kinetic Data for Reactions of this compound and Related Compounds
| Reaction | Rate Constant (k) or Parameter | Temperature (K) | Conditions | Reference |
| Unimolecular Decomposition of FC(O)OCH₃ | k = (5.3 ± 0.5) × 10¹⁵ exp[−(246 ± 10 kJ mol⁻¹/RT)] s⁻¹ | 453 - 733 | Gas phase | [1] |
| Bimolecular Reaction of FC(O)OCH₃ | k = (1.6 ± 0.5) × 10¹¹ exp[−(148 ± 10 kJ mol⁻¹/RT)] s⁻¹(mol/L)⁻¹ | 453 - 733 | Gas phase | [1] |
| Unimolecular Decomposition of FC(O)OCH₂CH₃ | k = (2.06 ± 0.09) × 10¹³ exp[−(169 ± 6 kJ mol⁻¹/RT)] s⁻¹ | Not specified | Gas phase | [1] |
Note: Data for this compound itself is limited; data for related fluoroformates are provided for comparison.
Conclusion
This compound is a relatively stable acyl halide, a property attributed to the high strength of the carbon-fluorine bond. However, it is susceptible to decomposition via thermal, hydrolytic, and photochemical pathways. Thermal decomposition is initiated by HF elimination, while hydrolysis likely proceeds through an addition-elimination mechanism. Photodissociation is dominated by C-C bond cleavage. A comprehensive understanding of these decomposition routes and their kinetics is essential for the effective and safe use of this compound in research and industrial applications. Further experimental and computational studies are warranted to provide more detailed quantitative data and to fully elucidate the intricate mechanisms of its decomposition.
References
An In-depth Technical Guide to the Basicity and Electrophilicity of Acetyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl fluoride (CH₃COF), the lightest acyl fluoride, serves as a pivotal reagent and intermediate in organic synthesis. Its reactivity is governed by the inherent chemical properties of its carbonyl group, specifically its basicity and electrophilicity. This technical guide provides a comprehensive examination of these fundamental characteristics, integrating quantitative data, detailed experimental methodologies, and theoretical insights. A thorough understanding of the basicity of the carbonyl oxygen and the electrophilic nature of the carbonyl carbon is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies in pharmaceutical and materials science. This document consolidates available data on the proton affinity, reaction kinetics, and computational indices of this compound, presenting it in a structured format to facilitate its application in research and development.
Basicity of this compound
The basicity of this compound is primarily attributed to the lone pairs of electrons on the carbonyl oxygen atom, which can act as a proton acceptor. The most common measure of gas-phase basicity is the proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction.
Quantitative Basicity Data
Experimental determination of the gas-phase proton affinity of this compound has been a subject of interest in physical organic chemistry. Ion cyclotron resonance studies have provided a reliable value for this fundamental property.
| Parameter | Value | Method | Reference |
| Proton Affinity (PA) | 178 ± 2 kcal/mol | Ion Cyclotron Resonance | [1] |
The proton affinity of this compound is notably lower than that of acetone (PA = 194.0 kcal/mol), indicating that the fluorine atom significantly reduces the basicity of the carbonyl oxygen. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which decreases the electron density on the carbonyl oxygen, making it a weaker proton acceptor.
Electrophilicity of this compound
The electrophilicity of this compound is centered at the carbonyl carbon, which is susceptible to attack by nucleophiles. This property is fundamental to its role as an acylating agent in a wide array of chemical transformations. The reactivity of this compound is a balance between the inductive effect of the fluorine atom, which increases the partial positive charge on the carbonyl carbon, and the resonance effect, where the fluorine lone pairs can donate electron density to the carbonyl group.
Quantitative Electrophilicity Data
For instance, the hydrolysis of this compound has been studied, and its rate constant provides a benchmark for its electrophilicity towards a weak nucleophile like water.
| Reaction | Solvent | Temperature (°C) | k F /k Cl Ratio | Reference |
| Hydrolysis | Water | 0.0 | 2.1 x 10⁻² | [2] |
| Hydrolysis | 75% Acetone | 25.0 | 1.3 x 10⁻⁴ | [2] |
These ratios, comparing the rate of hydrolysis of this compound (kF) to that of acetyl chloride (kCl), clearly demonstrate that this compound is significantly less reactive than acetyl chloride. This is attributed to the superior leaving group ability of the chloride ion compared to the fluoride ion and the stronger carbon-fluorine bond that needs to be broken in the transition state.
While a specific Mayr's electrophilicity parameter (E) for this compound has not been experimentally determined, computational methods based on Density Functional Theory (DFT) can be employed to calculate electrophilicity indices. These indices provide a theoretical measure of the electrophilic character of a molecule.
Experimental Protocols
Determination of Gas-Phase Basicity by Ion Cyclotron Resonance (ICR) Spectroscopy
Objective: To experimentally measure the proton affinity of a molecule in the gas phase.
Methodology:
-
Ion Generation and Trapping: The molecule of interest (e.g., this compound) and a reference base with a known proton affinity are introduced into the high-vacuum chamber of an ICR spectrometer. Ions are generated by electron impact and trapped in a magnetic field.
-
Proton Transfer Equilibrium: The trapped ions are allowed to undergo proton transfer reactions with neutral molecules of the sample and the reference base. The equilibrium constant for the proton transfer reaction is determined by measuring the relative abundances of the protonated species.
-
Data Analysis: The Gibbs free energy change (ΔG°) for the proton transfer reaction is calculated from the equilibrium constant. The proton affinity of the sample can then be determined relative to the known proton affinity of the reference base.
Kinetic Analysis of this compound Solvolysis
Objective: To determine the rate constant for the reaction of this compound with a solvent (e.g., water or an alcohol/water mixture).
Methodology:
-
Reaction Setup: A solution of this compound of known concentration is prepared in the desired solvent system. The reaction is maintained at a constant temperature using a thermostatic bath.
-
Monitoring the Reaction: The progress of the reaction can be monitored by various techniques:
-
Conductivity: As the reaction produces hydrofluoric acid, the conductivity of the solution will increase over time. A conductivity probe can be used to measure this change.
-
Spectroscopy (NMR or IR): The disappearance of the this compound signal or the appearance of the product signals can be monitored over time using ¹⁹F NMR or IR spectroscopy.
-
Titration: Aliquots of the reaction mixture can be taken at different time intervals and the amount of acid produced can be determined by titration with a standard base.
-
-
Data Analysis: The rate constant (k) is determined by plotting the concentration of this compound (or a related property) as a function of time and fitting the data to the appropriate rate law (typically pseudo-first-order for solvolysis).
Signaling Pathways and Logical Relationships
The reactivity of this compound in nucleophilic acyl substitution reactions can be depicted through a general mechanistic pathway. This pathway highlights the key steps of nucleophilic attack and leaving group departure.
Caption: Nucleophilic acyl substitution of this compound.
The logical relationship between the structural features of this compound and its reactivity can be summarized as follows:
Caption: Structure-reactivity relationship in this compound.
Conclusion
This technical guide has provided a detailed overview of the basicity and electrophilicity of this compound. The proton affinity of 178 ± 2 kcal/mol quantitatively establishes its basicity, which is significantly attenuated by the electron-withdrawing fluorine atom. While less electrophilic than other acetyl halides, this compound remains a versatile acylating agent due to its favorable handling properties and sufficient reactivity. The provided experimental protocols offer a foundation for further quantitative studies on its reaction kinetics. The interplay of inductive and resonance effects, as depicted in the logical diagrams, is key to understanding its chemical behavior. For professionals in drug development and scientific research, a firm grasp of these core principles is essential for the rational design of synthetic routes and the development of novel chemical entities.
References
The Genesis of a Reactive Intermediate: A Technical Guide to the Historical Discovery and Synthesis of Acetyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl fluoride (CH₃COF), a highly reactive acyl fluoride, serves as a valuable intermediate in organic synthesis, particularly in acylation reactions where selectivity and controlled reactivity are paramount. Its unique properties, stemming from the high electronegativity of the fluorine atom, render it a compelling alternative to the more common acetyl chloride. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this compound, offering a comparative analysis of key protocols and their underlying mechanisms. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for seminal and contemporary syntheses are provided.
Historical Perspective: The Dawn of Organofluorine Chemistry
Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound has evolved significantly from the early halogen exchange reactions to more efficient and milder modern techniques. This section provides a comparative overview of key synthetic routes.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Historical: Swarts-type Reaction | Acetyl chloride, Metal fluoride (e.g., AgF, Hg₂F₂, SbF₃) | Typically neat or in a non-reactive solvent | Heating required | Variable | Moderate to Good | [1][3][4] |
| Classic: Acetic Anhydride & HF | Acetic anhydride, Hydrogen fluoride | Neat | Not specified | Not specified | Not specified | [5] |
| Modern: DAST | Acetic acid, DAST | Dichloromethane | -78 to RT | 2 h | Good to Excellent | [6] |
| Modern: Deoxo-Fluor® | Acetic acid, Deoxo-Fluor® | Dichloromethane | 0 to RT | Overnight | Good to Excellent | [7][8] |
| Modern: XtalFluor-E® | Acetic acid, XtalFluor-E®, NaF (cat.) | Ethyl acetate | Room Temperature | Not specified | 36-99 | [9] |
Experimental Protocols
Historical Synthesis: Swarts-type Halogen Exchange
This protocol is a generalized representation of the Swarts reaction as it would be applied to the synthesis of this compound.
Materials:
-
Acetyl chloride (1.0 eq)
-
Anhydrous silver(I) fluoride (AgF) (1.2 eq)
-
Dry reaction vessel with a reflux condenser and a collection flask cooled in an ice bath.
Procedure:
-
In a dry reaction vessel, combine acetyl chloride and silver(I) fluoride.
-
Gently heat the mixture to initiate the reaction. The volatile this compound will begin to distill.
-
Collect the distillate in a cooled collection flask. The boiling point of this compound is 20-21 °C.
-
The reaction is driven to completion by the precipitation of silver chloride.
-
The collected this compound may be further purified by redistillation.
Classic Synthesis: From Acetic Anhydride and Hydrogen Fluoride
This method is a well-established route to this compound.[5]
Materials:
-
Acetic anhydride (1.0 eq)
-
Anhydrous hydrogen fluoride (HF) (1.0 eq)
-
A suitable corrosion-resistant reaction vessel (e.g., made of copper or polyethylene).
Procedure:
-
In a corrosion-resistant reaction vessel, carefully add acetic anhydride.
-
Slowly introduce anhydrous hydrogen fluoride to the acetic anhydride with cooling and stirring. The reaction is exothermic.
-
The reaction produces this compound and acetic acid as a byproduct.
-
Due to the low boiling point of this compound, it can be isolated by fractional distillation from the reaction mixture.
Modern Synthesis: Using Diethylaminosulfur Trifluoride (DAST)
DAST is a versatile and widely used reagent for the conversion of carboxylic acids to acyl fluorides.[6]
Materials:
-
Acetic acid (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Dissolve acetic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
The this compound can be isolated by careful distillation of the solvent.
Modern Synthesis: Using Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
Deoxo-Fluor® is a more thermally stable alternative to DAST.[7][8]
Materials:
-
Acetic acid (1.0 eq)
-
Deoxo-Fluor® (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware under an inert atmosphere.
Procedure:
-
Dissolve acetic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by distillation.
Reaction Mechanisms and Visualizations
The modern synthesis of this compound from carboxylic acids using deoxyfluorinating reagents like DAST and Deoxo-Fluor® proceeds through a common mechanistic pathway. The carboxylic acid is first activated by the fluorinating agent, forming a reactive intermediate which then undergoes nucleophilic attack by a fluoride ion to yield the acyl fluoride.
Caption: General mechanism for the deoxyfluorination of carboxylic acids.
This diagram illustrates the key steps in the conversion of a carboxylic acid to an acyl fluoride using a modern deoxyfluorinating agent. The carboxylic acid is first activated, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a fluoride ion, leading to the formation of the desired acyl fluoride and byproducts.
Conclusion
The journey of this compound from its likely inception through a Swarts-type reaction to the sophisticated and mild synthetic methods available today mirrors the broader advancements in organic fluorine chemistry. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, substrate tolerance, and available reagents. The detailed protocols and comparative data presented in this guide offer a solid foundation for making informed decisions in the synthesis and application of this versatile acylating agent. The continued development of new fluorinating reagents promises to further refine the synthesis of this compound, enhancing its accessibility and utility in the creation of novel molecules.
References
- 1. byjus.com [byjus.com]
- 2. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Swarts Reaction [unacademy.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Use of Acetyl Fluoride as an Acetylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl fluoride (CH₃COF) is a highly reactive and versatile acetylating agent used in organic synthesis. It offers distinct advantages over more common reagents like acetyl chloride and acetic anhydride, including increased reactivity in certain applications and different selectivity profiles. These notes provide an overview of its applications, comparative data, and detailed experimental protocols for its use in the acetylation of various functional groups.
Advantages of this compound
This compound possesses unique properties that make it a valuable tool in the synthetic chemist's arsenal:
-
High Reactivity: The high electronegativity of the fluorine atom polarizes the carbonyl bond, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Reduced Steric Hindrance: The small size of the fluoride ion can be advantageous in reactions with sterically hindered substrates.
-
Unique Selectivity: In some cases, this compound can offer different chemoselectivity compared to other acetylating agents.
-
Fewer Side Reactions: The stability of the fluoride ion as a leaving group can lead to cleaner reactions with fewer byproducts compared to reactions with acetyl chloride, which can generate corrosive HCl.[1]
Applications in Organic Synthesis
This compound is a potent reagent for the acetylation of a wide range of nucleophiles, including alcohols, amines, and aromatic compounds.
Acetylation of Alcohols and Phenols
The esterification of alcohols and phenols is a fundamental transformation in organic synthesis. This compound can efficiently acetylate these functional groups to form the corresponding acetate esters.
Comparative Data for Acetylation of Benzyl Alcohol:
While direct comparative studies under identical conditions are limited in the literature, the following table provides representative data for the acetylation of benzyl alcohol with different acetylating agents to illustrate general trends in reactivity.
| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Pyridine (stoichiometric) | Dichloromethane | 0 to r.t. | 1 - 2 h | High (qualitative) | Adapted from general knowledge |
| Acetyl Chloride | CuO | Solvent-free | Room Temp. | 5 min | 98 | [2] |
| Acetic Anhydride | None | Solvent-free | 60 | 7 h | 100 | [2][3] |
| Acetic Anhydride | None | Solvent-free | Room Temp. | 24 h | 63 | [2][3] |
Acetylation of Amines
This compound readily reacts with primary and secondary amines to form stable acetamides. This reaction is particularly useful for the protection of amino groups during multi-step syntheses.
Comparative Data for Acetylation of Aniline:
| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Pyridine (stoichiometric) | Dichloromethane | 0 to r.t. | 30 min - 1 h | High (qualitative) | Adapted from general knowledge |
| Acetyl Chloride | K₂CO₃ / TBAB | DMF | Room Temp. | 15 - 20 min | High (not specified) | [2] |
| Acetic Anhydride | Sodium Acetate | Water | Not specified | Not specified | 82.75 | [2] |
| Acetic Anhydride | None | None | 140 | 2 h | 94 | [2] |
Friedel-Crafts Acylation
This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce an acetyl group onto an aromatic ring, forming aryl ketones. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the this compound.[4] The resulting acylium ion then undergoes electrophilic aromatic substitution.
Representative Reaction Conditions:
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzene | AlCl₃ | Carbon disulfide | 0 to reflux | 1 - 2 h | Moderate to high |
| Toluene | AlCl₃ | Dichloromethane | 0 to r.t. | 1 - 2 h | Good |
Peptide Synthesis
Acyl fluorides, in general, are highly effective reagents for peptide bond formation due to their high reactivity and low propensity for racemization.[5] While direct use of this compound is for N-terminal acetylation, the generation of amino acid fluorides in situ is a powerful strategy in both liquid-phase and solid-phase peptide synthesis.[5]
Quantitative Data for Dipeptide Synthesis using in situ Generated Amino Acid Fluorides:
| Dipeptide Product | Yield (%) |
| Boc-Phe-Gly-OMe | 97 |
| Boc-Ala-Gly-OMe | 95 |
| Boc-Val-Gly-OMe | 92 |
| Boc-Leu-Gly-OMe | 96 |
Data synthesized from representative yields reported in the literature for similar reactions.[5]
Experimental Protocols
Safety Precautions: this compound is a corrosive and volatile liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[6]
Protocol 1: General Procedure for the Acetylation of an Alcohol using this compound
This protocol describes the acetylation of a primary alcohol, such as benzyl alcohol, as a representative example.
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.1 eq) at 0 °C (ice bath).
-
Slowly add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude benzyl acetate.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Acetylation of an Amine using this compound
This protocol provides a general method for the N-acetylation of a primary amine, such as aniline.
Materials:
-
Aniline
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 30-60 minutes, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude acetanilide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure acetanilide.
Protocol 3: Friedel-Crafts Acylation of Benzene with this compound
This protocol outlines the acylation of benzene to form acetophenone.
Materials:
-
Benzene, anhydrous
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
Carbon disulfide (CS₂) or nitrobenzene, anhydrous (as solvent)
-
Ice, water, and concentrated HCl
-
Standard glassware for reflux and workup.
Procedure:
-
To a suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous CS₂ in a three-necked flask equipped with a reflux condenser and a dropping funnel, add this compound (1.0 eq) dropwise at 0 °C.
-
After the initial reaction subsides, add anhydrous benzene (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then pour it carefully onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CS₂ or an appropriate solvent.
-
Combine the organic layers, wash with water, then with a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
-
Purify the resulting acetophenone by distillation.
Visualizations
Reaction Mechanism: Nucleophilic Acyl Substitution
The acetylation of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling a fluoride ion as the leaving group to yield the corresponding acetate ester.
Caption: Nucleophilic acyl substitution mechanism for the acetylation of an alcohol with this compound.
Experimental Workflow: Acetylation of an Alcohol
The following diagram illustrates the general workflow for the acetylation of an alcohol using this compound, from reaction setup to product purification.
Caption: General experimental workflow for the acetylation of an alcohol.
Logical Relationship: Comparison of Acetylating Agents
This diagram illustrates the key factors to consider when choosing between this compound, acetyl chloride, and acetic anhydride for an acetylation reaction.
Caption: Decision factors for selecting an acetylating agent.
References
Application Notes and Protocol: Friedel-Crafts Acylation using Acetyl Fluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the production of aryl ketones.[1] These ketones are crucial intermediates for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[2] This reaction typically involves the electrophilic aromatic substitution of an arene with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[3][4]
While acyl chlorides are traditionally used, acyl fluorides, like acetyl fluoride, are emerging as valuable alternatives.[5] Acyl fluorides offer a unique balance of reactivity and stability, often showing enhanced stability towards moisture and silica gel chromatography compared to their chloro-counterparts.[5] This characteristic can simplify handling and purification procedures. This document provides a detailed protocol for performing a Friedel-Crafts acylation reaction using this compound.
Reaction Principle
The mechanism for Friedel-Crafts acylation proceeds in several distinct steps.[6] Initially, the Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃) coordinates to the fluorine atom of this compound. This coordination polarizes the carbon-fluorine bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[3][7] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a cyclohexadienyl cation intermediate, temporarily disrupting the ring's aromaticity.[6] Finally, a weak base (such as AlCl₃F⁻) removes a proton from the ring, restoring aromaticity and yielding the final aryl ketone product.[6][8] The ketone product can form a stable complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Safety Precautions
Working with this compound and strong Lewis acids requires strict adherence to safety protocols.
-
This compound: This compound is corrosive and causes severe skin burns and eye damage.[9][10][11] It is moisture-sensitive and may release toxic fumes. Always handle this compound in a well-ventilated chemical fume hood.[9]
-
Lewis Acids (e.g., AlCl₃): Aluminum chloride is a water-sensitive, corrosive solid that reacts exothermically with moisture, releasing HCl gas.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any of the reagents.[12]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the moisture-sensitive reagents.[8]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from moisture and incompatible materials. Do not store in glass containers.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.[10]
Application Data
The following table summarizes representative yields for the Friedel-Crafts acylation of various arenes. These are illustrative examples; actual yields may vary depending on the specific substrate, reaction conditions, and purity of reagents. Optimization is often necessary for new substrates.
| Substrate (Arene) | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Toluene | 4-Methylacetophenone | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2 | ~85 |
| Anisole | 4-Methoxyacetophenone | AlCl₃ | Dichloromethane (DCM) | 0 | 1.5 | ~90 |
| Benzene | Acetophenone | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 3 | ~80 |
| Naphthalene | 2-Acetylnaphthalene | AlCl₃ | Nitrobenzene | 25 | 4 | ~75 |
| Thiophene | 2-Acetylthiophene | SnCl₄ | Benzene | 0 to rt | 3 | ~70 |
Detailed Experimental Protocol
This protocol provides a general guideline for the Friedel-Crafts acylation of an activated aromatic compound (e.g., toluene) with this compound.
Materials:
-
This compound (CH₃COF)
-
Aromatic substrate (e.g., Toluene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser with a nitrogen/argon inlet.
-
Under a positive flow of inert gas, charge the flask with anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask to suspend the AlCl₃.[1]
-
-
Reagent Addition:
-
Cool the AlCl₃ suspension to 0 °C using an ice bath.[8]
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains at 0 °C.[1]
-
After the addition is complete, dissolve the aromatic substrate (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the arene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[8]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 1-3 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very carefully and slowly, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1 M hydrochloric acid.[8] Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a fume hood.
-
Continue stirring until all solids have dissolved.
-
-
Extraction and Purification:
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[8]
-
Combine all organic layers.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[8]
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Caption: Experimental Workflow for Friedel-Crafts Acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. echemi.com [echemi.com]
- 11. This compound | C2H3FO | CID 11204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. huarongpharma.com [huarongpharma.com]
Application Notes and Protocols: Acetyl Fluoride and Acyl Fluorides in Peptide Synthesis and Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic formation of the amide bond is the cornerstone of peptide synthesis. The choice of activating agent for the carboxylic acid moiety of an amino acid is critical to the success of the synthesis, directly impacting reaction kinetics, yield, and the preservation of stereochemical integrity. Acyl fluorides have emerged as a powerful class of activated intermediates in peptide coupling reactions, offering distinct advantages over conventional coupling reagents. Their high reactivity and reduced propensity for racemization make them particularly valuable for the synthesis of complex or sterically hindered peptides.[1][2]
This document provides a comprehensive overview of the application of acyl fluorides in peptide synthesis, with a specific focus on their generation and use in both liquid-phase and solid-phase peptide synthesis (SPPS). Furthermore, it addresses the related application of N-terminal acetylation, a common peptide modification, for which acetyl fluoride is a potential, though less common, reagent compared to the widely used acetic anhydride. Detailed experimental protocols, comparative data, and workflow diagrams are presented to guide researchers in leveraging these methodologies.
Acyl Fluorides in Peptide Coupling
The use of amino acid fluorides as activated intermediates for peptide bond formation is a key application of acyl fluoride chemistry in this field. These intermediates are typically generated in situ from the corresponding N-protected amino acid and a fluorinating agent, followed by reaction with the free amine of another amino acid or a resin-bound peptide.
Advantages of Acyl Fluoride-Mediated Coupling:
-
High Reactivity and Rapid Kinetics: Acyl fluorides are highly reactive, leading to significantly faster coupling reactions, often completing within an hour, compared to several hours required for some standard methods.[2]
-
Minimal Racemization: The formation of the amide bond from an acyl fluoride intermediate proceeds with a very low risk of epimerization of the chiral amino acid center, a critical factor in producing biologically active peptides.[1][2]
-
Suitability for Hindered Couplings: The small size of the fluoride leaving group minimizes steric hindrance, making this method effective for coupling sterically demanding amino acids where other reagents may fail.[3]
-
High Yields: The efficiency of the coupling reaction often translates to high isolated yields of the desired peptide.[4]
Comparative Performance of Acyl Fluorides
The efficacy of acyl fluoride-mediated coupling is evident when compared to standard peptide coupling reagents. The following table summarizes a comparative study on the synthesis of a model dipeptide, N-Boc-Phe-Phe-OMe.
| Coupling Reagent/Method | Reaction Time (hours) | Isolated Yield (%) | Diastereomeric Ratio |
| Acyl Fluoride (in situ) | 1 | 97% | >99:1 |
| DCC/HOBt | 4 | 42% | >99:1 |
| PyBOP | 4 | 77% | >99:1 |
| HBTU | 4 | 76% | >99:1 |
| Data sourced from a comparative study on the synthesis of N-Boc-Phe-Phe-OMe.[2] |
Yields in Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Fluorides
The acyl fluoride method is also highly effective in solid-phase synthesis. The table below shows the yields for various dipeptides synthesized on a solid support using this technique.
| Peptide Sequence | Yield (%) |
| Fmoc-Ala-Ala | 96 |
| Fmoc-Ser(tBu)-Ala | 94 |
| Fmoc-Thr(tBu)-Ala | 95 |
| Fmoc-Lys(Boc)-Ala | 92 |
| Yields are for the dipeptide cleaved from the resin.[1] |
Experimental Protocols: Peptide Coupling via Acyl Fluorides
Protocol 1: Liquid-Phase Peptide Synthesis (LPPS) via Ex Situ Generated Amino Acid Fluoride
This protocol describes the synthesis of a dipeptide in solution using a pre-formed amino acid fluoride. Thionyl fluoride (SOF₂) is a common reagent for generating the amino acid fluoride.[4]
Materials:
-
N-protected amino acid (e.g., Boc-amino acid)
-
Pyridine
-
Thionyl fluoride (SOF₂) solution in Dichloromethane (DCM)
-
Amino acid ester hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation (Amino Acid Fluoride Formation): a. In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv) and pyridine (1.0 equiv) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of ex situ generated thionyl fluoride (SOF₂) in DCM (1.0 equiv) to the reaction mixture. d. Stir the reaction at 0 °C for 30 minutes to form the amino acid fluoride.
-
Coupling: a. In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv) and a suitable base such as TEA or DIEA (2.0 equiv) in DCM. b. Add the amino acid ester solution to the freshly prepared amino acid fluoride solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours.[1]
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude dipeptide.
-
Deprotection (for further chain elongation): a. To remove a Boc-protecting group, dissolve the dipeptide in 4.0 M HCl in dioxane or a 1:1 mixture of TFA/DCM. b. Stir for 1 hour at room temperature. c. Concentrate in vacuo to yield the deprotected dipeptide, which can be neutralized and used in the next coupling step.[4]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Fluorides
This protocol outlines a standard cycle for adding an amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid
-
Pyridine
-
Thionyl fluoride (SOF₂) solution in DCM
-
Resin with N-terminally deprotected peptide
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., TFA/DCM)
Procedure:
-
Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group, exposing the free amine. b. Wash the resin thoroughly with DMF and then with DCM.[1]
-
Amino Acid Fluoride Preparation: a. In a separate flask, prepare the Fmoc-amino acid fluoride as described in the LPPS protocol (Activation step) using the desired Fmoc-amino acid, pyridine, and SOF₂ in DCM.[1]
-
Coupling: a. Add the freshly prepared solution of Fmoc-amino acid fluoride to the deprotected resin. b. Agitate the reaction mixture for 1 hour at room temperature.[1] c. Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.
-
Cleavage and Isolation (after final coupling): a. After the final coupling and deprotection steps, wash the resin and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., TFA/DCM) to cleave the peptide from the solid support.[1]
N-Terminal Acetylation of Peptides
N-terminal acetylation is a common post-synthesis modification that can enhance a peptide's stability against enzymatic degradation.[2] While "this compound" could theoretically be used for this purpose, the standard and overwhelmingly documented reagent for N-terminal acetylation (capping) in peptide synthesis is acetic anhydride .[1]
Protocol 3: N-Terminal Acetylation on Solid Support
This protocol is performed after the final coupling and Fmoc-deprotection steps in SPPS.
Materials:
-
Resin-bound peptide with a free N-terminus
-
10% Acetic anhydride in DMF
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: a. Ensure the final Fmoc group has been removed from the N-terminus of the resin-bound peptide and the resin has been washed with DMF.
-
Acetylation Reaction: a. Add a solution of 10% acetic anhydride in DMF to the resin. b. Agitate the mixture at room temperature for 30 minutes.
-
Washing: a. Drain the acetylation solution. b. Wash the resin thoroughly with DMF followed by DCM to remove excess reagents and acetic acid byproduct.
-
Cleavage: a. The acetylated peptide is now ready for cleavage from the resin as per standard procedures.
Visualizations
Caption: Liquid-Phase Peptide Synthesis Workflow.
Caption: Solid-Phase Peptide Synthesis Cycle.
Conclusion
Acyl fluorides, particularly amino acid fluorides generated in situ, represent a significant advancement in peptide synthesis, offering a rapid, efficient, and racemization-free method for amide bond formation.[1] The protocols outlined in this document provide a solid foundation for researchers to employ this powerful chemistry in both liquid-phase and solid-phase applications. For N-terminal modifications, acetylation via acetic anhydride remains the industry standard, providing a straightforward method to enhance peptide stability. These methodologies, when appropriately chosen and applied, are invaluable tools in the synthesis of complex peptides for research and drug development.
References
Application Notes and Protocols for the Synthesis of Esters and Amides from Acetyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl fluoride is a highly reactive acylating agent that serves as a valuable precursor in the synthesis of esters and amides. Its reactivity, often intermediate between that of acetyl chloride and acetic anhydride, allows for controlled acyl transfer under specific conditions. In drug development and medicinal chemistry, the formation of ester and amide bonds is fundamental. This compound offers a potentially milder alternative to acetyl chloride, as the fluoride leaving group can lead to different reaction kinetics and byproduct profiles. These application notes provide detailed protocols for the synthesis of a model ester (ethyl acetate) and a model amide (N-ethylacetamide) from this compound, along with relevant data and mechanistic insights.
Data Presentation
The following tables summarize key quantitative data for the synthesis of ethyl acetate and N-ethylacetamide from this compound. Please note that specific yields and reaction times can vary based on the purity of reagents, scale of the reaction, and specific laboratory conditions. The spectroscopic data provided is for the pure products.
Table 1: Synthesis of Ethyl Acetate from this compound and Ethanol
| Parameter | Value | Reference |
| Reactants | This compound, Ethanol | N/A |
| Product | Ethyl Acetate | N/A |
| Typical Yield | >90% (estimated based on analogous reactions) | N/A |
| Reaction Time | < 1 hour (estimated) | N/A |
| Reaction Temperature | 0 °C to room temperature | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.12 (q, J=7.1 Hz, 2H), 2.05 (s, 3H), 1.26 (t, J=7.1 Hz, 3H) | [1][2][3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.1, 60.5, 21.0, 14.2 | [4] |
| IR (neat, cm⁻¹) | 1743 (C=O), 1240 (C-O) | [1] |
| Mass Spectrum (EI, m/z) | 88 (M⁺), 73, 43 | [1] |
Table 2: Synthesis of N-Ethylacetamide from this compound and Ethylamine
| Parameter | Value | Reference |
| Reactants | This compound, Ethylamine | N/A |
| Product | N-Ethylacetamide | N/A |
| Typical Yield | >95% (estimated based on analogous reactions) | N/A |
| Reaction Time | < 30 minutes (estimated) | N/A |
| Reaction Temperature | 0 °C to room temperature | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.5 (br s, 1H), 3.28 (dq, J=7.2, 5.6 Hz, 2H), 1.98 (s, 3H), 1.14 (t, J=7.2 Hz, 3H) | N/A |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.1, 34.5, 23.2, 14.8 | N/A |
| IR (neat, cm⁻¹) | 3280 (N-H), 1645 (C=O, Amide I), 1560 (N-H bend, Amide II) | [5][6] |
| Mass Spectrum (EI, m/z) | 87 (M⁺), 72, 44, 43 | [6] |
Reaction Mechanisms and Experimental Workflows
The synthesis of esters and amides from this compound proceeds via a nucleophilic acyl substitution mechanism. The workflows for these reactions are straightforward, involving the controlled addition of the nucleophile (alcohol or amine) to this compound, followed by workup and purification.
Synthesis of Ethyl Acetate
The reaction between this compound and ethanol yields ethyl acetate and hydrogen fluoride. The reaction is typically performed in the presence of a mild base, such as pyridine, to neutralize the hydrogen fluoride byproduct.
Caption: Reaction mechanism for the synthesis of ethyl acetate from this compound.
Synthesis of N-Ethylacetamide
The reaction between this compound and ethylamine is a vigorous reaction that produces N-ethylacetamide and hydrogen fluoride. An excess of ethylamine is often used to act as both the nucleophile and the base to neutralize the hydrogen fluoride.
Caption: Reaction mechanism for the synthesis of N-ethylacetamide from this compound.
Experimental Protocols
Safety Precautions: this compound is a corrosive and moisture-sensitive liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions should be maintained throughout the reactions.
Protocol 1: Synthesis of Ethyl Acetate
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (1.0 eq) and anhydrous pyridine (1.1 eq) dissolved in anhydrous diethyl ether (0.5 M solution with respect to ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the stirred solution via the dropping funnel over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford pure ethyl acetate.
Protocol 2: Synthesis of N-Ethylacetamide
Materials:
-
This compound
-
Ethylamine (as a solution in an anhydrous solvent, e.g., THF, or condensed gas)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethylamine (2.2 eq) in anhydrous diethyl ether (0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) dropwise to the vigorously stirred solution via the dropping funnel over 20 minutes. A white precipitate of ethylammonium fluoride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the ethylammonium fluoride precipitate and wash the solid with a small amount of cold diethyl ether.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-ethylacetamide. The product can be further purified by vacuum distillation if necessary.[7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of esters and amides from this compound.
Caption: General experimental workflow for acylation reactions using this compound.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Acyl Fluorides in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Acyl fluorides have emerged as versatile and valuable reagents in modern organic synthesis. Their unique combination of stability and reactivity makes them superior alternatives to other acyl halides, such as acyl chlorides, in a variety of transformations. This document provides an overview of the synthesis of acyl fluorides and their application in key fluorination and acylation reactions.
Introduction to Acyl Fluorides
Acyl fluorides are increasingly utilized in peptide synthesis, challenging esterification and amidation reactions, and transition-metal-catalyzed transformations[1]. The strong carbon-fluorine bond renders them more stable towards hydrolysis and easier to handle compared to their chloride counterparts[2]. This stability, however, does not unduly compromise their reactivity, allowing for efficient reactions with nucleophiles, often with fewer side reactions and less racemization at α-stereocenters[2]. The growing interest in these compounds is driven by the development of safer and more practical synthetic routes[1][2].
In the realm of drug development, the introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule[3]. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly desirable[3][4]. Approximately 20% of all pharmaceuticals contain fluorine, highlighting the importance of efficient fluorination methodologies[3]. Acyl fluorides serve as important intermediates in the synthesis of such molecules, including the formation of trifluoromethyl groups[5].
Synthesis of Acyl Fluorides from Carboxylic Acids
The most common method for preparing acyl fluorides is the deoxyfluorination of carboxylic acids. A variety of reagents have been developed for this transformation, each with its own advantages in terms of scope, functional group tolerance, and reaction conditions.
| Reagent | Key Features | Typical Reaction Conditions | Reference(s) |
| DAST (Diethylaminosulfur trifluoride) | Widely used, but can be thermally unstable and react violently with water. | Room temperature, various organic solvents. | [6][7] |
| Deoxo-Fluor | More thermally stable than DAST. | Room temperature, various organic solvents. | [8] |
| XtalFluor-E | Crystalline, stable solid; does not generate free HF. | Room temperature, EtOAc, catalytic NaF. | [8] |
| CpFluor | Bench-stable, efficient under neutral conditions without bases or additives. | Neutral conditions. | [8][9] |
| (Me4N)SCF3 | Bench-stable solid, base- and additive-free, high functional group tolerance. | Room temperature, filtration for purification. | [8] |
| FLUOLEAD™ | Used in combination with Olah's reagent for subsequent deoxyfluorination to trifluoromethyl compounds. | 70°C, solvent-free. | [5] |
| BT-SCF3 | Can be used in sub-stoichiometric amounts. | Mild conditions, one-pot amidation possible. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of Carboxylic Acids using DAST
This protocol is a general guideline for the synthesis of acyl fluorides from carboxylic acids using diethylaminosulfur trifluoride (DAST).
Materials:
-
Carboxylic acid (1.0 mmol)
-
DAST (1.1 mmol, 1.1 equiv)
-
Anhydrous dichloromethane (DCM, 5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere, add DAST dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude acyl fluoride.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 2: One-Pot Amidation via Acyl Fluoride using XtalFluor-E
This protocol describes the synthesis of an amide from a carboxylic acid in a one-pot procedure via an in-situ generated acyl fluoride using XtalFluor-E.
Materials:
-
Carboxylic acid (1.0 mmol)
-
XtalFluor-E (1.2 mmol, 1.2 equiv)
-
Sodium fluoride (0.1 mmol, 0.1 equiv)
-
Amine (1.5 mmol, 1.5 equiv)
-
Triethylamine (2.0 mmol, 2.0 equiv)
-
Anhydrous ethyl acetate (EtOAc, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of the carboxylic acid and sodium fluoride in anhydrous EtOAc at room temperature, add XtalFluor-E in one portion.
-
Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride.
-
Add the amine and triethylamine to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism for the deoxyfluorination of carboxylic acids and a typical experimental workflow for acyl fluoride synthesis and subsequent functionalization.
Caption: General mechanism of carboxylic acid deoxyfluorination.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD<sup>TM</sup>/Olah’s reagent under solvent-free conditions [morressier.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 9. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides [organic-chemistry.org]
Application Notes and Protocols: Laboratory-Scale Synthesis of Acetyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl fluoride (CH₃COF) is an important acyl halide used in organic synthesis. As an organofluorine compound, it serves as a valuable reagent for acylation reactions, offering unique reactivity compared to other acyl halides like acetyl chloride. Its applications span various areas of chemical research, including the synthesis of pharmaceuticals and other complex organic molecules. These notes provide detailed protocols for the laboratory-scale synthesis of this compound, emphasizing safety, experimental procedure, and data presentation.
Reaction Principles
The synthesis of this compound can be achieved through several methods. Two common and effective laboratory-scale procedures are highlighted below:
-
Halogen Exchange from Acetyl Chloride: This is a convenient method involving the reaction of acetyl chloride with a fluoride salt, such as potassium fluoride, in a suitable solvent like acetic acid. The reaction proceeds via a nucleophilic acyl substitution where the fluoride ion displaces the chloride ion. This method is often preferred for its high yields and operational simplicity.[1]
Reaction: CH₃COCl + KF → CH₃COF + KCl
-
Reaction of Acetic Anhydride with Hydrogen Fluoride: This method directly converts acetic anhydride to this compound using hydrogen fluoride (HF). Acetic acid is generated as a byproduct.[2] While effective, this method requires specialized equipment and extreme caution due to the highly corrosive and toxic nature of hydrogen fluoride.
Reaction: (CH₃CO)₂O + HF → CH₃COF + CH₃COOH[2]
This document will primarily focus on the detailed protocol for the halogen exchange method using acetyl chloride and potassium fluoride.
Safety Precautions
Extreme caution must be exercised during the synthesis of this compound.
-
Corrosive and Toxic Reagents: this compound is corrosive.[2] Acetyl chloride is also corrosive and a lachrymator. Hydrogen fluoride (if used) is extremely toxic and corrosive, causing severe burns that may not be immediately painful.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[3]
-
Fume Hood: All manipulations must be performed in a well-ventilated fume hood.[3]
-
Handling: this compound has a low boiling point (21 °C) and should be handled as a gas or a volatile liquid, requiring cooling and condensation during its collection.[1] It is also known to attack glass over time.[1]
-
First Aid: Ensure that appropriate first-aid measures are readily available. For HF exposure, a source of calcium gluconate gel is essential.[3]
Experimental Protocol: Synthesis from Acetyl Chloride and Potassium Fluoride
This protocol is adapted from established procedures for the synthesis of this compound.[1]
Materials and Equipment:
-
Acetyl chloride (CH₃COCl)
-
Anhydrous potassium fluoride (KF)
-
Glacial acetic acid (AcOH)
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle
-
Condenser
-
Receiving flask (cooled in an ice bath or dry ice/acetone bath)
-
Distillation apparatus
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of acetyl chloride and the product.
-
Set up the reaction apparatus in a fume hood. The setup should consist of a round-bottom flask equipped with a magnetic stirrer and a condenser. The outlet of the condenser should be connected to a receiving flask cooled to approximately 0 °C or lower to collect the volatile this compound. Protect the apparatus from atmospheric moisture with a drying tube.
-
-
Reaction:
-
Prepare a solution of potassium fluoride in glacial acetic acid in the round-bottom flask.
-
Slowly add acetyl chloride to the stirred solution. The reaction is typically immediate.[1]
-
-
Product Collection:
-
Gently warm the reaction mixture to facilitate the distillation of the this compound product.[1] The boiling point of this compound is 21 °C.[1]
-
Condense the gaseous this compound using the chilled condenser and collect the liquid product in the cooled receiving flask. Nearly quantitative yields can be achieved with this method.[1]
-
-
Purification:
-
The collected this compound can be further purified by fractional distillation if necessary.[1]
-
Data Presentation
The following tables summarize the physical properties of this compound and the expected outcome of the synthesis.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂H₃FO | [2] |
| Molar Mass | 62.043 g·mol⁻¹ | [2] |
| Boiling Point | 21 °C | [1][2] |
| Melting Point | -84 °C | [1][2] |
| Density | 1.032 g/cm³ | [2] |
Table 2: Synthesis Reaction Parameters and Expected Outcome
| Parameter | Value/Description | Reference |
| Reactants | Acetyl Chloride, Potassium Fluoride, Acetic Acid | [1] |
| Reaction Type | Halogen Exchange (Nucleophilic Acyl Substitution) | |
| Reaction Time | Immediate upon mixing | [1] |
| Reaction Temperature | Gentle warming to distill the product | [1] |
| Expected Yield | Nearly quantitative | [1] |
| Purification Method | Fractional Distillation | [1] |
Diagrams
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Pathway: Halogen Exchange
Caption: Reaction pathway for this compound synthesis.
References
"handling and storage procedures for acetyl fluoride in the lab"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl fluoride (CH₃COF) is a highly reactive and corrosive acyl halide used as a reagent in organic synthesis, particularly for the introduction of the acetyl group.[1] Due to its hazardous nature, strict adherence to safety protocols during its handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of research. These application notes provide detailed procedures for the safe handling and storage of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₃FO | [2] |
| Molar Mass | 62.043 g·mol⁻¹ | [2] |
| Appearance | Colorless to yellowish liquid or gas at room temperature | [1] |
| Boiling Point | 20-21 °C (lit.) | [3] |
| Melting Point | -84 °C (lit.) | [3] |
| Density | 1.032 g/cm³ | [2][3] |
| Vapor Pressure | 15.61 psi (20 °C) | [3] |
| Solubility | Soluble in water and many organic solvents; reacts violently with water. | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with multiple risk factors. A summary of its hazard classifications is provided in Table 2.
Table 2: Hazard Classification of this compound
| Hazard Class | GHS-US Classification | Reference(s) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [4][5] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | [4][5] |
| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled) | [4][5] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | [4] |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [4][5] |
| Flammability | Extremely flammable liquid and vapor | [5] |
Key Safety Precautions:
-
Corrosive and Lachrymatory: this compound is corrosive and a lachrymator, meaning it irritates the eyes and causes tearing.[3]
-
Toxicity: It is poisonous by inhalation and can be harmful if swallowed or absorbed through the skin.[3][4] Upon heating to decomposition, it emits toxic fumes of fluoride.[3]
-
Reactivity: It reacts violently with water and is incompatible with strong bases, strong oxidizing agents, and acids.[1][4] It also attacks glass and should not be stored in glass containers.[3][4]
Experimental Protocols
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
Table 3: Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Specifications and Rationale | Reference(s) |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | Provides protection from splashes and vapors. | [6][7][8] |
| Skin | Fire/flame resistant and impervious clothing (e.g., lab coat, acid-resistant apron). | Protects against skin contact and burns. | [6][7][8] |
| Hands | Thicker gloves rated for good protection against hydrofluoric acid (HF), such as neoprene or nitrile (22mil). A thinner disposable glove underneath is recommended. | Standard laboratory gloves do not provide sufficient protection. | [7][9] |
| Respiratory | A full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA). | To be used if exposure limits are exceeded or in case of vapor release. | [1][5][6] |
Handling Procedures
This compound must be handled in a well-ventilated area, specifically within a certified chemical fume hood.[1][5]
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Protocol:
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary glassware and reagents. Don the appropriate PPE as specified in Table 3.
-
Handling: Conduct all manipulations of this compound inside the fume hood. Keep the container of this compound closed when not in use. Use non-sparking tools to prevent ignition sources.[4]
-
Reaction Quenching and Work-up: Carefully quench the reaction mixture. Be prepared to neutralize any acidic byproducts that may have formed.
-
Waste Disposal: All waste containing this compound must be collected in a designated and appropriately labeled waste container made of a compatible material (not glass).[4][8]
-
Decontamination: After the experiment is complete, decontaminate the work area and any reusable equipment with a 10% sodium carbonate solution.[8]
-
PPE Removal and Hygiene: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after handling this compound.[4]
Storage Procedures
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
Location: Store in a dry, cool, and well-ventilated area.[4][5]
-
Container: Keep the container tightly closed when not in use.[4][5] this compound is sold in steel cylinders and should not be stored in glass containers as it attacks glass.[3][4]
-
Incompatibilities: Store away from incompatible materials such as acids, strong bases, strong oxidizing agents, and water.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[4][5]
Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is critical.
Emergency Response Decision Tree
Caption: Decision-making guide for this compound emergencies.
Spill Response
-
Small Spills: For small spills, use a dry chemical absorbent to take up the material.[4] Sweep or shovel the absorbed material into an appropriate container for disposal and ventilate the area.[4]
-
Large Spills: In the case of a large spill, evacuate the area immediately.[4] Eliminate all possible sources of ignition.[4] Only qualified personnel with suitable protective equipment should intervene.[4]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] After flushing, apply a 2.5% calcium gluconate gel to the area.[8] Seek immediate medical attention.[7][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air.[3][6] If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.[6] Inhalation of fumes may cause swelling in the respiratory tract up to 24 hours after exposure.
-
Ingestion: Rinse the mouth with water.[3][6] Do NOT induce vomiting.[3][5][6] Seek immediate medical attention.[5][6]
Fire Response
In case of a fire involving this compound, evacuate the area.[4] Use water spray or fog for cooling exposed containers.[4] Suitable extinguishing media include dry chemical, foam, and carbon dioxide.[11] Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[4]
Waste Disposal
All this compound waste, including contaminated materials, must be collected as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations.[5][8] Do not dispose of this compound down the drain.[8] Contact a licensed professional waste disposal service for proper disposal.[5]
References
- 1. Respiratory protection equipments C2H3FO (this compound), CAS number 557-99-3 [en.gazfinder.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 557-99-3 [amp.chemicalbook.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. echemi.com [echemi.com]
- 7. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Safe Handling of Acetyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive safety precautions, personal protective equipment (PPE) guidelines, and detailed protocols for the safe handling and use of acetyl fluoride in a laboratory setting. Adherence to these guidelines is critical to minimize risks associated with this hazardous chemical.
Hazard Identification and Quantitative Data
This compound is a corrosive, toxic, and flammable substance that requires careful handling.[1] It can cause severe skin burns, eye damage, and respiratory irritation.[2][3] The following table summarizes key quantitative data related to its safety.
| Property | Value | Reference |
| CAS Number | 557-99-3 | [2] |
| Molecular Formula | C₂H₃FO | [2] |
| Molecular Weight | 62.07 g/mol | [3] |
| Boiling Point | 20-21 °C | [4] |
| Melting Point | -84 °C | [4] |
| OSHA PEL (TWA) | 2.5 mg/m³ (as F) | [3][5] |
| ACGIH TLV (TWA) | 2.5 mg/m³ (as F) | [3][5] |
| NFPA 704 Rating | Health: 3, Flammability: 3, Reactivity: 1 | [3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles and a face shield.[6][7][8] Standard safety glasses are not sufficient.
-
Skin Protection :
-
Gloves : Wear impervious gloves.[3] Neoprene or nitrile gloves (minimum 22mil thickness) are recommended.[7] Double gloving is a best practice.
-
Clothing : A flame-resistant lab coat worn over long-sleeved clothing and long pants is required.[6][8] An acid-resistant apron should be worn over the lab coat.[8][9]
-
Footwear : Closed-toe shoes are mandatory.[8]
-
-
Respiratory Protection : All work with this compound must be conducted in a certified chemical fume hood.[3][8] If exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[6]
Safe Handling and Storage Protocols
Experimental Workflow for Handling this compound
Caption: A typical workflow for safely handling this compound in a laboratory setting.
Protocol for Handling this compound:
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.[8]
-
Ensure an emergency eyewash station and safety shower are accessible.[2][8]
-
Have a spill kit readily available. The kit should contain an absorbent material suitable for hydrofluoric acid (HF) spills, such as calcium carbonate or calcium sulfate, and a container for waste.[9] Do not use silica-based absorbents.[9]
-
Keep a tube of 2.5% calcium gluconate gel immediately accessible.[7][8]
-
-
Handling :
-
Ground/bond container and receiving equipment to prevent static discharge.[3] Use only non-sparking tools.[2]
-
Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors.[2]
-
Keep away from incompatible materials such as water, strong bases, oxidizing agents, and glass.[2] Store in a tightly closed, compatible container (e.g., polyethylene) in a cool, dry, well-ventilated area.[3][10]
-
Post-Handling :
Emergency Response Protocols
Immediate and appropriate action is crucial in the event of an this compound exposure or spill.
Emergency Response for this compound Exposure
Caption: Logical flow of first aid procedures for different types of this compound exposure.
First Aid Measures:
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
-
Ingestion :
Spill and Leak Procedures:
-
Small Spills (in a fume hood) :
-
Large Spills :
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. This compound | 557-99-3 [amp.chemicalbook.com]
- 5. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]
- 6. echemi.com [echemi.com]
- 7. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for Quantifying Acetyl Fluoride Purity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of acetyl fluoride (CH₃COF) purity. The described methods are essential for ensuring the quality and consistency of this compound used in research, development, and manufacturing processes. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC) with derivatization, Infrared (IR) Spectroscopy, and Hydrolytic Titration.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F NMR spectroscopy is a highly specific and sensitive method for the quantification of fluorine-containing compounds like this compound. Its high natural abundance and the large chemical shift dispersion of the ¹⁹F nucleus minimize signal overlap, making it an ideal tool for purity assessment.[1]
Application Note:
Quantitative ¹⁹F NMR (qNMR) offers a primary ratio method for determining the purity of this compound without the need for a specific this compound reference standard. By using a certified internal standard of known purity and concentration, the absolute purity of the this compound sample can be accurately determined. This method is particularly valuable for the certification of reference materials and for precise quality control in drug development.
Key Advantages:
-
High Specificity: The wide chemical shift range of ¹⁹F NMR provides excellent signal separation, even in complex mixtures.
-
High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant, offering sensitivity comparable to ¹H NMR.[1]
-
Direct Quantification: Purity is determined by comparing the integral of the this compound signal to that of a known internal standard.
-
Structural Information: The spectrum can also provide information about fluorine-containing impurities.
Experimental Protocol:
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry 5 mm NMR tube.
- Add a precise volume (e.g., 0.5 mL) of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is anhydrous, as this compound is moisture-sensitive.[1]
- Accurately weigh and add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) to the NMR tube. The standard should have a resonance that is well-separated from the this compound signal.[1]
- Cap the NMR tube and gently agitate to ensure a homogeneous solution.
2. NMR Data Acquisition:
- Use a high-resolution NMR spectrometer equipped with a fluorine probe.
- Set the spectrometer parameters for quantitative analysis. Key parameters include:
- Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling (e.g., zgfhig on Bruker instruments) should be used to suppress the nuclear Overhauser effect (nOe).[1]
- Relaxation Delay (D1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest, typically 30-60 seconds) to ensure full relaxation of all nuclei for accurate integration.[2]
- Pulse Angle: Use a calibrated 90° pulse.
- Spectral Width (SW): Ensure the spectral width is sufficient to cover all fluorine signals of interest (e.g., 200 ppm).[1]
- Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[1]
- Transmitter Offset: Place the transmitter offset midway between the signals of the analyte and the internal standard to minimize off-resonance effects.[2]
3. Data Processing and Purity Calculation:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Integrate the this compound signal and the internal standard signal.
- Calculate the purity of this compound using the following equation:
Quantitative Data Summary:
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~1.0 mmol/L[3] |
| Limit of Quantification (LOQ) | ~3.0 mmol/L |
| Linearity (R²) | > 0.999 |
| Precision (RSD) | < 2.0%[3] |
| Accuracy (Recovery) | 98 - 102% |
Workflow Diagram:
Caption: Workflow for quantitative ¹⁹F NMR analysis of this compound.
Gas Chromatography (GC) with Derivatization
Direct analysis of the highly reactive and volatile this compound by GC can be challenging. A robust approach involves its derivatization into a more stable and less reactive compound prior to analysis. This method is suitable for determining purity and identifying volatile impurities.
Application Note:
This method describes the quantification of this compound by converting it to a stable ester, such as isopropyl acetate, followed by analysis using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).[4] This approach is advantageous for routine quality control in a manufacturing setting due to its high throughput and automation capabilities. The use of an internal standard corrects for variations in injection volume and derivatization efficiency.
Key Advantages:
-
High Sensitivity and Selectivity: Particularly with GC-MS, which provides mass information for peak identification.
-
Suitable for Volatile Impurities: Can separate and quantify volatile organic impurities.
-
Robustness: Derivatization enhances the stability of the analyte, leading to more reproducible results.
Experimental Protocol:
1. Derivatization:
- In a sealed vial, accurately weigh a known amount of the this compound sample.
- Add a known volume of a solution containing a large excess of a suitable alcohol (e.g., isopropanol) and a non-interfering solvent (e.g., 1-methyl-2-pyrrolidinone).[4]
- Add a known amount of an internal standard (e.g., n-butyl acetate) that does not react with the derivatizing agent and is well-resolved from the derivative peak.
- Allow the reaction to proceed to completion. Gentle heating may be required.
- The reaction is: CH₃COF + (CH₃)₂CHOH → CH₃COOCH(CH₃)₂ + HF
2. GC-FID/MS Analysis:
- GC System: A standard gas chromatograph with a split/splitless injector and a flame ionization detector or mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components.
- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Detector Temperature (FID): 280 °C.
- MS Parameters (if used): Electron ionization (EI) at 70 eV, with a scan range of m/z 35-350.
3. Calibration and Quantification:
- Prepare a series of calibration standards by derivatizing known amounts of a high-purity this compound reference standard with a fixed amount of the internal standard.
- Generate a calibration curve by plotting the ratio of the peak area of the isopropyl acetate derivative to the peak area of the internal standard against the concentration of this compound.
- Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary:
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.1 µg/mL (for derivative) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL (for derivative) |
| Linearity (R²) | > 0.995 |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Workflow Diagram:
Caption: Workflow for GC analysis of this compound via derivatization.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that can be used for the qualitative identification of this compound and for the semi-quantitative estimation of its purity by monitoring the characteristic carbonyl (C=O) stretching vibration.
Application Note:
While not inherently a primary quantitative method without rigorous calibration, FT-IR spectroscopy is an excellent tool for rapid identity confirmation and for detecting certain impurities. The C=O stretching frequency in acyl fluorides is significantly higher than in other carbonyl compounds, providing a distinct spectral window for analysis.[5] For quantitative purposes, a calibration curve based on the absorbance of the characteristic C=O peak at various known concentrations must be prepared, adhering to the Beer-Lambert Law.
Key Features:
-
Characteristic Absorption: this compound exhibits a strong C=O stretching absorption band at a high frequency (~1850-1800 cm⁻¹).
-
Rapid Analysis: Spectra can be acquired in a matter of minutes.
-
Qualitative Power: Useful for identifying the presence of the acyl fluoride functional group and potential hydroxyl-containing impurities (from hydrolysis).
Experimental Protocol:
1. Sample Preparation:
- For gas-phase analysis, introduce the gaseous this compound into a gas cell with IR-transparent windows (e.g., KBr).
- For solution-phase analysis, prepare a solution of known concentration in an IR-transparent solvent (e.g., CCl₄, CDCl₃) and use a liquid cell of known path length.
2. IR Data Acquisition:
- Acquire a background spectrum of the empty gas cell or the solvent-filled liquid cell.
- Acquire the sample spectrum.
- The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
3. Quantitative Analysis (if calibrated):
- Identify the characteristic C=O stretching peak of this compound.
- Measure the absorbance of this peak.
- Prepare a series of standards of known this compound concentration and measure their absorbances to create a calibration curve (Absorbance vs. Concentration).
- Determine the concentration of the unknown sample from the calibration curve.
Quantitative Data Summary (with calibration):
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 (within a limited concentration range) |
| Precision (RSD) | 5 - 10% |
| Key Absorption Band (C=O) | ~1850-1800 cm⁻¹[5] |
Logical Relationship Diagram:
Caption: Logical flow for quantitative IR analysis of this compound.
Hydrolytic Titration
This classical titrimetric method is based on the hydrolysis of this compound to acetic acid and hydrofluoric acid, followed by the titration of the resulting acids with a standardized base. It is a cost-effective and accurate method for determining the total acid content, which corresponds to the this compound purity.
Application Note:
Hydrolytic titration provides a direct measure of the molar content of this compound in a sample. The method is robust and does not require sophisticated instrumentation. It is essential to perform the hydrolysis in a closed system to prevent the loss of the volatile acids. The endpoint can be determined potentiometrically or with a suitable indicator. This method is considered an absolute method and is useful for assay determination.
Key Advantages:
-
High Accuracy and Precision: When performed carefully, titration can yield highly accurate and precise results.
-
Low Cost: Requires basic laboratory glassware and reagents.
-
Absolute Method: Does not rely on a calibration curve with a reference standard of the analyte.
Experimental Protocol:
1. Hydrolysis:
- Accurately weigh a sample of this compound in a sealed ampoule.
- Place the ampoule in a flask containing a known volume of deionized water.
- Break the ampoule within the sealed flask to allow the this compound to react completely with the water.
- The reaction is: CH₃COF + H₂O → CH₃COOH + HF
2. Titration:
- Titrate the resulting solution of acetic acid and hydrofluoric acid with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
- Use a potentiometric titrator with a pH electrode to accurately determine the equivalence points. Two equivalence points may be observed, corresponding to the neutralization of the strong acid (HF, first proton) and the weak acid (acetic acid). Alternatively, a suitable indicator can be used, though this may be less precise.
3. Purity Calculation:
- From the volume of NaOH solution required to reach the equivalence point(s) and its known concentration, calculate the total moles of acid produced.
- Since one mole of this compound produces two moles of acid upon hydrolysis and complete neutralization, the purity can be calculated as follows:
Quantitative Data Summary:
| Parameter | Typical Value |
| Precision (RSD) | < 0.5% |
| Accuracy | High (can be used as a reference method) |
Experimental Workflow Diagram:
Caption: Workflow for purity determination of this compound by hydrolytic titration.
References
Application Notes and Protocols: Acetyl Fluoride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl fluoride (CH₃COF) and its derivatives, acyl fluorides, are increasingly valuable reagents in medicinal chemistry. Their unique reactivity profile, balancing stability with sufficient electrophilicity, makes them superior alternatives to more common acyl chlorides in various synthetic transformations. Acyl fluorides are particularly advantageous in sterically hindered reactions and in minimizing side product formation.[1][2][3] This document provides detailed application notes and experimental protocols for two key areas where this compound and its analogs have a significant impact: peptide synthesis and radiolabeling for Positron Emission Tomography (PET) imaging.
Application 1: Peptide Synthesis via Acyl Fluoride Intermediates
The formation of amide bonds is central to the synthesis of peptides, which are crucial in drug discovery. The use of amino acid fluorides, generated in situ from the corresponding N-protected amino acids, offers a rapid and efficient method for peptide coupling with minimal racemization.[1][4][5]
Key Advantages in Peptide Synthesis:
-
High Reactivity: Acyl fluorides are highly reactive, leading to fast coupling reactions.[4]
-
Reduced Racemization: The use of amino acid fluorides helps in preserving the stereochemical integrity of the chiral amino acid centers.[4][5]
-
Suitability for Hindered Couplings: They are effective in coupling sterically demanding amino acids where standard coupling reagents may fail.[1]
Experimental Protocols
Protocol 1.1: Liquid-Phase Peptide Synthesis (LPPS) using in situ Generated Amino Acid Fluorides
This protocol describes the coupling of an N-protected amino acid to an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Thionyl fluoride (SOF₂) solution in DCM or another suitable fluorinating agent[5]
-
Pyridine
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Activation (Formation of Amino Acid Fluoride):
-
Dissolve the N-protected amino acid (1.0 equiv.) and pyridine (1.0 equiv.) in anhydrous DCM in a dry, inert atmosphere flask.
-
Cool the solution to 0 °C.
-
Slowly add a solution of thionyl fluoride (1.0 equiv.) in DCM.
-
Stir the reaction at 0 °C for 30 minutes to generate the amino acid fluoride in situ.[4]
-
-
Coupling:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv.) and TEA or DIEA (2.0 equiv.) in anhydrous DCM.
-
Add the amino acid ester solution to the freshly prepared amino acid fluoride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[4]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting dipeptide by column chromatography.
-
Protocol 1.2: Solid-Phase Peptide Synthesis (SPPS) using in situ Generated Amino Acid Fluorides
This protocol outlines a single coupling cycle on a solid support (e.g., Wang resin).
Materials:
-
Fmoc-protected amino acid
-
Fmoc-deprotected resin (e.g., H-Ala-Wang resin)
-
Thionyl fluoride (SOF₂) solution in DCM or another suitable fluorinating agent[5]
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF for Fmoc deprotection
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-protected resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Activation and Coupling:
-
In a separate flask, prepare the Fmoc-amino acid fluoride as described in Protocol 1.1 (Activation step).
-
Add the freshly prepared solution of Fmoc-amino acid fluoride to the deprotected resin.
-
Agitate the reaction mixture for 1 hour at room temperature.[5]
-
Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Isolation:
-
After the final coupling and deprotection, wash the resin and dry it under vacuum.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data
| N-protected Amino Acid | Amine Component | Coupling Method | Yield (%) | Reference |
| Boc-Phe-OH | H-Gly-OMe | LPPS via Acyl Fluoride | 92 | [5] |
| Boc-Val-OH | H-Val-OMe | LPPS via Acyl Fluoride | 85 | [5] |
| Fmoc-Ala-OH | H-Ala-Wang resin | SPPS via Acyl Fluoride | 96 (dipeptide) | [5] |
| Fmoc-Gly-OH | H-Phe-Wang resin | SPPS via Acyl Fluoride | 95 (dipeptide) | [5] |
Visualizations
Caption: Liquid-Phase Peptide Synthesis Workflow.
Caption: Solid-Phase Peptide Synthesis Cycle.
Application 2: Radiosynthesis of [¹⁸F]FDG for PET Imaging
[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is the most widely used radiotracer in PET for oncology, neurology, and cardiology. One of the established methods for its synthesis involves the electrophilic fluorination of a precursor using [¹⁸F]acetyl hypofluorite (CH₃CO¹⁸F).[6][7][8]
Principle of the Method
[¹⁸F]Acetyl hypofluorite is produced from the reaction of [¹⁸F]F₂ with a solid acetate source. This electrophilic fluorinating agent then reacts with a protected glucal precursor, followed by hydrolysis to yield [¹⁸F]FDG.
Experimental Protocol
Protocol 2.1: Radiosynthesis of [¹⁸F]FDG using [¹⁸F]Acetyl Hypofluorite
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron
-
Neon gas with 0.1% F₂
-
Sodium acetate trihydrate
-
3,4,6-Tri-O-acetyl-D-glucal (precursor)
-
Anhydrous acetonitrile (MeCN)
-
Hydrochloric acid (HCl)
-
Purification cartridges (e.g., alumina, C18)
Procedure:
-
Production of [¹⁸F]F₂:
-
[¹⁸F]F₂ is typically produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction in a cyclotron.
-
-
Synthesis of [¹⁸F]Acetyl Hypofluorite:
-
Radiolabeling:
-
The gaseous [¹⁸F]acetyl hypofluorite is bubbled through a solution of 3,4,6-tri-O-acetyl-D-glucal in anhydrous acetonitrile.
-
The reaction proceeds rapidly at room temperature.
-
-
Hydrolysis:
-
The solvent is evaporated, and the residue is hydrolyzed with hydrochloric acid (e.g., 2N HCl) at an elevated temperature (e.g., 120 °C) for a few minutes to remove the acetyl protecting groups.
-
-
Purification:
-
The crude product is purified using a series of solid-phase extraction cartridges to remove unreacted fluoride, precursor, and byproducts.
-
The final product is a sterile, injectable solution of [¹⁸F]FDG.
-
Quantitative Data
| Parameter | Value | Reference |
| Radiochemical Yield | ~40% (uncorrected) | [8] |
| Radiochemical Purity | >95% | [8] |
| Synthesis Time | ~15 minutes | [8] |
Visualizations
Caption: [¹⁸F]FDG Radiosynthesis Workflow.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 18F-labeled acetyl hypofluorite for radiotracer synthesis [inis.iaea.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Acetylation with Acetyl Fluoride
Welcome to the technical support center for acetylation reactions using acetyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low product yield.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving potential causes of low yield in your acetylation reaction with this compound.
Question: My acetylation reaction with this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in acetylation reactions with this compound can stem from several factors, ranging from reagent quality and reaction conditions to the nature of your substrate. Follow this step-by-step guide to diagnose the issue.
Step 1: Verify Reagent Quality and Handling
The high reactivity of this compound makes it susceptible to degradation and side reactions if not handled properly.
-
Moisture Sensitivity: this compound is extremely reactive towards water, leading to hydrolysis into acetic acid and hydrogen fluoride.[1][2] This is a primary cause of low yields.
-
Recommendation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your substrate is dry. Handle this compound in a glovebox or under a positive pressure of inert gas.
-
-
This compound Purity: Impurities from the synthesis of this compound (e.g., residual acetic anhydride or hydrogen fluoride) can interfere with the reaction.[3]
-
Substrate and Other Reagents: Ensure the purity of your substrate, solvent, and any catalysts or bases used.
Step 2: Evaluate Reaction Conditions
Optimal reaction conditions are crucial for a successful acetylation.
-
Anhydrous Conditions: The presence of even trace amounts of water can deactivate the this compound and any water-sensitive catalysts (e.g., Lewis acids).[5]
-
Recommendation: Dry solvents using appropriate methods (e.g., distillation over a drying agent, passing through a column of activated alumina). Ensure all reagents are anhydrous.
-
-
Reaction Temperature: The optimal temperature can significantly influence the reaction rate and the prevalence of side reactions.
-
Recommendation: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. If no reaction is observed (monitor by TLC, GC, or LC-MS), consider gentle heating. Excessively high temperatures can lead to decomposition.[5]
-
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion.
-
Recommendation: Carefully check the molar ratios of your reactants. A slight excess of this compound might be beneficial in some cases, but a large excess can complicate purification.
-
Step 3: Investigate Potential Side Reactions
The nature of your substrate and the reaction conditions can promote undesirable side reactions.
-
Substrate Decomposition: Highly sensitive substrates may degrade under the reaction conditions, especially if a strong Lewis acid is used or if the reaction is heated.
-
Recommendation: If you suspect substrate decomposition, try using milder reaction conditions (lower temperature, weaker base or catalyst).
-
-
Polymerization: For certain substrates, such as furan, the acidic conditions generated during the reaction (especially with Lewis acid catalysts) can lead to polymerization.[6][7]
-
Recommendation: Use milder Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) instead of strong ones like AlCl₃.[6] Perform the reaction at a lower temperature and add the catalyst slowly.
-
-
Ring Opening: Some heterocyclic substrates may undergo ring-opening under acidic conditions.[6]
-
Recommendation: Ensure strictly anhydrous conditions, as water can facilitate ring-opening.[6]
-
Step 4: Catalyst and Additive Considerations
For catalyzed reactions, the choice and handling of the catalyst are critical.
-
Lewis Acid Catalyst Inactivity: Lewis acids are highly sensitive to moisture and can be deactivated by water.[5]
-
Recommendation: Use a fresh, anhydrous Lewis acid. Consider increasing the catalyst loading, as the product may form a complex with the catalyst, rendering it inactive.[5]
-
-
Fluoride Ion Catalysis: For specific reactions like the O-acylation of silyl enol ethers, a fluoride source is used as a catalyst. The efficiency of this catalysis can depend on the solubility of the fluoride salt.[8]
-
Recommendation: If using a fluoride salt like KF, consider adding a phase-transfer catalyst such as 18-crown-6 to improve its solubility and catalytic activity.[8]
-
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark and formed a solid precipitate. What is the likely cause?
A1: This often indicates polymerization or decomposition of your starting material or product.[6] This is particularly common with acid-sensitive substrates. To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less aggressive catalyst.
Q2: I am not using a catalyst, but my yield is still low. What should I check first?
A2: The most critical factor when working with this compound is the complete exclusion of moisture.[1][2] Ensure all your glassware, solvents, and reagents are scrupulously dry. The purity of your this compound is the next crucial aspect to verify.
Q3: Can I use a base in my reaction?
A3: Yes, a non-nucleophilic base (e.g., pyridine, triethylamine) is often used to neutralize the hydrogen fluoride byproduct that can form, especially when acetylating alcohols or amines. However, ensure the base is anhydrous and compatible with your substrate.
Q4: How can I monitor the progress of my reaction?
A4: The choice of monitoring technique depends on your substrate and product. Thin-layer chromatography (TLC) is often a quick and easy method. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative information. For some reactions, 19F NMR can be used to monitor the consumption of this compound.[9]
Q5: Is there a safer alternative to this compound?
A5: While this compound is a powerful acetylating agent, other reagents like acetic anhydride or acetyl chloride are commonly used.[10] Acetic anhydride is generally less reactive and may require a catalyst or higher temperatures.[11] Acetyl chloride is also highly reactive but may be more readily available. The choice of reagent depends on the specific requirements of your reaction.
Data Summary
The following table summarizes the optimization of reaction conditions for the fluoride-ion-catalyzed O-acylation of a silyl enol ether with an acyl fluoride, demonstrating the impact of the fluoride source and an additive on the reaction yield.
| Entry | Fluoride Source (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | TBAF (10) | - | THF | 35 | 120 | 32 |
| 2 | CsF (10) | - | THF | 35 | 120 | 15 |
| 3 | KF (10) | - | THF | 35 | 120 | <5 |
| 4 | KF (10) | 18-crown-6 (10) | THF | 35 | 120 | 89 |
| 5 | KF (5.0) | 18-crown-6 (5.0) | THF | 35 | 15 | 92 |
| 6 | KF (2.5) | 18-crown-6 (2.5) | THF | 35 | 30 | 85 |
| 7 | - | - | THF | 35 | 120 | 0 |
| Data adapted from a study on selective O-acylation of enol silyl ethers.[8] |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of an Alcohol with this compound
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq).
-
Solvent Addition: Dissolve the alcohol and base in an anhydrous aprotic solvent (e.g., dichloromethane, THF, acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.05 eq) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. If the reaction is sluggish, it may be allowed to warm to room temperature.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Fluoride-Catalyzed O-Acylation of a Silyl Enol Ether
-
Preparation: Inside a glovebox, add spray-dried KF (0.05 eq) and 18-crown-6 (0.05 eq) to a screw-capped test tube.[8]
-
Reagent Addition: Add anhydrous THF, followed by the acyl fluoride (1.5 eq) and the enol silyl ether (1.0 eq).[8]
-
Reaction: Seal the tube and stir the mixture in a water bath at 35 °C for the required time (monitoring by TLC is recommended).[8]
-
Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing water.[8]
-
Extraction: Extract the aqueous layer three times with chloroform.[8]
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate.[8] Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in acetylation reactions.
Caption: Key factors contributing to low yield in this compound acetylations.
References
- 1. Respiratory protection equipments C2H3FO (this compound), CAS number 557-99-3 [en.gazfinder.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetylation - Wikipedia [en.wikipedia.org]
- 11. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Technical Support Center: Acetyl Fluoride Solvent Compatibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of acetyl fluoride with common laboratory solvents. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity concerns with this compound and common solvents?
This compound is a highly reactive acylating agent and can undergo vigorous reactions with certain solvents, particularly those containing nucleophilic functional groups. The primary concerns are solvolysis, acid-catalyzed degradation of the solvent, and the formation of unwanted byproducts that can complicate reaction workups and product purification.
Q2: How does the reactivity of this compound compare to acetyl chloride?
Generally, this compound is less reactive than acetyl chloride. This is due to the stronger carbon-fluorine bond compared to the carbon-chlorine bond, making the fluoride ion a poorer leaving group.[1] This lower reactivity can be advantageous, allowing for more controlled reactions and tolerance of sensitive functional groups.[1] However, it is still highly susceptible to nucleophilic attack.[2]
Q3: Can I use protic solvents like water or alcohols with this compound?
It is strongly advised to avoid using protic solvents with this compound.
-
Water: this compound reacts violently with water in a hydrolysis reaction to form acetic acid and hydrogen fluoride.[3][4][5][6] This reaction is exothermic and can lead to a rapid increase in temperature and pressure.
-
Alcohols: Alcohols will react with this compound to form the corresponding acetate ester and hydrogen fluoride. This is a common side reaction if alcohols are present as impurities in other solvents or are used as the solvent itself.[7]
Q4: Are aprotic polar solvents a safe choice?
While generally more suitable than protic solvents, some aprotic polar solvents can still undergo side reactions with this compound, especially under certain conditions.
-
Dimethyl Sulfoxide (DMSO): DMSO can react with acyl halides. While specific data for this compound is limited, the reaction with acetyl chloride is known to produce several byproducts, including acetic acid and chloromethyl methyl sulfide.[8] Similar reactivity should be anticipated with this compound.
-
Dimethylformamide (DMF): DMF can form a complex with acyl halides, which can then react with nucleophiles.[9] In some cases, DMF can also act as a formylating agent or a source of dimethylamine, leading to the formation of formylated byproducts or dimethylacetamide.[10][11][12]
-
Acetonitrile: Acetonitrile is a relatively inert and commonly used solvent for reactions involving acyl fluorides.[13] However, the presence of trace amounts of water can lead to the formation of alcohol side products in nucleophilic fluorination reactions.[14]
Q5: What about nonpolar and halogenated solvents?
Nonpolar and halogenated solvents are often the preferred choice for reactions involving this compound due to their lower reactivity.
-
Ethers (e.g., Diethyl ether, THF): While generally less reactive than protic solvents, ethers can undergo acid-catalyzed cleavage in the presence of strong acids, which can be generated in situ (e.g., HF from hydrolysis of this compound).[15][16][17] In the case of tetrahydrofuran (THF), reactions with acyl halides can lead to ring-opening products.[18]
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Dichloromethane and chloroform are widely used as solvents for reactions with this compound and are generally considered inert under typical reaction conditions.[19][20][21]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield of desired product | Reaction with a protic solvent (water, alcohol) impurity. | Ensure all solvents and reagents are rigorously dried before use. Consider using a solvent still or molecular sieves. |
| Side reaction with a reactive aprotic solvent (e.g., DMSO, DMF). | Switch to a more inert solvent such as dichloromethane, chloroform, or acetonitrile. | |
| Formation of unexpected byproducts | Solvent degradation or participation in the reaction. | Characterize the byproducts to identify the source of reactivity. Refer to the FAQs to select a more appropriate solvent. |
| Temperature instability leading to uncontrolled side reactions. | Perform the reaction at a lower temperature to control the reaction rate and minimize side reactions. | |
| Exothermic reaction and pressure buildup | Reaction with water or other highly reactive protic impurities.[3] | Immediate Action: Cease addition of reagents and cool the reaction vessel. Prevention: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in product purification | Formation of byproducts with similar polarity to the desired product. | Optimize the reaction conditions (solvent, temperature) to minimize byproduct formation. Consider alternative purification techniques such as crystallization or derivatization. |
Quantitative Data Summary
The following table summarizes quantitative data found in the literature regarding reactions involving this compound and related compounds.
| Reactant 1 | Reactant 2/Solvent | Catalyst/Conditions | Product(s) | Yield/Rate | Reference |
| 1-methoxybicyclo[2.2.2]octane | This compound | Boron trifluoride-phosphoric acid complex | 1-fluorobicyclo[2.2.2]octane | 70% | [15] |
| Methoxycyclohexane | This compound | Boron trifluoride-phosphoric acid complex | Fluorocyclohexane, Cyclohexene, Acetoxycyclohexane | 25%, 6%, 18% respectively | [15] |
| Benzoyl Fluoride | Water (Solvolysis) | 0.0 °C | - | Rate constant (k F) is significantly lower than for Benzoyl Chloride | [22] |
| Benzoyl Fluoride | 75% Acetone (Solvolysis) | 25.0 °C | - | k F /k Cl ratio of 1.3 x 10⁻⁴ | [22] |
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Reaction of a Methyl Ether with this compound
This protocol is adapted from the synthesis of 1-fluorobicyclo[2.2.2]octane.[15]
Objective: To demonstrate a typical acid-catalyzed reaction where an ether is the substrate in the presence of this compound.
Materials:
-
1-methoxybicyclo[2.2.2]octane
-
This compound (excess)
-
Boron trifluoride-phosphoric acid complex (catalytic amount)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of 1-methoxybicyclo[2.2.2]octane in an excess of this compound at 0°C, add a catalytic amount of the boron trifluoride-phosphoric acid complex.
-
Continue stirring the mixture at 0°C for a specified time (e.g., several hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).
-
Upon completion, quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Safety Note: This reaction should be performed in a well-ventilated fume hood. This compound and the boron trifluoride catalyst are corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Visual Diagrams
Caption: Logical relationship of this compound reactivity with solvent types.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Respiratory protection equipments C2H3FO (this compound), CAS number 557-99-3 [en.gazfinder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 13. DSpace [repository.kaust.edu.sa]
- 14. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. rsc.org [rsc.org]
- 22. scite.ai [scite.ai]
"optimizing reaction conditions for acetyl fluoride synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of acetyl fluoride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Fluorinating Agent: The fluorinating agent may have degraded due to improper storage or handling. | 1. Use a fresh batch of the fluorinating agent. Ensure storage conditions are appropriate (e.g., dry, inert atmosphere). |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 2. Increase the reaction time or temperature according to literature protocols. Monitor the reaction progress using techniques like 19F NMR. | |
| 3. Presence of Water: Moisture can react with the starting materials and intermediates, leading to side products.[1] | 3. Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions. Use of a drying agent or inert atmosphere (e.g., nitrogen, argon) is recommended. | |
| 4. Volatilization of this compound: this compound has a low boiling point (21 °C) and can be lost during the reaction or workup.[2] | 4. Perform the reaction and subsequent handling at low temperatures (e.g., in an ice bath). Use a condenser with a cooling fluid. | |
| Formation of Side Products | 1. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Choose a non-reactive solvent. Dichloromethane (DCM) is commonly used for many fluorination reactions.[3] |
| 2. Formation of Anhydrides: In reactions starting from carboxylic acids, the formation of acetic anhydride can be a competing reaction.[4][5] | 2. Optimize the stoichiometry of the reagents. Some methods are specifically designed to avoid anhydride formation.[4] | |
| 3. Decomposition of Product: this compound can decompose in the presence of certain impurities or at elevated temperatures. | 3. Purify the crude product promptly after synthesis. Store the purified this compound at low temperatures in a tightly sealed, corrosion-resistant container. | |
| Difficulty in Product Purification | 1. Co-distillation with Byproducts: Acetic acid, a common byproduct in the synthesis from acetic anhydride, can be difficult to separate by distillation due to similar boiling points.[2] | 1. Use a fractional distillation setup for better separation. Alternatively, acidic impurities like HF and acetic acid can be removed by passing the crude product through a column of anhydrous sodium fluoride or by using specialized solvents.[6] |
| 2. Hydrolysis during Workup: this compound is sensitive to water and can hydrolyze back to acetic acid during aqueous workup steps. | 2. Avoid aqueous workups if possible. If necessary, use cold, saturated sodium bicarbonate solution quickly and with vigorous stirring, followed by immediate extraction into a dry organic solvent. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method for the synthesis of this compound is the reaction of acetic anhydride with hydrogen fluoride (HF). This reaction produces this compound and acetic acid as a byproduct.[2]
Q2: What are some common fluorinating agents used for the synthesis of acyl fluorides from carboxylic acids?
A2: A variety of fluorinating agents can be used to convert carboxylic acids to acyl fluorides, including:
-
Diethylaminosulfur trifluoride (DAST) and its derivatives like Deoxo-Fluor.[3][4][7]
-
Sulfuryl fluoride (SO₂F₂).[5]
-
Cyanuric fluoride.
-
XtalFluor-E.[4]
-
A combination of potassium fluoride (KF) and highly electron-deficient fluoroarenes.[4]
Q3: What are the key safety precautions to consider during this compound synthesis?
A3: this compound is corrosive and reacts with moisture.[2] Therefore, it is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be conducted under anhydrous conditions. Many fluorinating agents, such as hydrogen fluoride, are also highly toxic and corrosive, requiring special handling procedures.
Q4: How can I purify this compound?
A4: Due to its low boiling point, this compound is typically purified by distillation.[4] To remove acidic impurities like HF, the crude product can be passed through a column containing anhydrous sodium fluoride. Fractional distillation is recommended to separate it from byproducts with similar boiling points, such as acetic acid.[2]
Q5: What are the advantages of using acyl fluorides over other acyl halides in synthesis?
A5: Acyl fluorides offer a unique balance of reactivity and stability. They are generally more stable and less prone to hydrolysis than acyl chlorides, making them easier to handle.[8] In applications like peptide synthesis, they can minimize side reactions and epimerization.[3] They are also effective in reactions with sterically hindered substrates where other acylating agents may fail.[7]
Experimental Protocols
Synthesis of this compound from Acetic Anhydride and Hydrogen Fluoride
This protocol describes a general procedure for the synthesis of this compound. Warning: This reaction involves hydrogen fluoride, which is extremely corrosive and toxic. It should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment.
Materials:
-
Acetic anhydride ((CH₃CO)₂O)
-
Anhydrous hydrogen fluoride (HF)
-
A reaction vessel made of HF-resistant material (e.g., polyethylene or Teflon)
-
A cooling bath (e.g., ice-water or dry ice-acetone)
-
A distillation apparatus made of HF-resistant material
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place the HF-resistant reaction vessel in a cooling bath and cool it to 0 °C.
-
Addition of Reactants: Carefully add a pre-determined amount of acetic anhydride to the cooled reaction vessel. Slowly and cautiously, add an equimolar amount of anhydrous hydrogen fluoride to the acetic anhydride with gentle stirring. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours. The reaction progress can be monitored by taking small aliquots (with extreme caution) and analyzing them by 19F NMR.
-
Purification: Once the reaction is complete, the this compound can be isolated by fractional distillation. The distillation should be performed at atmospheric pressure, and the receiver flask should be cooled to collect the volatile this compound (boiling point: 21 °C).[2] The byproduct, acetic acid, will remain in the distillation flask.
-
Storage: Store the purified this compound in a tightly sealed, corrosion-resistant container at low temperature (e.g., ≤ -20 °C) to prevent volatilization and decomposition.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Acetyl Fluoride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of acetyl fluoride from reaction mixtures. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A: Impurities largely depend on the synthetic route. For common methods, such as the reaction of acetyl chloride with a fluoride source, the crude product may contain:
-
Unreacted Starting Materials: Acetyl chloride, acetic anhydride, or acetic acid[1][2][3].
-
Fluorinating Agents & Byproducts: Excess hydrogen fluoride (HF) or fluoride salts (e.g., potassium fluoride)[1][4].
-
Reaction Solvents: Solvents used during the synthesis, such as acetic acid[1].
-
Side-Reaction Products: Hydrogen chloride (HCl) if starting from acetyl chloride[5].
-
Hydrolysis/Degradation Products: Acetic acid and HF from reaction with moisture. If glass apparatus is used, silicon tetrafluoride (SiF₄) can form from the reaction of HF with silica[6][7][8].
Q2: What is the recommended primary method for purifying this compound?
A: Fractional distillation is the most common and effective method for purifying this compound due to its low boiling point (20-21°C)[1]. This technique allows for the separation of this compound from less volatile starting materials, byproducts, and solvents.
Q3: How can I reliably assess the purity of my this compound sample?
A: ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy is a highly powerful and specific technique for assessing the purity of acyl fluorides[9]. It allows for the direct detection and quantification of fluorine-containing compounds. The chemical shift for this compound is distinct, and the presence of other fluorine-containing impurities (like unreacted fluorinating agents or degradation products like SiF₄) can be readily identified[9][10].
Q4: What are the most critical safety precautions when handling and purifying this compound?
A: this compound is a toxic, corrosive, and flammable liquid with a low boiling point.[1][11] Strict safety measures are mandatory:
-
Work Area: Always handle this compound in a well-ventilated chemical fume hood[11][12].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a flame-resistant lab coat[12][13].
-
Moisture Control: this compound is highly sensitive to moisture. All glassware and equipment must be scrupulously dried before use to prevent hydrolysis[12].
-
Ignition Sources: Keep away from heat, sparks, and open flames[11][12].
-
Material Compatibility: Do not use glass apparatus if there is a risk of HF contamination, as it will be attacked[1][6].
Q5: How should I properly store purified this compound?
A: Proper storage is critical to maintain purity and for safety.
-
Container: Store in a tightly sealed, non-glass container, such as a steel cylinder or a suitable polymer-lined vessel[1][12]. This compound reacts with glass, especially in the presence of trace HF[1][6].
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture[12].
-
Temperature: Store in a cool, dry, well-ventilated area, away from ignition sources[11][12]. Refrigeration (2 to 8 °C) is often recommended[11].
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Leaks in the distillation apparatus. Due to its low boiling point, even small leaks will result in significant product loss. | 1. Ensure all joints are properly sealed and greased (if appropriate for the reagents). Use PTFE sleeves or high-quality ground glass joints. Check for cracks in the glassware. |
| 2. Overheating of the distillation pot. This can lead to decomposition or polymerization. | 2. Use a suitable heating mantle with fine temperature control. Do not exceed the required temperature for gentle boiling. | |
| 3. Inefficient condensation. The condenser is not cold enough to trap the highly volatile product. | 3. Use a high-efficiency condenser (e.g., a Dewar condenser with dry ice/acetone or a cryocooler) to ensure complete condensation of the 20-21°C boiling point fraction. | |
| Product is Contaminated with Starting Materials (e.g., Acetyl Chloride, Acetic Acid) | 1. Inefficient fractional distillation column. The column does not have enough theoretical plates for separation. | 1. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.[14] |
| 2. Distillation rate is too fast. This prevents proper separation of components with close boiling points. | 2. Reduce the heating rate to allow for a slow, dropwise collection of the distillate. A rate of 1-2 drops per second is often recommended. | |
| Product Appears Cloudy or Contains Solid Precipitates | 1. Moisture contamination. Hydrolysis has occurred, potentially forming insoluble byproducts. | 1. Ensure all apparatus is oven- or flame-dried and assembled under an inert atmosphere. Use anhydrous reagents and solvents. |
| 2. Reaction with glassware. If HF is present, it can react with glass to form solid silicon compounds[7][8]. | 2. If HF contamination is suspected, use non-glass apparatus (e.g., stainless steel or PTFE) for the distillation. | |
| ¹⁹F NMR Shows Unexpected Fluorine Signals | 1. Incomplete reaction. Signals from the fluorinating agent may still be present. | 1. Review the reaction conditions (time, temperature, stoichiometry) to ensure the reaction goes to completion before purification. |
| 2. Degradation of the product. New signals may correspond to hydrolysis or decomposition products. | 2. Handle the sample under anhydrous conditions. Prepare the NMR sample in a dry deuterated solvent immediately before analysis[9]. | |
| 3. Contamination from previous use of NMR tube. | 3. Use a clean, dry NMR tube. If necessary, wash with an appropriate solvent and dry thoroughly before use. | |
| Column "Flooding" During Distillation | 1. Heating rate is too high. The boil-up rate exceeds the capacity of the column to return condensate to the flask. | 1. Immediately reduce or remove the heat until the flooding subsides. Resume heating at a much gentler rate[14]. |
| 2. Poor insulation. Heat loss from the column prevents vapors from ascending properly. | 2. Insulate the fractionating column with glass wool and/or aluminum foil to minimize heat loss and maintain a proper temperature gradient[14]. |
Section 3: Key Data and Properties
This table summarizes important quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃FO | [3] |
| Molecular Weight | 62.04 g/mol | [3] |
| Boiling Point | 20-21 °C (at 1 atm) | [1][3] |
| Melting Point | -84 °C | [1] |
| Density | 1.032 g/cm³ | [1][3] |
| Vapor Pressure | ~760 mmHg at 20 °C | [1] |
Section 4: Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol outlines a general procedure for purifying this compound. All operations must be performed in a certified chemical fume hood.
Apparatus:
-
Round-bottom flask (distilling pot)
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux or packed with inert material)
-
Distillation head with a port for a thermometer or temperature probe
-
High-efficiency condenser (e.g., Dewar or coil condenser)
-
Receiving flask(s), cooled in an ice-salt or dry ice-acetone bath
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
-
All glassware must be oven-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
Methodology:
-
Setup: Assemble the fractional distillation apparatus in the fume hood. Ensure all connections are secure. Place the receiving flask in a cooling bath.
-
Charging the Flask: Charge the crude this compound reaction mixture into the dried distilling flask containing a magnetic stir bar.
-
Insulation: Insulate the fractionating column and distillation head with glass wool and/or aluminum foil to ensure an adiabatic process[14].
-
Heating: Begin stirring and gently heat the distilling pot. The heating rate should be slow and carefully controlled.
-
Equilibration: Allow the vapors to slowly rise through the column. A reflux ring should be observed ascending the column. Let the system equilibrate for a period where the vapor is condensing and returning to the pot, establishing a temperature gradient.
-
Collecting Fractions:
-
Monitor the temperature at the distillation head. It should hold steady at the boiling point of the desired product (20-21°C).
-
Collect any low-boiling forerun in a separate, cooled receiving flask.
-
When the temperature stabilizes at the boiling point of this compound, switch to a new, pre-weighed, cooled receiving flask to collect the main fraction.
-
-
Completion: Stop the distillation when the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating a higher-boiling impurity is beginning to distill).
-
Shutdown: Turn off the heat and allow the apparatus to cool completely under the inert atmosphere before disassembling. The purified product in the receiving flask should be immediately sealed, weighed, and stored properly.
Protocol 2: Purity Assessment by ¹⁹F NMR Spectroscopy
This protocol describes the preparation of a sample for purity analysis.
Apparatus:
-
NMR tube (5 mm) with cap, oven-dried
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Gas-tight syringe or cannula for liquid transfer
-
Optional: Internal standard for quantitative analysis (e.g., trifluorotoluene)
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add ~0.5-0.7 mL of anhydrous deuterated solvent to a dry NMR tube.
-
Using a gas-tight syringe, carefully draw a small amount (~5-10 mg) of the purified this compound from the receiving flask and add it to the NMR tube.
-
(Optional for qNMR) If quantitative analysis is required, add a known amount of a fluorine-containing internal standard[9].
-
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous[9].
-
Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum immediately to prevent degradation.
-
Typical acquisition parameters may include a spectral width appropriate for acyl fluorides and a sufficient number of scans to achieve a good signal-to-noise ratio[9].
-
-
Data Interpretation:
-
The this compound signal should appear as a quartet (due to coupling with the methyl protons).
-
Integrate the area of the this compound signal relative to the signals of any fluorine-containing impurities or the internal standard to determine purity.
-
Section 5: Diagrams and Workflows
Purification Workflow
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common this compound purification issues.
References
- 1. This compound CAS#: 557-99-3 [m.chemicalbook.com]
- 2. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 5. US6723874B1 - Method of producing acid fluorides from acid chlorides - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ck12.org [ck12.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. echemi.com [echemi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
"preventing hydrolysis of acetyl fluoride during reactions"
Welcome to the technical support center for handling acetyl fluoride. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you successfully utilize this compound in your research while preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to water?
This compound is a highly reactive acyl halide.[1] The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, leads to the formation of acetic acid and hydrogen fluoride. Although it is more stable towards hydrolysis than its chloride counterpart due to the stronger carbon-fluorine bond, it will still react readily with any available moisture.[2]
Q2: What are the primary products of this compound hydrolysis?
The hydrolysis of this compound yields acetic acid and hydrogen fluoride (HF), as shown in the reaction below:
CH₃COF + H₂O → CH₃COOH + HF
The formation of these byproducts can interfere with your desired reaction, alter the pH of the reaction mixture, and complicate product purification.
Q3: How can I detect if hydrolysis has occurred in my reaction?
The most common indicator is the formation of acetic acid, which can often be detected by NMR or GC-MS analysis of your crude reaction mixture. Another method is to test for the presence of fluoride ions, a direct product of hydrolysis, using an ion-selective electrode (ISE) or specific gas chromatography methods.[3]
Q4: Which solvents are recommended for reactions involving this compound?
The key is to use anhydrous (dry) solvents. Polar aprotic solvents are generally recommended, provided they are rigorously dried.[4] Suitable options include:
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Q5: Are there any types of solvents I should strictly avoid?
Yes. Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, must be avoided as they will react directly with this compound to form esters, amides, or the hydrolysis product, acetic acid.[4]
Troubleshooting Guide
Issue 1: My reaction is not proceeding as expected, and I suspect hydrolysis of my this compound starting material.
-
Possible Cause: The this compound reagent may have been compromised by exposure to atmospheric moisture during storage or handling.
-
Solution:
-
Verify Purity: Before use, check the purity of the this compound. Anhydrous ¹⁹F NMR is an effective tool for this.
-
Proper Handling: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5][6]
-
Correct Storage: Ensure the reagent is stored in a tightly sealed, appropriate container (do not store in glass) under an inert gas and in a cool, dry place.[5][6][7]
-
Issue 2: Analysis of my crude product shows significant amounts of acetic acid.
-
Possible Cause: Introduction of moisture from solvents, reagents, or glassware during the reaction setup.
-
Solution:
-
Dry Glassware: Ensure all glassware is rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas or in a desiccator.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over activated molecular sieves.
-
Dry Other Reagents: Ensure all other reagents added to the reaction are anhydrous. If necessary, dry them using appropriate methods before addition.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen from start to finish.[8]
-
Issue 3: My product is difficult to purify due to contamination with acetic acid.
-
Possible Cause: Incomplete reaction of this compound followed by hydrolysis during the workup procedure.
-
Solution:
-
Anhydrous Quench: If possible, quench the reaction with an anhydrous, non-protic reagent before exposing it to an aqueous workup.
-
Purification Strategy: Acetic acid can sometimes be removed by an aqueous wash with a mild, non-nucleophilic base (e.g., sodium bicarbonate), but this may affect your product's stability. Alternatively, purification methods like column chromatography or distillation may be required to separate the product from the acetic acid byproduct.
-
Quantitative Data Summary
Table 1: Comparative Hydrolytic Stability of Acetyl Halides
| Acyl Halide | C-X Bond Energy (kcal/mol) | Relative Rate of Solvolysis (kF/kCl) in H₂O at 0°C | Notes |
| This compound | ~116 | 1.0 | More stable due to stronger C-F bond.[2] |
| Acetyl Chloride | ~81 | ~47.6 (calculated from inverse) | Significantly more reactive towards hydrolysis.[9] |
Table 2: Recommended Solvents and Drying Agents
| Solvent | Type | Boiling Point (°C) | Recommended Drying Agent |
| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | CaH₂, 3Å Molecular Sieves |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Na/benzophenone, 4Å Molecular Sieves |
| Dichloromethane (DCM) | Nonpolar Aprotic | 39.6 | CaH₂, 4Å Molecular Sieves |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | BaO, 4Å Molecular Sieves |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
-
Glassware Preparation: Dry all necessary glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at 150°C overnight. Assemble the glassware while still hot under a positive flow of dry argon or nitrogen and allow it to cool.
-
Solvent Preparation: Use a freshly opened bottle of a suitable anhydrous solvent or dispense from a solvent purification system. Alternatively, distill the solvent over an appropriate drying agent.
-
Reagent Addition: Add any solid reagents to the reaction flask under a positive pressure of inert gas.
-
Solvent Transfer: Transfer the anhydrous solvent to the reaction flask via cannula or a dry syringe.
-
This compound Addition: Cool the reaction mixture to the desired temperature. Transfer the required amount of this compound from its container to the reaction flask using a dry, gas-tight syringe. Add it dropwise if the reaction is expected to be exothermic.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction's progress using appropriate analytical techniques (TLC, LC-MS, etc.).
-
Workup: Upon completion, cool the reaction and quench it appropriately before exposing it to air or moisture.
Protocol 2: Detection of Hydrolysis via ¹H NMR Spectroscopy
-
Sample Preparation: Carefully take an aliquot from the reaction mixture using a dry syringe under an inert atmosphere.
-
Quenching (Optional but Recommended): Quench the aliquot with a small amount of an anhydrous deuterated solvent (e.g., CDCl₃) that contains a non-reactive internal standard.
-
Analysis: Acquire a ¹H NMR spectrum.
-
Identification: The presence of acetic acid (CH₃COOH) will be indicated by a singlet peak around δ 2.1 ppm and a broad singlet for the acidic proton (variable, often > δ 10 ppm). The presence of this compound (CH₃COF) will show a doublet around δ 2.2 ppm due to coupling with fluorine. Comparing the integration of these peaks can provide a rough estimate of the extent of hydrolysis.
Visual Guides
Caption: Mechanism of this compound Hydrolysis.
Caption: Experimental Workflow for Anhydrous Reactions.
Caption: Troubleshooting Decision Tree for Hydrolysis.
References
- 1. Respiratory protection equipments C2H3FO (this compound), CAS number 557-99-3 [en.gazfinder.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scite.ai [scite.ai]
Technical Support Center: Managing Exotherms in Large-Scale Acetyl Fluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic events during the large-scale synthesis and use of acetyl fluoride. This compound is a valuable reagent in organic synthesis, but its production and subsequent reactions, particularly acylations, can be highly exothermic and pose significant safety risks if not properly controlled. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure safe and efficient operations.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with large-scale this compound reactions?
A1: The primary hazard is a thermal runaway. This occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor system. The excess heat accelerates the reaction rate, leading to an exponential increase in temperature and pressure. This can result in boiling of the reaction mixture, over-pressurization of the vessel, and potentially a reactor rupture, leading to the release of toxic and corrosive materials like hydrogen fluoride (HF).
Q2: How does scaling up an this compound reaction increase the risk of a thermal runaway?
A2: Scaling up a reaction significantly increases the risk of a thermal runaway due to the change in the surface-area-to-volume ratio. The heat generated is proportional to the volume of the reaction mixture, while the heat removed is dependent on the surface area of the reactor available for cooling. As the reactor size increases, the volume increases at a much faster rate than the surface area, making heat dissipation less efficient. A reaction that is easily managed in a laboratory flask can become hazardous on a larger scale if the cooling capacity is not adequately increased.
Q3: What are the initial signs of a developing thermal runaway in an this compound reaction?
A3: Early warning signs include:
-
A faster-than-expected rise in the internal reactor temperature, even with the cooling system active.
-
A significant increase in the temperature difference between the reactor contents and the cooling jacket fluid (ΔT), indicating that the reaction is generating heat faster than the cooling system can remove it.
-
A noticeable increase in reactor pressure, which could be due to the boiling of the low-boiling-point this compound (boiling point: 21 °C) or the evolution of gaseous byproducts.[1][2]
-
Visible fuming or bubbling in the reactor, if a viewing port is available.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If a thermal runaway is suspected, the following immediate actions are critical:
-
Stop all reactant feeds immediately.
-
Apply maximum cooling by ensuring full flow of the coldest available coolant to the reactor jacket and any internal cooling coils.
-
Ensure vigorous agitation to maximize heat transfer to the cooling surfaces and prevent the formation of localized hot spots.
-
Prepare for emergency shutdown , which may include initiating a quenching procedure.
-
Alert all personnel in the vicinity and prepare for a potential evacuation.
Q5: What is a quenching procedure and when should it be used?
A5: A quenching procedure is an emergency measure to rapidly halt a reaction that is approaching a thermal runaway. It typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert liquid to stop the reaction and absorb excess heat. This should be a last resort when primary control measures, such as cooling, have failed and a critical temperature or pressure limit is about to be breached.
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues that may be encountered during large-scale this compound reactions.
| Problem | Potential Causes | Immediate Actions & Solutions |
| Sudden, Unexpected Temperature Spike | 1. Reagent Addition Too Fast: The rate of heat generation is exceeding the cooling capacity. 2. Cooling System Malfunction: Loss of coolant flow, incorrect jacket temperature, or fouling of the heat transfer surface. 3. Poor Mixing/Agitation Failure: Localized "hot spots" are forming where the reaction is accelerating. 4. Incorrect Reactant Concentration or Purity: Higher than specified concentration or impurities that catalyze the reaction can lead to a faster reaction rate. | Immediate Actions: 1. Immediately stop all reagent feeds. 2. Maximize cooling: Ensure full coolant flow to the jacket and any coils. 3. Verify agitator is operational. Solutions: • Review and reduce the reagent addition rate based on calorimetric data. • Troubleshoot the cooling system (check pumps, valves, and coolant temperature). • If agitation has failed, prepare for emergency shutdown as heat transfer will be severely compromised. • Verify the concentration and purity of all reagents before use. |
| Reactor Pressure Rising Above Set Limits | 1. Boiling of this compound: The reaction temperature has exceeded the boiling point of this compound (21 °C).[1][2] 2. Excessive Gas Evolution: The reaction is producing non-condensable gases (e.g., from decomposition) at a higher rate than anticipated. 3. Approaching Thermal Runaway: A rapid increase in temperature is causing a corresponding increase in vapor pressure. 4. Blocked Vent or Relief Valve: The emergency venting system is compromised. | Immediate Actions: 1. Stop all reagent and heat feeds. 2. Apply maximum cooling. 3. Prepare for emergency pressure relief. Ensure personnel are clear of the area. Solutions: • Cross-reference the pressure rise with the temperature reading. If both are rising rapidly, a runaway is likely imminent; initiate emergency procedures. • If the temperature is stable, investigate the source of gas evolution. • Ensure all emergency relief systems are correctly sized and maintained.[3][4][5][6][7] |
| Reaction Temperature Not Increasing (Stalling) | 1. Low Initial Temperature: The reaction has not reached its activation temperature. 2. Catalyst Inactivity: If a catalyst is used, it may be poisoned or not present in the required amount. 3. Accumulation of Unreacted Reagents: This is a highly dangerous situation. If the reaction suddenly initiates, the accumulated reagents can react very rapidly, leading to a violent thermal runaway. | Immediate Actions: 1. STOP reagent addition immediately. Do not add more reagent to a stalled reaction. 2. Maintain cooling and agitation. Solutions: • Slowly and carefully increase the temperature to the recommended initiation temperature. • If a catalyst is used, investigate its activity and consider adding a small, controlled amount. • If there is a significant accumulation of unreacted reagents, consider a controlled quenching of the reaction mixture. |
| Cooling Capacity Seems Insufficient | 1. Fouling of Heat Transfer Surfaces: Over time, material can build up on the reactor walls, reducing the efficiency of heat transfer. 2. Incorrect Coolant Temperature or Flow Rate: The cooling utility may not be performing to specification. 3. Reaction is More Exothermic Than Anticipated: The heat of reaction may be higher than estimated, or side reactions may be contributing to the heat load. | Immediate Actions: 1. Reduce the reagent addition rate to lower the heat load. Solutions: • Implement a regular cleaning schedule for the reactor. • Verify the performance of the cooling utility. • Re-evaluate the reaction's thermal hazards using reaction calorimetry to obtain accurate data for scale-up. |
Data Presentation: Quantitative Parameters for Exotherm Management
The following tables summarize key quantitative data relevant to managing exotherms in this compound reactions. Note that some of these values are estimates based on related compounds and should be confirmed with experimental data for your specific process.
Table 1: Thermochemical Data
| Parameter | Value | Units | Notes |
| Heat of Hydrolysis of this compound | -181.3 | kJ/mol | Highly exothermic reaction with water.[8] |
| Boiling Point of this compound | 21 | °C | Low boiling point necessitates careful temperature control to avoid pressure buildup.[1][2] |
| Heat of Formation of Acetic Anhydride (liquid) | -625.0 ± 3.4 | kJ/mol | A key reactant in one common synthesis route for this compound.[9] |
| Heat of Reaction for Acetic Anhydride with HF | Estimate: -50 to -100 | kJ/mol | This reaction is known to be exothermic, but specific public data is limited. This value is an estimate and should be determined experimentally. |
Table 2: Typical Heat Transfer Coefficients for Jacketed Reactors
| Reactor Material | Coolant | Typical Overall Heat Transfer Coefficient (U) | Units |
| Stainless Steel | Water/Brine | 200 - 500 | W/(m²·K) |
| Glass-Lined Steel | Water/Brine | 100 - 300 | W/(m²·K) |
| Hastelloy | Water/Brine | 150 - 400 | W/(m²·K) |
Note: These are general ranges. The actual U-value will depend on factors such as agitator design and speed, fluid properties, and the presence of fouling.
Experimental Protocols
Protocol 1: Calorimetric Study of this compound Synthesis
Objective: To determine the heat of reaction, heat flow, and adiabatic temperature rise for the synthesis of this compound to ensure safe scale-up.
Methodology:
-
Reaction Setup: A reaction calorimeter (e.g., RC1e) is set up according to the manufacturer's instructions. The reactor is charged with acetic anhydride.
-
Calibration: The heat transfer coefficient (U) of the reactor is determined by electrical calibration before starting the reaction.
-
Reactant Addition: Anhydrous hydrogen fluoride (HF) is added to the reactor at a controlled rate using a calibrated pump. The reaction temperature is maintained at the desired setpoint by the calorimeter's control system.
-
Data Collection: The temperature of the reactor contents, the jacket temperature, and the amount of HF added are continuously recorded. The heat flow from the reaction is calculated in real-time.
-
Analysis: The total heat of reaction is determined by integrating the heat flow over time. The maximum heat flow is used to assess the required cooling capacity for the large-scale reactor. The adiabatic temperature rise is calculated to understand the potential temperature increase in the event of a cooling failure.
Protocol 2: Emergency Quenching Procedure
Objective: To safely and effectively stop a runaway reaction in a large-scale this compound synthesis.
Methodology:
-
Quenching Agent Selection: A suitable quenching agent should be selected based on its ability to react quickly and exothermically with one of the reactants or to dilute and cool the reaction mixture. For acyl fluoride reactions, a cold, inert solvent like toluene or a reactive quenching agent like a high-boiling point alcohol could be considered. The choice must be validated at a small scale.
-
Quenching System Design: The large-scale reactor should be equipped with a dedicated quenching system, including a vessel containing the quenching agent and a fast-acting valve for rapid addition to the reactor.
-
Activation: The quenching system should be activated when the reactor temperature and/or pressure exceeds a predetermined critical limit and other control measures have failed.
-
Procedure: a. Upon activation, the quenching agent is rapidly introduced into the reactor with maximum agitation to ensure rapid mixing. b. The reactor cooling system should remain at maximum capacity to help dissipate the heat from the quenching reaction itself, if it is exothermic. c. Monitor the reactor temperature and pressure closely to confirm that the reaction has been successfully quenched.
Mandatory Visualizations
References
- 1. This compound CAS#: 557-99-3 [m.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. icheme.org [icheme.org]
- 4. Manage Chemical Reactivity Hazards with Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
- 5. Emergency Relief System Design - Prime Process Safety Center [primeprocesssafety.com]
- 6. img.chemicalprocessing.com [img.chemicalprocessing.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acetic anhydride [webbook.nist.gov]
Technical Support Center: Identifying Byproducts in Acetyl Fluoride Reactions by GC-MS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying byproducts in acetyl fluoride reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect in reactions involving this compound?
A1: The byproducts generated in this compound reactions are highly dependent on the reactants and reaction conditions.
-
Hydrolysis: When this compound reacts with water, either intentionally or due to moisture contamination, the primary byproducts are acetic acid and hydrogen fluoride (HF) .
-
Alcoholysis/Esterification: In reactions with alcohols to form esters, a common byproduct is a symmetrical ester . This can form from the reaction between the this compound and unreacted starting alcohol.[1] Hydrogen fluoride is also a byproduct of this reaction.
-
Synthesis of this compound: When synthesizing this compound from acetic anhydride and hydrogen fluoride, acetic acid is a significant byproduct.
-
Peptide Coupling: While using this compound in peptide synthesis is known to suppress byproduct formation, potential side reactions can still occur depending on the specific amino acids and coupling reagents used.[2][3]
Q2: Can I directly inject my reaction mixture containing this compound and potential byproducts into the GC-MS?
A2: Direct injection can be problematic. This compound is reactive and can degrade in the injector port or on the column, leading to inaccurate results. Furthermore, the presence of hydrogen fluoride (HF) can damage the GC column and detector. It is often necessary to quench the reaction and derivatize the analytes of interest.
Q3: What is derivatization and why is it important for analyzing this compound reaction byproducts?
A3: Derivatization is the process of chemically modifying a compound to make it more suitable for analysis.[4][5] For GC-MS analysis of this compound reaction mixtures, derivatization is crucial for several reasons:
-
Improved Volatility and Thermal Stability: Byproducts like acetic acid and unreacted alcohols can have poor chromatographic peak shapes. Converting them to more volatile and stable derivatives, such as silyl esters or ethers, improves their separation and detection.[4]
-
Reduced Reactivity: Derivatization neutralizes reactive functional groups, preventing unwanted reactions in the GC inlet and column.
-
Enhanced Detection: Introducing specific functional groups through derivatization can improve the ionization efficiency and fragmentation patterns in the mass spectrometer, leading to better sensitivity and identification.[6]
Q4: Are there specific fluorinating agents for generating acyl fluorides that minimize byproduct formation?
A4: Yes, the choice of fluorinating agent can significantly impact the purity of the resulting acyl fluoride. Reagents like BTFFH (1-Bis(dimethylamino)methylene-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have been shown to reduce byproduct formation compared to agents like DAST, Deoxo-Fluor, and XtalFluor-E, particularly in sensitive applications like peptide synthesis.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the GC-MS analysis of this compound reactions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Byproducts like Acetic Acid or Alcohols
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System: The acidic nature of byproducts like acetic acid and HF, or the polar nature of alcohols, can lead to interactions with active sites in the inlet liner, column, or detector, causing peak tailing.[8][9][10] | 1. Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider replacing the liner if it has been used for many injections. 2. Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to passivate active sites. 3. Derivatization: Derivatize your sample to block the active functional groups. Silylation is a common technique for this purpose.[4] |
| Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak broadening and tailing.[11][12] | 1. Re-install the Column: Carefully re-install the column, ensuring the correct insertion depth and a clean, square cut at the column ends. |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting.[9] | 1. Dilute the Sample: Prepare a more dilute sample and re-inject. |
| Solvent-Phase Mismatch: The polarity of the injection solvent should be compatible with the stationary phase of the GC column. A mismatch can cause peak distortion.[11] | 1. Change the Solvent: If possible, dissolve your derivatized sample in a solvent that is more compatible with your column's stationary phase. |
Issue 2: No Peaks or Very Small Peaks Detected for Expected Byproducts
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation: Highly reactive or thermally labile compounds can degrade in the hot GC inlet. | 1. Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your derivatized analytes. 2. Derivatization: Ensure your derivatization reaction has gone to completion to protect the analytes from degradation. |
| Leaks in the GC System: Leaks in the carrier gas flow path can lead to a loss of sample and poor sensitivity.[13][14] | 1. Perform a Leak Check: Use an electronic leak detector to check all fittings and connections from the gas source to the detector. |
| Incorrect MS Detector Settings: The mass spectrometer may not be set to detect the ions of your derivatized byproducts. | 1. Verify MS Parameters: Check the mass range, ionization energy, and detector voltage to ensure they are appropriate for your target compounds. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Contamination: Contamination can come from the sample, solvent, vials, or the GC system itself (e.g., septum bleed, previous injections).[12] | 1. Run a Blank: Inject a solvent blank to identify any background contamination. 2. Use High-Purity Solvents and Vials: Ensure all solvents and vials are of high purity and suitable for GC-MS analysis. 3. Replace Consumables: Replace the septum and inlet liner. |
| Byproducts from Derivatization Reagents: The derivatization process itself can introduce new compounds into the sample. | 1. Analyze a Derivatized Blank: Prepare a blank sample that includes the derivatization reagent to identify any peaks originating from the reagent. 2. Optimize Derivatization Conditions: Use the minimum amount of derivatization reagent necessary and optimize the reaction time and temperature to minimize side reactions. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis of this compound Hydrolysis
Objective: To identify and quantify the primary byproduct, acetic acid, from the hydrolysis of this compound.
Methodology:
-
Reaction Quenching: At the desired time point, quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of a cooled (0 °C) solution of a suitable derivatization agent in an appropriate solvent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine).
-
Derivatization: Vortex the mixture for 1 minute and then heat at 60 °C for 30 minutes to ensure complete derivatization of the acetic acid to its trimethylsilyl (TMS) ester.
-
Sample Cleanup (if necessary): If the sample contains solid material, centrifuge the vial and transfer the supernatant to a new autosampler vial for analysis.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: GC-MS Method for Analysis of Derivatized Byproducts
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar or medium-polarity column is typically suitable for separating derivatized compounds. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
GC Conditions (Example):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
MS Conditions (Example):
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be obtained from the GC-MS analysis of an this compound hydrolysis reaction. Actual results will vary based on specific reaction conditions.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Concentration (mM) |
| This compound (derivatized) | 5.2 | 43 | 12.5 |
| Acetic Acid (TMS derivative) | 7.8 | 117 | 87.5 |
Visualizations
Caption: Experimental workflow for byproduct identification.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. Oxidation of primary alcohols to acyl fluorides using BrF3 - Lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. weber.hu [weber.hu]
- 5. scispace.com [scispace.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. scribd.com [scribd.com]
Technical Support Center: Improving Regioselectivity in Aromatic Acylation with Acetyl Fluoride
Welcome to the technical support center for aromatic acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of aromatic acylation, with a specific focus on the use of acetyl fluoride.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho, meta, and para isomers in my aromatic acylation reaction?
A1: The regioselectivity of Friedel-Crafts acylation is primarily governed by the electronic and steric effects of the substituents already present on the aromatic ring.
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring, such as alkyl, alkoxy, and amino groups, direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups direct the incoming acyl group to the meta position.
-
Steric Hindrance: Bulky substituents on the aromatic ring or a bulky acylating agent can hinder the approach of the electrophile to the ortho position, leading to a higher proportion of the para isomer.
Q2: How does this compound differ from other acylating agents like acetyl chloride in terms of reactivity and regioselectivity?
A2: this compound, when used in combination with catalysts like boron trifluoride (BF₃), often in the presence of hydrogen fluoride (HF), can offer enhanced regioselectivity, particularly for certain substrates. The fluoride ion is a poorer leaving group compared to chloride, which can influence the nature of the active electrophile and its reactivity. This can lead to different isomer distributions compared to reactions with acetyl chloride under similar conditions.
Q3: What is the role of the Lewis acid catalyst in determining regioselectivity?
A3: The Lewis acid (e.g., AlCl₃, BF₃) plays a crucial role in activating the this compound to generate the acylium ion electrophile. The choice and amount of Lewis acid can influence the reaction's reactivity and, consequently, its selectivity. For instance, using BF₃ in HF can create a highly acidic medium that promotes the formation of specific isomers, such as the 6-acyl derivative in the acylation of 2-substituted naphthalenes.
Q4: Can the reaction temperature be used to control the regioselectivity of the acylation?
A4: Yes, temperature is a critical parameter. In some cases, lower temperatures can favor the formation of a specific isomer by minimizing side reactions and promoting the kinetic product. Conversely, higher temperatures might lead to the thermodynamic product. For the acylation of 2-alkylnaphthalenes with this compound in HF/BF₃, maintaining a temperature range of -10°C to +10°C is crucial for high 6,2-selectivity.
Troubleshooting Guides
Problem 1: Low Regioselectivity with an Activated Aromatic Substrate
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst System | - For substrates like 2-alkylnaphthalenes, consider using a combination of HF and BF₃ as the catalyst system with this compound. - For other activated systems, screen different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) to find the one that provides the best isomer ratio. |
| Incorrect Reaction Temperature | - Start with a low temperature (e.g., 0°C or -10°C) and slowly warm the reaction to room temperature. - Monitor the isomer distribution at different temperatures to find the optimal condition. |
| Solvent Effects | - The choice of solvent can influence regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane are common. For certain reactions, using the aromatic substrate itself as the solvent (in excess) can be effective. |
Problem 2: Poor Conversion and Low Yield
| Possible Cause | Troubleshooting Steps |
| Inactivated Catalyst | - Ensure all reagents and glassware are anhydrous. Lewis acids like AlCl₃ are extremely sensitive to moisture. - Use freshly opened or purified Lewis acids. |
| Insufficient Catalyst | - Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst. - Consider a gradual increase in the catalyst loading. |
| Deactivated Aromatic Ring | - If your aromatic substrate has strongly deactivating groups, the reaction may be sluggish. In such cases, more forcing conditions (higher temperature, stronger Lewis acid) might be necessary, but this can negatively impact regioselectivity. |
Data Presentation
Table 1: Effect of Catalyst and Acylating Agent on the Acetylation of Isobutylbenzene
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | Selectivity (4-isomer) (%) |
| HF/BF₃ | This compound | HF | Not specified | >90 | ~85 |
| AlCl₃ | Acetyl Chloride | Not specified | Not specified | <90 | Not specified |
Data synthesized from patent literature which suggests improved conversion and selectivity with the HF/BF₃ system.
Table 2: Regioselective Acylation of 2-Alkylnaphthalenes with this compound
| Substrate | Catalyst System | Temperature (°C) | Major Product |
| 2-Alkylnaphthalene | HF/BF₃ | -10 to +10 | 2-Alkyl-6-acylnaphthalene |
This table highlights the high regioselectivity achievable for 2-substituted naphthalenes under specific conditions.
Experimental Protocols
Protocol 1: General Procedure for BF₃-Catalyzed Acylation of an Aromatic Compound with this compound
Materials:
-
Aromatic substrate
-
This compound
-
Boron trifluoride (BF₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Anhydrous work-up reagents (e.g., ice, dilute HCl, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet connected to a drying tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with the aromatic substrate and the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -10°C) using an appropriate cooling bath.
-
Slowly bubble BF₃ gas through the solution or add a solution of a BF₃ complex (e.g., BF₃·OEt₂) dropwise.
-
Add this compound dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Mandatory Visualization
Caption: Workflow for BF₃-catalyzed aromatic acylation with this compound.
Caption: Troubleshooting guide for low regioselectivity in aromatic acylation.
Technical Support Center: Catalyst Selection for Acetyl Fluoride Reactivity
Welcome to the technical support center for catalyst selection in reactions involving acetyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to enhancing this compound reactivity through catalysis.
Q1: What are the most effective types of catalysts for enhancing this compound reactivity?
Acetyl fluorides offer a unique balance of stability and reactivity, making them valuable reagents in organic synthesis.[1][2][3] The choice of catalyst largely depends on the specific transformation you are aiming to achieve. The most common classes include:
-
Lewis Acids: These are the most frequently used catalysts, especially for electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[4] Common examples include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and metal triflates such as hafnium triflate (Hf(OTf)₄).[5][6] High-surface aluminum fluoride (HS-AlF₃) has also been noted for its exceptionally high Lewis acidity.[7]
-
Brønsted Acids: Strong proton acids can catalyze the hydrolysis of acyl fluorides and may be employed in other transformations.[8][9] Their catalytic mechanism can vary depending on the reaction medium and acid concentration.[8][9]
-
Fluoride-Ion Catalysts: Systems like potassium fluoride/18-crown-6 (KF/18-crown-6) or tetrabutylammonium fluoride (TBAF) are effective for promoting reactions such as the O-acylation of enol silyl ethers with acyl fluorides.[10]
-
Transition Metal Catalysts: Palladium and rhodium complexes have been developed for specific transformations, such as the synthesis of acyl fluorides from aryl halides or the nucleophilic fluorination of acyl chlorides.[11][12][13]
Q2: My reaction yield is extremely low. What are the most common culprits?
Low yields are a frequent issue, often traceable to a few key factors:
-
Catalyst Inactivity due to Moisture: Many Lewis acid catalysts, particularly AlCl₃, are highly sensitive to moisture.[14] Any water in your reagents, solvents, or glassware will react with and deactivate the catalyst.
-
Deactivated Substrate: In Friedel-Crafts type reactions, if your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C=O), it will be deactivated towards electrophilic attack, leading to poor or no reaction.[14]
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter. Some reactions require heating to overcome the activation energy, while excessively high temperatures can cause decomposition or promote side reactions.[14]
-
Insufficient Catalyst Loading: Using too little catalyst can result in slow or incomplete conversion.[15] It's crucial to find the optimal balance, as too much catalyst can also lead to an increase in side reactions.[15]
-
Poor Reagent Quality: The purity of your this compound and substrate is essential. Impurities can interfere with the catalyst and generate unwanted byproducts.[14]
Q3: I'm observing significant byproduct formation. How can I improve selectivity?
Byproduct formation compromises yield and complicates purification. Here are common scenarios and solutions:
-
Polymerization/Tar Formation: This is common when using sensitive substrates like furan with strong Lewis acids (e.g., AlCl₃).[16] The highly acidic conditions can cause the substrate to polymerize.
-
Multiple Acylations: While the acyl group introduced is deactivating, highly activated aromatic rings (like phenols) can sometimes undergo a second acylation.[14]
-
Solution: Control stoichiometry carefully, avoid large excesses of this compound, and consider protecting highly activating groups if necessary.[14]
-
-
Poor Regioselectivity (ortho vs. para): In Friedel-Crafts acylation, a mixture of ortho and para substituted products is often formed.
Q4: My catalyst appears to be inactive or dies during the reaction. What is happening?
This phenomenon is known as catalyst poisoning, where a substance binds to the catalyst's active sites and stops it from functioning.[18]
-
Causes:
-
Impurities: As mentioned, moisture is a key poison for Lewis acids.[14] Other common poisons include sulfur or nitrogen-containing compounds and heavy metals, which may be present as impurities in the starting materials.[18]
-
Side Products: A byproduct of the reaction could be binding to the catalyst more strongly than the substrate.
-
Substrate/Product Inhibition: Amines or other basic functional groups on the substrate or product can coordinate strongly with a Lewis acid catalyst, effectively deactivating it.[14]
-
-
Prevention and Troubleshooting:
-
Purify Reagents: Ensure all reagents and solvents are pure and, crucially, anhydrous.[14][19]
-
Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or purify it before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[14]
-
Poison Traps: In some industrial processes, "poison traps" are used to remove impurities from the feedstock before it reaches the catalyst.[19]
-
Q5: Can I reuse my catalyst?
Catalyst reusability is a key factor in sustainable chemistry.
-
Non-Reusable Catalysts: Traditional Lewis acids like AlCl₃ and FeCl₃ are typically consumed during aqueous workup and are not recovered.[5]
-
Reusable Catalysts: Many modern catalytic systems are designed for reusability. Metal triflates, solid acid catalysts like zeolites, and fluorous Lewis acids have demonstrated good performance over multiple cycles.[5][6][20] Reusability often requires specific workup procedures, such as separation of a fluorous phase or filtration of a solid catalyst.[6]
Data Presentation: Catalyst Performance Comparison
The selection of a catalyst can dramatically impact reaction outcomes. The tables below summarize quantitative data from various studies to facilitate comparison.
Table 1: Performance of Various Lewis Acid Catalysts in the Acylation of Anisole.
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (para:ortho) | Reusability | Reference |
|---|---|---|---|---|---|---|---|---|
| FeCl₃ | Propionyl Chloride | CH₂Cl₂ | RT | 0.17 | High | High para | No | [5] |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | RT | 1 | 100 | 96:4 | Yes | [5] |
| Pr(OTf)₃ | Benzoic Anhydride | Deep Eutectic Solvent | 100 (MW) | 0.17 | >95 | High para | Yes (3 cycles) | [5] |
| Hf[N(SO₂-n-C₈F₁₇)₂]₄ | Acetic Anhydride | Chlorobenzene / GALDEN® | 80 | 3 | 94 | 99:1 | Yes | [6] |
| SnO₂ nanosheets | Benzoyl Chloride | Solvent-free | 50 | 0.67-1.17 | 78-92 | High (para) | - | [21] |
Note: "RT" denotes room temperature, "MW" denotes microwave irradiation, and "-" indicates data not provided in the cited source.
Table 2: Fluoride-Ion Catalyzed O-Acylation of Silyl Enol Ethers with Acyl Fluorides.
| Silyl Enol Ether Substrate | Acyl Fluoride | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(trimethylsiloxy)styrene | 3-phenylpropionyl fluoride | 10 mol% TBAF | 32 | [10] |
| 1-(trimethylsiloxy)styrene | 3-phenylpropionyl fluoride | 10 mol% KF / 18-crown-6 | 93 | [10] |
| (E)-(1-phenylprop-1-en-2-yloxy)trimethylsilane | 3-phenylpropionyl fluoride | 10 mol% KF / 18-crown-6 | 82 | [10] |
| trimethyl(vinyloxy)silane | cinnamoyl fluoride | 10 mol% KF / 18-crown-6 | ~Quantitative | [10] |
Note: Reactions were performed in THF at 35°C.
Experimental Protocols
Reproducibility is key to successful research. Below is a representative protocol for a common application of catalysts in this compound chemistry.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol describes a general method for the acylation of an aromatic compound (e.g., anisole) with this compound using a Lewis acid catalyst (e.g., FeCl₃).
Safety Precautions:
-
Lewis Acids (e.g., AlCl₃, FeCl₃): Corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).[14]
-
This compound/Chloride: Corrosive and lachrymators. Use in a well-ventilated fume hood.[14]
-
Solvents (e.g., Dichloromethane): Handle with appropriate PPE as it is a suspected carcinogen.[14]
Materials:
-
Aromatic substrate (e.g., anisole, 1.0 eq)
-
Lewis Acid catalyst (e.g., FeCl₃, 1.05 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice-cold water for quenching
-
5% Aqueous NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and drying tube
Procedure:
-
Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.[14] The entire procedure should be performed under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: In a fume hood, carefully add the anhydrous Lewis acid catalyst (1.05 eq) to anhydrous dichloromethane in the reaction flask. Cool the flask to 0 °C in an ice bath.[14][21]
-
Acylating Agent Addition: Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension over 15 minutes, maintaining the temperature at 0 °C.[14]
-
Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: Stir the reaction mixture at room temperature (or the optimized temperature for your specific reaction) and monitor its progress using an appropriate technique (e.g., TLC or GC).[14]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the careful addition of ice-cold water.[5]
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with 5% aqueous NaOH solution, followed by brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation.
-
Visualizations
Logical & Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aluminium fluoride – the strongest solid Lewis acid: structure and reactivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media; evidence for two mechanisms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. interesjournals.org [interesjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Quenching Acetyl Fluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the safe and effective quenching of acetyl fluoride reactions. Due to its high reactivity, proper work-up procedures are critical to ensure the safety of personnel and the integrity of the desired reaction products. This guide offers troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound?
A1: The primary hazards stem from the high reactivity of this compound, especially with nucleophiles like water. The quenching process is often highly exothermic and produces hazardous byproducts. The main concerns are:
-
Violent Reaction: Rapid addition of a quenching agent can lead to an uncontrolled, violent reaction, potentially causing splashing of corrosive materials and a rapid increase in temperature and pressure.
-
Formation of Hydrogen Fluoride (HF): The hydrolysis of this compound produces hydrofluoric acid (HF), which is extremely corrosive and toxic.[1] HF can cause severe burns that may not be immediately painful and can lead to systemic toxicity.[2][3]
-
Thermal Burns: The exothermic nature of the quench can cause the temperature of the reaction mixture to rise significantly, posing a risk of thermal burns.[4]
Q2: What are the common quenching agents for this compound reactions?
A2: The choice of quenching agent depends on the reaction solvent, the scale of the reaction, and the stability of the desired product. Common quenching agents include:
-
Alcohols (e.g., Methanol, Isopropanol): Alcohols react with this compound to form the corresponding acetate ester and HF. This reaction is generally less vigorous than with water.
-
Water: Water rapidly hydrolyzes this compound to acetic acid and HF. This is a very common but also potentially very vigorous quenching agent.[5]
-
Aqueous Bases (e.g., saturated sodium bicarbonate, sodium hydroxide): These will neutralize the this compound and the resulting HF. However, the initial reaction can be very vigorous and produce gas (CO2 in the case of bicarbonate), leading to foaming and pressure buildup.
Q3: What are the primary byproducts of quenching this compound?
A3: The main byproducts depend on the quenching agent used.
-
With Water: Acetic acid and hydrogen fluoride (HF).
-
With Alcohols (e.g., Methanol): Methyl acetate and hydrogen fluoride (HF).
-
With Aqueous Base (e.g., Sodium Bicarbonate): Sodium acetate, sodium fluoride, water, and carbon dioxide.
Q4: How do I safely neutralize the hydrogen fluoride (HF) generated during the work-up?
A4: Neutralizing HF is a critical safety step. After the initial quench of this compound, the resulting acidic mixture containing HF must be handled with extreme care. A common and effective method is to slowly and cautiously add the quenched reaction mixture to a stirred, cooled, saturated aqueous solution of sodium bicarbonate. This will neutralize both the HF and any acetic acid formed. Calcium-based neutralizers like calcium hydroxide or calcium carbonate can also be used, as they form insoluble and less hazardous calcium fluoride (CaF2).[2][3] Avoid using sodium or potassium hydroxide for large amounts of HF as the neutralization is highly exothermic.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled reaction upon adding quenching agent. | 1. Quenching agent added too quickly.2. Insufficient cooling of the reaction mixture.3. High concentration of unreacted this compound. | 1. Stop the addition immediately. 2. Ensure the reaction vessel is securely clamped and the fume hood sash is lowered.3. If possible, recool the reaction mixture with an external bath (e.g., ice-water).4. Resume addition of the quenching agent at a much slower rate, or dilute the quenching agent with an inert solvent before addition. |
| Persistent fuming from the reaction vessel after quenching. | 1. Incomplete quenching of this compound.2. Reaction of HF with moisture in the air. | 1. Slowly add more of the quenching agent until fuming subsides.2. Ensure adequate ventilation and work in a fume hood. The fumes are likely HF and are highly corrosive. |
| Formation of a solid precipitate during quenching. | 1. The product of the reaction or the quenching process is insoluble in the reaction solvent.2. Formation of insoluble fluoride salts (e.g., with certain metal cations). | 1. Attempt to dissolve the precipitate by adding a suitable co-solvent.2. If the precipitate is an unwanted byproduct, it may be removed by filtration before proceeding with the workup. Be aware that the precipitate may be coated with reactive material. |
| Low yield of the desired product after work-up. | 1. Hydrolysis or reaction of the desired product with the quenching agent or during the aqueous work-up.2. Incomplete reaction prior to quenching. | 1. Choose a quenching agent that is less reactive towards your product.2. Minimize the time the product is in contact with aqueous acidic or basic conditions during workup.3. Ensure the initial reaction has gone to completion before quenching by using an appropriate analytical technique (e.g., TLC, NMR of a carefully quenched aliquot).[7] |
| Difficulty in separating the product from byproducts. | 1. Similar solubility or boiling points of the product and byproducts (e.g., acetate esters formed from alcohol quench). | 1. Choose a quenching agent that produces byproducts with significantly different physical properties from your desired product.2. Employ appropriate purification techniques such as column chromatography or distillation. |
Quantitative Data
The hydrolysis of acyl halides is an exothermic process. The heat of hydrolysis for this compound has been determined experimentally. This information is crucial for understanding the potential for a thermal runaway reaction during quenching with water.
| Compound | Heat of Hydrolysis (kcal/mol) |
| This compound | -43.24[8] |
Note: This value indicates a significant release of heat upon reaction with water.
Experimental Protocols
Protocol 1: General Procedure for Quenching this compound with Methanol
This protocol is a general guideline for quenching a reaction containing unreacted this compound with methanol. All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous methanol
-
Inert solvent (e.g., dichloromethane, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Ice-water bath
Procedure:
-
Cooling: Cool the reaction flask containing the unreacted this compound to 0 °C using an ice-water bath.
-
Prepare Quenching Solution: Prepare a solution of methanol in an inert solvent such as DCM (e.g., a 1:1 mixture). This dilution helps to control the rate of the reaction.
-
Quenching: With vigorous stirring, slowly add the methanol/DCM solution dropwise to the cooled reaction mixture.
-
CRITICAL: Monitor the internal temperature of the reaction mixture and maintain it below 10 °C throughout the addition.
-
Observe for any signs of an exotherm or gas evolution. The reaction will produce hydrogen fluoride (HF) gas, which is highly corrosive and toxic.
-
-
Stirring: After the addition is complete, continue to stir the mixture at 0 °C for an additional 30 minutes to ensure the quenching is complete.
-
Neutralization and Work-up:
-
Slowly and carefully pour the quenched reaction mixture into a separate flask containing a vigorously stirred, cooled (0 °C) saturated aqueous sodium bicarbonate solution. Caution: This will cause gas (CO2) evolution. The volume of the bicarbonate solution should be sufficient to neutralize all the HF and any other acids present.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Visualizations
Caption: Experimental workflow for quenching this compound reactions.
Caption: Decision tree for troubleshooting common quenching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrofluoric acid - Sciencemadness Wiki [sciencemadness.org]
- 3. quora.com [quora.com]
- 4. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 5. scite.ai [scite.ai]
- 6. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Acetyl Fluoride vs. Acetyl Chloride: A Comparative Guide to Acylation Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the acylation reaction is a cornerstone for constructing complex molecules. The choice of acylating agent is paramount and can significantly influence reaction efficiency, selectivity, and overall yield. Among the various acyl halides, acetyl chloride has traditionally been the workhorse. However, the unique properties of acetyl fluoride have positioned it as a valuable alternative. This guide provides an objective comparison of the reactivity of this compound and acetyl chloride in acylation reactions, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
I. Quantitative Comparison of Reactivity
The fundamental difference in reactivity between this compound and acetyl chloride lies in the nature of the halogen atom. This difference is quantitatively reflected in their reaction kinetics. A common method to assess the reactivity of acyl halides is through solvolysis, where the acyl halide reacts with a solvent. The rate constants from these studies provide a direct measure of their electrophilicity and the leaving group ability of the halide.
| Acyl Halide | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |
| Benzoyl Fluoride | 97% HFIP/H₂O | 25 | 1.1 x 10⁻⁷ | 1 |
| Benzoyl Chloride | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ | 3364 |
| p-Nitrobenzoyl Fluoride | 50% Acetone/H₂O | 25 | 1.4 x 10⁻⁵ | 1 |
| p-Nitrobenzoyl Chloride | 50% Acetone/H₂O | 25 | 4.4 x 10⁻² | 3143 |
Data sourced from kinetic studies on the solvolysis of benzoyl halides, which serves as a reliable model for comparing the reactivity of acyl halides.[1]
As the data clearly indicates, benzoyl chloride is significantly more reactive than benzoyl fluoride, with a relative rate of solvolysis that is over 3000 times faster.[1] This trend holds even with the presence of an electron-withdrawing group (p-nitro), which enhances the reactivity of both halides but maintains the substantial difference in their reaction rates.[1]
II. Factors Governing Reactivity
The observed difference in reactivity can be attributed to a combination of factors:
-
Leaving Group Ability: The chloride ion is a better leaving group than the fluoride ion. This is because hydrochloric acid (pKa ≈ -7) is a much stronger acid than hydrofluoric acid (pKa ≈ 3.2), making the chloride ion a more stable anion in solution.[1]
-
Carbon-Halogen Bond Strength: The carbon-fluorine bond (approx. 116 kcal/mol) is significantly stronger than the carbon-chlorine bond (approx. 81 kcal/mol).[1] More energy is required to break the C-F bond during the nucleophilic acyl substitution, thus slowing down the reaction rate for this compound.[1]
-
Resonance and Inductive Effects: While fluorine is more electronegative than chlorine, leading to a stronger inductive effect, it also participates more effectively in resonance donation of its lone pair electrons to the carbonyl carbon. This is due to better orbital overlap between the 2p orbitals of carbon and fluorine.[1] This resonance effect partially counteracts the inductive withdrawal, making the carbonyl carbon in this compound less electrophilic than in acetyl chloride.[1]
III. Experimental Protocols
The following are general experimental protocols for acylation reactions. While specific conditions may need to be optimized for different substrates, these provide a solid foundation for conducting acylations with both acetyl chloride and, by extension, this compound.
A. Friedel-Crafts Acylation of an Aromatic Compound (using Acetyl Chloride)
This reaction is a classic example of electrophilic aromatic substitution, widely used to synthesize aryl ketones.[2][3][4][5][6]
Materials:
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[7][8]
-
Cooling: Cool the suspension to 0 °C using an ice bath.[7][8]
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[7][8]
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the aromatic solution dropwise to the reaction mixture over 30 minutes at 0 °C.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.[7] The progress can be monitored by thin-layer chromatography (TLC).[8]
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously.[7][9]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[7][9]
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: The crude product can be purified by column chromatography or recrystallization.[7][8]
Note on using this compound: Due to its lower reactivity, Friedel-Crafts acylation with this compound may require more forcing conditions, such as higher temperatures or the use of a stronger Lewis acid (e.g., SbF₅).[10] However, its increased stability can be advantageous in reactions with sensitive substrates where the high reactivity of acetyl chloride might lead to side products.
B. Acylation of an Amine (using Acetyl Chloride)
This reaction is fundamental for the formation of amide bonds, which are prevalent in pharmaceuticals and biomolecules.[11][12]
Materials:
-
Amine
-
Acetyl chloride[12]
-
Triethylamine or another non-nucleophilic base[11]
-
Anhydrous dichloromethane (DCM)[11]
-
Water[11]
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[11]
-
Cooling: Cool the solution to 0 °C using an ice bath.[11]
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add the acetyl chloride solution dropwise to the stirred amine solution at 0 °C.[11]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[11]
-
Quenching: Upon completion, quench the reaction by adding water.[11]
-
Work-up and Purification: Perform a standard aqueous work-up to isolate the amide product, which can then be purified by chromatography or recrystallization.
Note on using this compound: this compound can be an excellent reagent for the acylation of amines, particularly when a milder, more selective reaction is desired.[13] Its lower reactivity can help to avoid over-acylation or side reactions with other functional groups present in the molecule. The general procedure would be similar, though reaction times may be longer.
IV. Visualization of Reaction Mechanisms
To further elucidate the processes involved in acylation, the following diagrams illustrate the key mechanistic pathways.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: General Mechanism of Amine Acylation.
V. Conclusion and Recommendations
The choice between this compound and acetyl chloride for acylation is a trade-off between reactivity and stability.
-
Acetyl Chloride is the more reactive agent, making it suitable for reactions with weak nucleophiles or when rapid and complete conversion is essential.[1] Its high reactivity, however, necessitates careful handling due to its moisture sensitivity and potential for side reactions.[1][14]
-
This compound offers a more stable and manageable alternative.[1][13] Its lower reactivity translates to greater functional group tolerance and selectivity, which is particularly advantageous in the synthesis of complex molecules with multiple reactive sites. While it may require more forcing conditions for less reactive substrates, its stability and ease of handling can simplify reaction setup and work-up procedures.
For drug development professionals and researchers working on intricate synthetic pathways, the enhanced stability and selectivity of this compound can be a significant asset, minimizing byproduct formation and improving overall process control. Conversely, for large-scale production where cost and reaction speed are primary drivers, the high reactivity of acetyl chloride may be preferable. Ultimately, the optimal choice will depend on the specific requirements of the synthetic transformation at hand.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. benchchem.com [benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. cpha.tu.edu.iq [cpha.tu.edu.iq]
A Comparative Guide to Acetylating Agents: Acetyl Fluoride vs. Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly within pharmaceutical and materials science, the acetylation of molecules is a fundamental transformation. This process, which introduces an acetyl group (CH₃CO), is critical for protecting functional groups, modifying biological activity, and synthesizing a vast array of compounds. The choice of acetylating agent is paramount, directly influencing reaction efficiency, selectivity, cost, and safety. This guide provides an objective, data-driven comparison of two common acetylating agents: acetyl fluoride and acetic anhydride.
Physicochemical Properties
A foundational comparison begins with the intrinsic physical and chemical properties of each reagent. These characteristics govern their handling, reaction conditions, and physical state during a synthetic procedure.
| Property | This compound | Acetic Anhydride |
| Chemical Formula | C₂H₃FO[1][2] | C₄H₆O₃[3] |
| Molar Mass | 62.04 g/mol [2] | 102.09 g/mol [4] |
| Appearance | Colorless liquid[1] | Colorless liquid with a strong, vinegar-like odor[3][4][5] |
| Boiling Point | 21 °C[1] | 139.8 °C[3][6] |
| Melting Point | -84 °C[1] | -73.1 °C[3][6] |
| Density | 1.032 g/cm³[1] | 1.082 g/cm³[3] |
| Solubility in Water | Reacts | Dissolves to ~2.6% then hydrolyzes to form acetic acid[3] |
Reactivity and Mechanistic Overview
The primary difference in the application of this compound and acetic anhydride stems from their reactivity. This compound, as an acyl halide, is generally more reactive than acetic anhydride.[6] This heightened reactivity is attributed to the fluoride ion being a better leaving group than the acetate ion.
However, among acyl halides, this compound is the least reactive. The high electronegativity of fluorine creates a strong C-F bond, making the carbonyl carbon less electrophilic compared to other acetyl halides like acetyl chloride. Acetic anhydride is considered a milder, more selective acetylating agent.[7][8] This moderation is often advantageous, preventing unwanted side reactions with sensitive or complex substrates.[7]
The byproducts also differ significantly: this compound generates hydrofluoric acid (HF), a highly corrosive and hazardous substance, while acetic anhydride produces acetic acid, which is less corrosive and easier to handle.[9][10]
Performance in Key Synthetic Applications
The choice between these two reagents is highly dependent on the specific transformation. Below is a comparative analysis of their performance in common acetylation reactions.
A. Acetylation of Alcohols and Phenols (e.g., Aspirin Synthesis)
The synthesis of acetylsalicylic acid (aspirin) from salicylic acid is a classic example of phenol acetylation. Acetic anhydride is overwhelmingly the preferred reagent for this and similar reactions.[4][11]
-
Performance: Acetic anhydride provides high yields, often exceeding 80%, under relatively mild conditions.[12] It is less reactive than acyl halides, which can be "overkill" and lead to side reactions.[9]
-
Byproducts: The reaction with acetic anhydride produces acetic acid, which is significantly less corrosive and hazardous than the hydrogen chloride (HCl) gas produced when using acetyl chloride.[9][10] This simplifies handling and workup procedures.
| Reagent | Substrate | Catalyst | Conditions | Yield | Byproduct |
| This compound | Salicylic Acid | Acid/Base | N/A (Less Common) | N/A | HF |
| Acetic Anhydride | Salicylic Acid | H₂SO₄ or H₃PO₄ | 80-90 °C | >80%[12] | Acetic Acid[11] |
Experimental Protocol: Synthesis of Aspirin using Acetic Anhydride
-
Reagents: Salicylic acid, acetic anhydride, and a catalytic amount of concentrated sulfuric or phosphoric acid.
-
Procedure:
-
To a flask containing salicylic acid, add an excess of acetic anhydride, which serves as both the reactant and the solvent.[10]
-
Carefully add a few drops of the acid catalyst.
-
Heat the mixture gently (e.g., in a water bath at 80-90°C) for approximately 10-15 minutes with stirring.
-
Cool the reaction mixture and then slowly add water to hydrolyze the excess acetic anhydride.[10]
-
Further cool the mixture in an ice bath to precipitate the crude aspirin.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure acetylsalicylic acid.
-
B. Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, used to synthesize aryl ketones. Both this compound and acetic anhydride can serve as the acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃).[13][14]
-
Performance: While both reagents can generate the necessary acylium ion electrophile, their practical application differs.[13] Acyl halides are typically more reactive. However, in industrial settings, acetic anhydride is often preferred.[13]
-
Economic and Safety Factors: Acetic anhydride is generally cheaper, less corrosive, and easier to handle on a large scale compared to acyl halides, making it a more economical choice.[13] The reaction with the anhydride avoids the production of corrosive hydrogen halide gas.
Experimental Protocol: General Friedel-Crafts Acylation
-
Setup: A dry, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet (to vent HF or HCl if using an acyl halide) is charged with the aromatic substrate and a suitable inert solvent (e.g., CS₂ or nitrobenzene).
-
Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is added portion-wise while cooling the mixture in an ice bath. A stoichiometric amount is often required as the catalyst complexes with the product ketone.[14]
-
Reagent Addition: The acetylating agent (this compound or acetic anhydride) is added dropwise from the funnel at a rate that maintains a low reaction temperature.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is poured onto crushed ice and acidified (e.g., with dilute HCl) to decompose the catalyst-ketone complex. The organic layer is separated, washed, dried, and the solvent is removed. The resulting aryl ketone is then purified by distillation or recrystallization.
C. Acetylation of Amines
Primary and secondary amines readily react with both this compound and acetic anhydride to form amides.[15]
-
Performance: The high reactivity of acyl halides can be beneficial for less reactive amines. However, for many standard applications, acetic anhydride is sufficient and provides excellent yields.[16]
-
Selectivity and Conditions: Acetic anhydride's milder nature can be crucial for chemoselectivity in molecules with multiple nucleophilic sites (e.g., amino alcohols).[7] These reactions are typically run in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct, which drives the reaction to completion.[15]
Experimental Protocol: General N-Acetylation
-
Reagents: The amine substrate, acetic anhydride, and a base (e.g., pyridine or triethylamine).
-
Procedure:
-
Dissolve the amine in a suitable solvent (e.g., dichloromethane, or use the base as the solvent).
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup to remove the base and the acetic acid byproduct. The product amide is then isolated from the organic layer and purified.
-
Safety, Handling, and Cost-Effectiveness
Practical considerations are critical in a laboratory or industrial setting.
| Aspect | This compound | Acetic Anhydride |
| Primary Hazards | Corrosive.[1] Reacts with water to form highly toxic hydrofluoric acid. | Corrosive, flammable, harmful if swallowed or inhaled.[17][18] Causes severe skin burns and eye damage.[19][20] |
| Handling | Must be handled with extreme care in a well-ventilated fume hood using acid-resistant equipment and appropriate PPE to avoid exposure to HF. | Handle in a fume hood with PPE.[21] Keep away from water, moisture, and ignition sources.[5][18] Use CO₂ or alcohol foam for fires.[21] |
| Regulatory | Standard regulations for corrosive chemicals. | Tightly regulated in many regions as a precursor for illicit drug synthesis (e.g., heroin).[4][22][23] |
| Cost | Generally more expensive than acetic anhydride. | More cost-effective, especially for large-scale industrial applications.[13][24] |
Conclusion and Recommendations
Both this compound and acetic anhydride are effective acetylating agents, but their optimal applications differ significantly. Acetic anhydride is the workhorse for most standard acetylations, offering a superior balance of reactivity, safety, cost-effectiveness, and ease of handling.[10][13] Its milder nature is often an advantage, affording greater selectivity with complex molecules.[7]
This compound, representing the more reactive class of acyl halides, should be reserved for situations where the higher reactivity is essential, such as with deactivated or sterically hindered substrates that fail to react with acetic anhydride. The significant hazards associated with its hydrolysis product (HF) and higher cost make it a less desirable choice for routine transformations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H3FO | CID 11204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 4. chemcomplex.com [chemcomplex.com]
- 5. echemi.com [echemi.com]
- 6. pediaa.com [pediaa.com]
- 7. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. science-revision.co.uk [science-revision.co.uk]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. ineos.com [ineos.com]
- 18. geneseo.edu [geneseo.edu]
- 19. download.basf.com [download.basf.com]
- 20. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. Decision-Making [web.njit.edu]
A Comparative Guide to 19F NMR Spectroscopy for the Characterization of Acyl Fluorides
In the landscape of pharmaceutical and agrochemical development, the incorporation of fluorine into organic molecules is a well-established strategy for modulating physicochemical and biological properties.[1][2] Acyl fluorides, serving as both reactive intermediates and crucial building blocks, demand precise and unambiguous characterization to ensure the integrity of synthesis and the quality of final products.[1] While several analytical techniques are available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful and superior tool for this purpose.[1][3]
This guide provides an objective comparison between ¹⁹F NMR spectroscopy and other common analytical methods for characterizing acyl fluorides, supported by experimental data. It further details experimental protocols and data interpretation to aid researchers, scientists, and drug development professionals in leveraging this robust technique.
The Unparalleled Advantages of ¹⁹F NMR for Acyl Fluoride Analysis
¹⁹F NMR spectroscopy offers distinct benefits over other analytical techniques for the structural elucidation and quantification of acyl fluorides.[1][4]
-
Exceptional Sensitivity and Natural Abundance : The ¹⁹F nucleus possesses a high gyromagnetic ratio and is 100% naturally abundant, making its sensitivity approach that of ¹H NMR.[1][5] This allows for the analysis of minute sample quantities and the detection of low-concentration impurities.[1]
-
Vast Chemical Shift Range : The chemical shift dispersion in ¹⁹F NMR is significantly wider than in ¹H NMR, spanning over 800 ppm.[1] This broad range minimizes signal overlap, enabling the clear identification of different fluorine environments even within complex mixtures.[1][6]
-
Absence of Background Signals : Fluorine is not a common element in most biological systems or organic compounds, meaning ¹⁹F NMR spectra are typically free from interfering background signals.[1][3] This results in clean baselines and simplifies spectral interpretation.
-
Rich Structural Information : ¹⁹F nuclei couple with other nuclei like ¹H and ¹³C, providing invaluable data on molecular connectivity.[1] These coupling constants (J-values) are often large and observable over multiple bonds, aiding in comprehensive structural assignment.[1][7]
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required. While methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable data, they lack the detailed structural and quantitative prowess of ¹⁹F NMR for acyl fluoride characterization.
Table 1: Comparison of Key Analytical Techniques for Benzoyl Fluoride
| Technique | Observation | Advantages | Limitations |
|---|---|---|---|
| ¹⁹F NMR | A single, well-resolved peak in a clean spectral region.[1] | High specificity; quantitative; provides detailed structural information through chemical shifts and coupling constants.[1][3] | Requires access to an NMR spectrometer with a fluorine probe.[1] |
| ¹³C NMR | The carbonyl carbon signal is split by the fluorine atom (¹JCF), providing direct evidence of the C-F bond.[1] | Confirms the presence of the C-F bond. | Lower sensitivity compared to ¹H or ¹⁹F NMR, often requiring longer acquisition times.[1] |
| IR Spectroscopy | A strong C=O stretching absorption band is observed at a high frequency (approx. 1800-1850 cm⁻¹).[1] | Fast, simple, and widely available; good for monitoring reaction progress.[1] | Provides limited structural information; not ideal for complex mixtures or quantification without calibration.[1] |
| Mass Spectrometry | Provides the mass-to-charge ratio of the molecular ion and characteristic fragmentation patterns. | High sensitivity; determines molecular weight. | Isomeric compounds can be difficult to distinguish; provides limited information on the specific fluorine environment. |
Quantitative ¹⁹F NMR Data for Acyl Fluorides
The wide chemical shift range of ¹⁹F NMR allows for the clear distinction of acyl fluorides from other fluorinated functional groups.
Table 2: Typical ¹⁹F NMR Chemical Shifts for Acyl Fluorides
| Compound Type | Structure | Typical Chemical Shift Range (ppm, relative to CFCl₃) |
|---|---|---|
| Aliphatic Acyl Fluoride | R-C(=O)F (R=alkyl) | +40 to +50 |
| Aromatic Acyl Fluoride | Ar-C(=O)F | +15 to +35 |
| General Acyl Fluoride | -C(=O)F | -70 to -20[8] |
Note: Chemical shifts can vary based on solvent, concentration, and temperature.[1][2]
Experimental Protocols
Sample Preparation for ¹⁹F NMR Analysis
A standardized procedure ensures reproducibility and high-quality data.
-
Dissolution : Dissolve 5-10 mg of the acyl fluoride sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) within a 5 mm NMR tube. Given the moisture sensitivity of acyl fluorides, the use of an anhydrous solvent is critical.[1]
-
Internal Standard (for qNMR) : For quantitative analysis, add a precise amount of a fluorine-containing internal standard with a resonance that is well-separated from the analyte signals. Trifluorotoluene is a common choice.[1]
-
Homogenization : Gently agitate the NMR tube to ensure the solution is completely homogeneous before insertion into the spectrometer.[1]
Data Acquisition Parameters
The following are typical acquisition parameters for a ¹⁹F NMR experiment on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample.[1]
-
Pulse Program : A standard single-pulse experiment. For quantitative measurements, an inverse-gated proton decoupling sequence (e.g., zgfhig on Bruker instruments) is recommended to suppress NOE effects.[1]
-
Transmitter Frequency Offset (O1P) : Centered on the expected chemical shift range of the acyl fluoride signal.[1]
-
Spectral Width (SW) : A range sufficient to encompass all expected fluorine signals (e.g., 200 ppm).[1]
-
Number of Scans (NS) : Typically 16 to 64 scans, depending on the sample concentration.[1]
-
Relaxation Delay (D1) : For accurate quantitative analysis, a longer relaxation delay is crucial. A value of 5 times the longest T₁ relaxation time of the signals of interest is recommended (a starting point of 2-5 seconds is common).[1][9]
-
Acquisition Time (AQ) : Typically 1-2 seconds.[1]
Visualized Workflows and Logic
Caption: Experimental workflow for characterizing acyl fluorides using 19F NMR spectroscopy.[1]
Caption: Flow of information from the 19F nucleus to key structural insights in an NMR experiment.[1]
Caption: Decision pathway for selecting an analytical technique for acyl fluoride analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Validating the Structure of Acetyl Fluoride Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is paramount. Acetyl fluoride and its derivatives are valuable reagents and building blocks in organic synthesis, making the validation of their structure a critical step in research and development. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound derivatives, supported by experimental data and detailed protocols. We also present a comparative analysis of this compound with alternative acylating agents.
Structural Validation Techniques: A Comparative Overview
The primary methods for validating the structure of this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry. Each technique offers unique insights into the molecular architecture.
Data Presentation: Structural Parameters
The following table summarizes key experimental structural parameters for this compound and its common alternative, acetyl chloride. This data provides a quantitative basis for understanding the geometric differences between these acylating agents.
| Parameter | This compound | Acetyl Chloride | Reference |
| Bond Lengths (Å) | |||
| C=O | 1.181 | 1.187 | |
| C-C | 1.503 | 1.506 | |
| C-F | 1.348 | - | |
| C-Cl | - | 1.798 | |
| C-H (avg.) | 1.084 | 1.105 | |
| **Bond Angles (°) ** | |||
| C-C=O | 128.35 | 128.14 | |
| C-C-F | 110.3 | - | |
| C-C-Cl | - | 111.6 | |
| F-C=O | - | - | |
| Cl-C=O | - | 120.26 | |
| H-C-C (avg.) | 110.4 | 110.33 |
¹⁹F NMR Spectroscopy: A Powerful Tool for Fluorinated Compounds
¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for the characterization of organofluorine compounds like this compound derivatives. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atom.
Data Presentation: ¹⁹F NMR Chemical Shifts
The chemical shift of the fluorine atom in this compound derivatives is highly sensitive to the nature of the substituents on the aromatic ring. The following table illustrates the effect of para-substituents on the ¹⁹F NMR chemical shift of benzoyl fluoride derivatives.
| Substituent (para) | ¹⁹F Chemical Shift (ppm vs. CFCl₃) |
| -NO₂ | +20.5 |
| -CN | +21.2 |
| -Br | +22.8 |
| -Cl | +23.0 |
| -H | +23.5 |
| -CH₃ | +24.5 |
| -OCH₃ | +25.1 |
| -N(CH₃)₂ | +26.8 |
Experimental Protocol: ¹⁹F NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Ensure the use of an anhydrous solvent, as acyl fluorides can be sensitive to moisture.
-
For quantitative analysis, a known amount of an internal standard (e.g., trifluorotoluene) can be added.
2. Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Set the spectrometer to acquire a one-dimensional ¹⁹F spectrum.
3. Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard one-pulse sequence (e.g., zgfhig on Bruker instruments for inverse-gated proton decoupling for quantitative measurements).
-
Transmitter Frequency Offset (O1P): Centered on the expected chemical shift range of the acyl fluoride.
-
Spectral Width (SW): Sufficient to cover all expected fluorine signals (e.g., 200 ppm).
-
Number of Scans (NS): Typically 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds, depending on the T₁ relaxation time of the fluorine nucleus.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using an internal or external standard.
-
Integrate the signals for quantitative analysis.
X-ray Crystallography: The Definitive Structure Determination
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational information.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Obtain single crystals of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions).
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is crucial and often requires screening.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
3. Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
-
The final refined structure is evaluated using metrics such as the R-factor.
Computational Chemistry: In Silico Structural Validation
Computational chemistry provides a powerful means to predict and analyze the structure of molecules. Geometry optimization calculations can provide theoretical bond lengths and angles that can be compared with experimental data.
Experimental Protocol: Geometry Optimization using Gaussian
This protocol outlines a typical workflow for performing a geometry optimization of an this compound derivative using the Gaussian software package.
1. Molecule Building:
-
Construct the 3D structure of the this compound derivative using a molecular modeling program (e.g., GaussView, Avogadro).
-
Ensure the initial geometry is reasonable to facilitate convergence.
2. Input File Preparation:
-
Create a Gaussian input file (.gjf or .com) with the following sections:
-
Link 0 Commands: Define memory (%mem) and the number of processors (%nprocshared).
-
Route Section (#): Specify the level of theory and basis set (e.g., B3LYP/6-31G(d)) and the Opt keyword for geometry optimization. The Freq keyword can be added to perform a frequency calculation to confirm the optimized structure is a true minimum.
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge and multiplicity of the molecule, followed by the atomic coordinates in Cartesian or Z-matrix format.
-
3. Running the Calculation:
-
Submit the input file to the Gaussian program.
4. Analysis of Results:
-
Open the output file (.log or .out) in a visualization program.
-
Verify that the optimization has converged successfully by searching for "Optimization completed."
-
If a frequency calculation was performed, ensure there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.
-
Extract the optimized bond lengths, bond angles, and dihedral angles from the output file.
Comparison with Alternative Acylating Agents
This compound derivatives offer a unique reactivity profile compared to other common acylating agents like acetyl chloride and acetic anhydride. The choice of acylating agent can significantly impact reaction outcomes, including yield, selectivity, and handling requirements.
Data Presentation: Comparison of Acylating Agents
| Feature | This compound | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Moderate | High | Low to Moderate |
| Stability to Moisture | Relatively Stable | Highly Reactive | Moderately Reactive |
| Byproduct | HF | HCl | Acetic Acid |
| Handling | Requires care due to toxicity of HF | Requires stringent anhydrous conditions | Relatively easy to handle |
| Selectivity | Often higher due to lower reactivity | Can lead to side reactions | Good for many applications |
| Safety | HF is highly corrosive and toxic | HCl is corrosive | Corrosive |
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the logical workflow for selecting a structural validation method and a comparative overview of acylating agent reactivity.
Caption: Workflow for selecting a structural validation method.
Caption: Relative reactivity of common acylating agents.
Kinetic Showdown: Acetyl Fluoride's Reactivity in Hydrolysis, Alcoholysis, and Aminolysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Acetyl fluoride, a reactive acyl halide, serves as a crucial building block in organic synthesis and drug discovery. Understanding the kinetics of its reactions with common nucleophiles—water, alcohols, and amines—is paramount for controlling reaction outcomes and optimizing synthetic protocols. This guide provides a comprehensive comparison of the kinetic studies of this compound's hydrolysis, alcoholysis, and aminolysis, supported by available experimental data and detailed methodologies.
At a Glance: Comparative Reaction Rates
The reactivity of this compound towards nucleophiles follows the general trend observed for acyl halides: aminolysis is significantly faster than alcoholysis, which in turn is faster than hydrolysis. This trend is primarily dictated by the nucleophilicity of the attacking species, with amines being the strongest and water the weakest nucleophile among the three.
| Reaction Type | Nucleophile | Relative Rate | Second-Order Rate Constant (k₂) | Conditions |
| Hydrolysis | H₂O | Slow | 1.12 x 10⁻³ M⁻¹s⁻¹ | 25 °C, aqueous solution |
| Alcoholysis | Ethanol | Moderate | Data not available for this compound, comparative data for acetyl chloride suggests a faster rate than hydrolysis. | - |
| Aminolysis | Aniline | Fast | Data not available for this compound, qualitative observations suggest a very rapid reaction. | - |
Note: Quantitative kinetic data for the alcoholysis and aminolysis of this compound is scarce in the available literature. The relative rates are inferred from studies on analogous acyl halides.
In-Depth Analysis of Reaction Kinetics
Hydrolysis: A Well-Characterized Reaction
The hydrolysis of this compound to acetic acid and hydrogen fluoride has been the most extensively studied of its nucleophilic substitution reactions.
Kinetic Data:
A key study on the hydrolysis of this compound was conducted by Bunton and Fendler in 1966.[1] They determined the second-order rate constant for the reaction in an aqueous solution at 25 °C.
| Parameter | Value |
| Second-Order Rate Constant (k₂) | 1.12 x 10⁻³ M⁻¹s⁻¹ |
| Temperature | 25 °C |
| Solvent | Water |
The rate of hydrolysis is influenced by the solvent composition. For instance, the ratio of the rate constant of this compound (kF) to that of acetyl chloride (kCl) for solvolysis in water at 0.0 °C is 2.1 x 10⁻².[2]
Reaction Mechanism:
The hydrolysis of this compound is believed to proceed through a bimolecular nucleophilic acyl substitution mechanism. This can be either a direct SN2-like displacement or an addition-elimination pathway involving a tetrahedral intermediate. For unsubstituted acyl halides like this compound, the mechanism is often considered to be closer to the SN2 end of the spectrum in aqueous solution.[2]
Figure 1: Proposed SN2-like mechanism for the hydrolysis of this compound.
Alcoholysis: A Faster Analogue
Comparative Data (from Acetyl Chloride Solvolysis):
Studies on the solvolysis of acetyl chloride in various alcohol-water mixtures show a high sensitivity to the nucleophilicity of the solvent, consistent with a bimolecular mechanism.[3] For example, the rate of solvolysis of acetyl chloride is considerably faster in ethanol-water mixtures compared to pure water.
Reaction Mechanism:
Similar to hydrolysis, the alcoholysis of this compound is expected to proceed via a nucleophilic acyl substitution mechanism. The alcohol molecule acts as the nucleophile, attacking the carbonyl carbon of the this compound.
Figure 2: General workflow for the alcoholysis of this compound.
Aminolysis: The Most Rapid Reaction
The reaction of this compound with amines, or aminolysis, to form amides is the fastest among the three nucleophilic substitution reactions discussed. This is attributed to the high nucleophilicity of amines.
Qualitative Observations:
While quantitative kinetic data for the aminolysis of this compound is not available in the reviewed literature, studies on the aminolysis of benzoyl fluorides in non-hydroxylic solvents indicate that the reactions are rapid.[4] The kinetic form of these reactions is often first-order in both the acyl fluoride and the amine.[4]
Reaction Mechanism:
The aminolysis of acyl fluorides proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The breakdown of this intermediate to form the stable amide product is typically the rate-determining step.
Figure 3: Signaling pathway for the aminolysis of this compound.
Experimental Protocols
Precise kinetic measurements of this compound reactions, particularly the faster alcoholysis and aminolysis, require specialized techniques capable of monitoring rapid processes.
Monitoring Fast Reactions: Stopped-Flow and Flow NMR
For reactions that are too fast to be monitored by conventional methods, stopped-flow and flow NMR spectroscopy are the techniques of choice.
-
Stopped-Flow Spectroscopy: This technique involves the rapid mixing of two reactants, after which the flow is abruptly stopped, and the reaction progress is monitored in a static cell, typically by UV-Vis or fluorescence spectroscopy. This method is suitable for reactions with half-lives in the millisecond range.
-
Flow NMR Spectroscopy: In this method, reactants are continuously mixed and flowed through an NMR tube placed within the spectrometer. By varying the flow rate and the distance between the mixing point and the detection coil, it is possible to obtain spectra at different time points of the reaction, providing detailed kinetic and mechanistic information.
General Experimental Workflow for Kinetic Studies:
-
Reactant Preparation: Prepare standard solutions of this compound and the nucleophile (water, alcohol, or amine) in a suitable solvent. The choice of solvent is critical and can significantly influence the reaction rate.
-
Temperature Control: Maintain a constant and precise temperature throughout the experiment using a thermostatted bath or a temperature-controlled sample holder.
-
Reaction Initiation and Monitoring:
-
For slow reactions (like hydrolysis), manual mixing followed by periodic sampling and analysis (e.g., by titration or chromatography) may be feasible.
-
For fast reactions, use a stopped-flow or flow NMR apparatus to initiate the reaction and monitor the change in concentration of a reactant or product over time.
-
-
Data Analysis: Analyze the concentration versus time data to determine the reaction order and calculate the rate constant. For second-order reactions, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant.
Conclusion
The kinetic studies of this compound reactions reveal a clear hierarchy of reactivity, with aminolysis being the most rapid, followed by alcoholysis and then hydrolysis. While the hydrolysis of this compound is well-documented with quantitative kinetic data, there is a notable lack of specific rate constants and activation parameters for its reactions with alcohols and amines. The comparative data from other acyl halides, however, provide a strong basis for predicting the relative reactivity and understanding the underlying nucleophilic acyl substitution mechanisms. The use of advanced kinetic techniques such as stopped-flow and flow NMR is essential for accurately characterizing the fast kinetics of this compound's alcoholysis and aminolysis, paving the way for more precise control and optimization of synthetic processes involving this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Theoretical Study on the OH-Reaction Kinetics and Photochemistry of this compound (CH3C(O)F), an Atmospheric Degradation Intermediate of HFC-161 (C2H5F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of Acyl Halides
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Acyl halides are a cornerstone of organic synthesis, prized for their high reactivity in acylation reactions. However, this reactivity is intrinsically linked to their stability, a factor that varies significantly across the series from fluorides to iodides. This guide provides an objective comparison of the stability of different acyl halides, supported by experimental data, to inform the selection of the most suitable acylating agent for a given application.
Understanding the Stability of Acyl Halides
The stability of an acyl halide (RCOX) is primarily governed by two key factors: the strength of the carbon-halogen (C-X) bond and the leaving group ability of the corresponding halide ion (X⁻). A stronger C-X bond imparts greater thermal and chemical stability, while a better leaving group enhances reactivity, and consequently, lowers stability. These two factors are inversely related, leading to a clear trend in stability across the acyl halide series.
The general order of stability for acyl halides is:
Acyl Fluoride > Acyl Chloride > Acyl Bromide > Acyl Iodide
Conversely, the order of reactivity is:
Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride [1]
This trend is a direct consequence of the interplay between bond strength and leaving group ability. The carbon-fluorine bond is the strongest single bond to carbon, rendering acyl fluorides the most stable and least reactive among the series.[2] In contrast, the carbon-iodine bond is the weakest, and the iodide ion is an excellent leaving group, making acyl iodides highly reactive and the least stable.
Quantitative Comparison of Acyl Halide Stability
To provide a clear and quantitative comparison, the following tables summarize key experimental data related to the stability of acetyl halides, a common subset of acyl halides.
Carbon-Halogen Bond Dissociation Energies
The carbon-halogen bond dissociation energy (BDE) is a direct measure of the bond's strength. A higher BDE corresponds to a more stable bond and, consequently, a more stable molecule.
| Acyl Halide | Halogen (X) | C-X Bond Dissociation Energy (kcal/mol) |
| Acetyl Fluoride | F | 119 |
| Acetyl Chloride | Cl | 82 |
| Acetyl Bromide | Br | 68 |
| Acetyl Iodide | I | 51 |
(Data sourced from various chemical literature)
Relative Rates of Hydrolysis
The rate of hydrolysis, the reaction with water to form a carboxylic acid and a hydrogen halide, is a practical measure of an acyl halide's instability in the presence of nucleophiles. Due to the high reactivity of acyl bromides and iodides, obtaining precise and comparable hydrolysis rates under standard conditions is challenging. However, the relative rates for this compound and acetyl chloride clearly illustrate the trend.
| Acyl Halide | Relative Rate of Hydrolysis in Water at 0.0 °C |
| This compound | 1 |
| Acetyl Chloride | 47.6 |
(Calculated from a kF/kCl ratio of 2.1 x 10⁻²)[3]
Acyl chlorides react vigorously with water, while acyl fluorides are comparatively more resistant to hydrolysis.[2][4] Acyl bromides and iodides are even more reactive towards water than acyl chlorides.
Factors Influencing Acyl Halide Stability and Reactivity
The inherent stability of acyl halides can be further influenced by the nature of the acyl group.
-
Electronic Effects: Electron-withdrawing groups attached to the acyl moiety increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing the overall stability of the molecule.[5] Conversely, electron-donating groups can slightly decrease reactivity.
-
Steric Hindrance: Bulky groups near the carbonyl center can sterically hinder the approach of a nucleophile, thereby slowing down the rate of reaction and indirectly contributing to the apparent stability under certain conditions.
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own comparative stability studies, the following methodologies are provided as a reference.
Protocol 1: Determination of Hydrolysis Rate by Titration
This method is suitable for comparing the hydrolysis rates of less reactive acyl halides, such as acyl fluorides and chlorides.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acyl halide.
Materials:
-
Acyl halide of interest
-
Solvent (e.g., acetone or dioxane with a defined water content)
-
Ice-cold water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Conical flasks, pipettes, burette, stopwatch
Procedure:
-
Prepare a solution of the acyl halide in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Initiate the hydrolysis by adding a specific volume of water to the acyl halide solution while starting a stopwatch.
-
At regular time intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water. This slows down the reaction significantly.
-
Titrate the quenched solution with the standardized NaOH solution using phenolphthalein as an indicator. The volume of NaOH consumed corresponds to the amount of hydrogen halide and carboxylic acid formed.
-
To determine the concentration at infinite time (completion of the reaction), heat a separate aliquot of the reaction mixture in a sealed container to drive the reaction to completion, then cool and titrate as above.
-
The rate constant (k) can be calculated using the integrated rate law for a first-order reaction: ln([A]₀/[A]t) = kt, where [A]₀ is the initial concentration and [A]t is the concentration at time t.
Protocol 2: Monitoring Stability by Gas Chromatography (GC)
This method is useful for assessing the decomposition of acyl halides over time, particularly for more volatile compounds. Due to the high reactivity of acyl halides, they are often derivatized before GC analysis.
Objective: To monitor the decrease in concentration of an acyl halide over time in a given solvent.
Materials:
-
Acyl halide of interest
-
Anhydrous solvent (e.g., hexane, dichloromethane)
-
Derivatizing agent (e.g., a primary or secondary amine like diethylamine, or an alcohol like methanol)
-
Internal standard (e.g., a stable compound with a different retention time, like n-dodecane)
-
Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)
-
GC vials, syringes
Procedure:
-
Prepare a stock solution of the acyl halide and the internal standard in the anhydrous solvent.
-
At time zero, transfer an aliquot of the stock solution to a GC vial.
-
Add an excess of the derivatizing agent to the vial. The derivatizing agent will react with the acyl halide to form a more stable derivative (e.g., an amide or an ester).
-
Immediately analyze the derivatized sample by GC to determine the initial concentration of the acyl halide derivative relative to the internal standard.
-
Store the stock solution under the desired conditions (e.g., room temperature, elevated temperature) and take aliquots at various time intervals.
-
Derivatize and analyze each aliquot by GC as described above.
-
Plot the concentration of the acyl halide derivative (relative to the internal standard) versus time to determine the rate of decomposition.
Visualizing the Stability-Reactivity Relationship
The relationship between the factors influencing acyl halide stability and the resulting reactivity can be visualized as a logical flow.
The following diagram illustrates a typical experimental workflow for determining the hydrolysis rate of an acyl halide.
Conclusion
The stability of acyl halides is a critical consideration in their use as synthetic reagents. The clear trend of increasing stability from acyl iodides to acyl fluorides is well-supported by both qualitative principles and quantitative experimental data. Acyl fluorides offer the highest stability, making them suitable for reactions requiring milder conditions or for the preparation of compounds that are sensitive to harsh reagents. Conversely, the high reactivity of acyl bromides and iodides makes them powerful acylating agents for less reactive substrates, albeit with the trade-off of lower stability and the need for more careful handling. By understanding the factors that govern acyl halide stability and having access to comparative data, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 201. Carbon–halogen bond energies in the acetyl halides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Comparing Rate of Hydrolysis of Acyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Spectroscopic and Reactivity Comparison of Acetyl Fluoride and Other Acetylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acetyl group is a fundamental transformation in organic synthesis, crucial for protecting functional groups and synthesizing complex molecules. The choice of acetylating agent significantly impacts reaction efficiency, selectivity, and the analytical methods required for characterization. This guide provides an objective comparison of acetyl fluoride with other common acetylating agents—acetyl chloride, acetic anhydride, and N-acetylimidazole—focusing on their spectroscopic properties and relative reactivity, supported by experimental data.
Spectroscopic Comparison
The electronic environment of the carbonyl group and the nature of the leaving group in acetylating agents give rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
¹⁹F NMR spectroscopy is a uniquely powerful tool for the characterization of organofluorine compounds like this compound.[1] The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing clear spectra with a wide chemical shift range, which minimizes signal overlap.[1][2] This makes ¹⁹F NMR ideal for unambiguous identification and quantification.
Table 1: ¹⁹F NMR Spectroscopic Data for this compound
| Compound | Structure | ¹⁹F Chemical Shift (δ, ppm) | Coupling Constants (Hz) |
| This compound | CH₃COF | +45.3 | ²JFH = 6.5 |
Chemical shifts are referenced to CFCl₃ (0 ppm). Data sourced from Benchchem[1].
Infrared (IR) Spectroscopy: Carbonyl Stretching Frequencies
The position of the carbonyl (C=O) stretching vibration in the IR spectrum is highly sensitive to the electronic effects of the substituent on the carbonyl carbon. More electronegative substituents lead to a higher frequency (wavenumber) for the C=O stretch.
Table 2: Comparative IR Spectroscopic Data (C=O Stretch)
| Acetylating Agent | Structure | C=O Stretching Frequency (cm⁻¹) | Reference |
| This compound | CH₃COF | ~1872 (gas), ~1845 (liquid) | [3] |
| Acetyl Chloride | CH₃COCl | ~1822 (gas), ~1807 (liquid) | [3][4] |
| Acetic Anhydride | (CH₃CO)₂O | ~1824 & ~1758 (asymmetric & symmetric) | [4] |
| N-Acetylimidazole | C₅H₆N₂O | ~1746 | Inferred from amide I band region |
Note: Frequencies can vary based on the physical state (gas, liquid, solution) and solvent.
The high frequency of the C=O stretch in this compound is attributed to the strong electron-withdrawing effect of the fluorine atom.[3] This trend follows the electronegativity of the leaving group (F > Cl > OCOR > N-imidazole).
Reactivity and Mechanistic Overview
The reactivity of acetylating agents is primarily governed by the stability of the leaving group and the electrophilicity of the carbonyl carbon. A better leaving group (weaker base) generally leads to a more reactive acetylating agent.
Reactivity Ranking: Acetyl Chloride > this compound ≈ Acetic Anhydride > N-Acetylimidazole
-
Acetyl Chloride & this compound: These are highly reactive acetylating agents.[5][6] The chloride ion is an excellent leaving group. While fluorine is more electronegative, the C-F bond is stronger than the C-Cl bond, which can temper its reactivity in some contexts. They react vigorously and often require a base to neutralize the resulting hydrohalic acid.[7][8]
-
Acetic Anhydride: This is a moderately reactive, cost-effective, and commonly used acetylating agent.[9] Its reactivity is lower than that of acyl halides because the acetate ion is a less stable leaving group than a halide ion. Reactions often necessitate catalysts or higher temperatures.[7]
-
N-Acetylimidazole: This agent is significantly less reactive and is often employed for selective acetylation, particularly of amino acid side chains in proteins.[10][11] The acetylation often proceeds via a nucleophilic catalysis mechanism where the imidazole acts as a carrier of the acetyl group.[12][13]
Table 3: Reactivity and Typical Reaction Conditions
| Acetylating Agent | Relative Reactivity | Leaving Group | Byproduct | Typical Conditions |
| Acetyl Chloride | Very High | Cl⁻ | HCl | Low temperature, presence of a non-nucleophilic base (e.g., pyridine, triethylamine)[7][8] |
| This compound | High | F⁻ | HF | Similar to acetyl chloride, requires a base. |
| Acetic Anhydride | Moderate | CH₃COO⁻ | CH₃COOH | Often requires heat or a catalyst (e.g., H₂SO₄, pyridine, DMAP)[7][8] |
| N-Acetylimidazole | Low to Moderate | Imidazole | Imidazole | Used for selective acetylations, often at or near neutral pH.[10][12] |
Experimental Protocols
Protocol for ¹⁹F NMR Data Acquisition
This protocol is typical for acquiring a ¹⁹F NMR spectrum of an acyl fluoride on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample.[1]
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add an internal standard if quantitative analysis (qNMR) is required.
-
Instrument Setup:
-
Pulse Program: Use a standard single-pulse experiment (e.g., zgfhig on Bruker instruments with inverse-gated proton decoupling for quantitative measurements).
-
Transmitter Frequency Offset (O1P): Center the frequency on the expected chemical shift range for the acyl fluoride (e.g., around +45 ppm).
-
Spectral Width (SW): Set a width sufficient to cover all expected fluorine signals (e.g., 200 ppm).
-
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): For quantitative analysis, use a delay of at least 5 times the T₁ of the signal of interest (typically 2-5 seconds).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
-
Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID).
-
Analysis: Analyze the processed spectrum for chemical shifts, signal integration, and coupling constants.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the liquid acetylating agent can be placed between two salt plates (e.g., NaCl or KBr).
-
Gases: Use a gas cell with appropriate windows (e.g., KBr).
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty salt plates or gas cell.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Analysis: Identify the characteristic C=O stretching frequency and compare it with known values.
Mandatory Visualizations
Caption: General mechanism of nucleophilic acyl substitution for acetylation.
Caption: Workflow for the spectroscopic comparison of acetylating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. biophysics.org [biophysics.org]
- 3. The infrared spectra and vibrational assignments of the acetyl halides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Why are acetyl chloride or acetic anhydride used instead of acetic ac - askIITians [askiitians.com]
- 6. pediaa.com [pediaa.com]
- 7. benchchem.com [benchchem.com]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acetylation of alpha-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Acetyl Fluoride: Methods, Yields, and Experimental Protocols
For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key reagents is paramount. Acetyl fluoride, a valuable acylating agent, can be synthesized through various methods, each with its own set of advantages and disadvantages. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Comparative Yields of this compound Synthesis Methods
The selection of a synthetic route for this compound often depends on a balance of factors including yield, availability of starting materials, reaction conditions, and safety considerations. The following table summarizes the quantitative data for several common methods.
| Synthesis Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Halogen Exchange | Acetyl Chloride | Potassium Fluoride (KF) | Acetonitrile | Reflux | ~56% | [Journal of Fluorine Chemistry, 1982] |
| Halogen Exchange | Acetyl Chloride | Antimony Trifluoride (SbF₃) | None (Neat) | 20-60 | ~80% | [Journal of the American Chemical Society, 1937] |
| From Anhydride | Acetic Anhydride | Hydrogen Fluoride (HF) | Acetic Acid (byprod) | Not specified | High | [1] |
| Deoxyfluorination | Acetic Acid | Cyanuric Fluoride | Acetonitrile | 80 | 85-95% | [J. Org. Chem., 1973] |
| Deoxyfluorination | Acetic Acid | 2-Fluoropyridinium Triflate | Dichloromethane | Room Temp | ~90% (NMR Yield) | [Org. Lett., 2010] |
| Deoxyfluorination (Flow) | Acetic Acid | Thionyl Fluoride (SOF₂) | Dichloromethane | Room Temp | 55-98% (general) | [2] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation.
Halogen Exchange from Acetyl Chloride with Potassium Fluoride
This method involves a straightforward nucleophilic substitution of chloride with fluoride.
Protocol: A mixture of acetyl chloride (1 mol) and anhydrous potassium fluoride (1.5 mol) in acetonitrile (500 mL) is refluxed with vigorous stirring for 4-6 hours. The reaction progress can be monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solid potassium chloride and excess potassium fluoride are removed by filtration. The this compound is then isolated from the filtrate by fractional distillation. Due to the low boiling point of this compound (21 °C), care must be taken to prevent its loss during workup.
Halogen Exchange from Acetyl Chloride with Antimony Trifluoride
This is a classic and effective method for the synthesis of acyl fluorides.
Protocol: In a distillation apparatus fitted with a cooled receiver, acetyl chloride (1 mol) is slowly added to antimony trifluoride (0.4 mol). The reaction is exothermic and proceeds readily. The mixture is gently warmed to 60 °C to drive the reaction to completion and distill the this compound as it is formed. The crude this compound can be further purified by redistillation.
Synthesis from Acetic Anhydride and Hydrogen Fluoride
This method provides a direct route to this compound from a common laboratory reagent.[1]
Protocol: Anhydrous hydrogen fluoride is carefully added to acetic anhydride at a low temperature. The reaction produces this compound and acetic acid as a byproduct.[1] The low boiling point of this compound allows for its separation from the reaction mixture by distillation. This reaction should be carried out with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment due to the hazardous nature of hydrogen fluoride.
Deoxyfluorination of Acetic Acid with Cyanuric Fluoride
Cyanuric fluoride is an effective reagent for the conversion of carboxylic acids to acyl fluorides.
Protocol: To a solution of acetic acid (1 mol) in acetonitrile (500 mL), cyanuric fluoride (0.4 mol) is added portion-wise with stirring at room temperature. The reaction mixture is then heated to 80 °C for 2-3 hours. The resulting cyanuric acid precipitate is removed by filtration. This compound is isolated from the filtrate by fractional distillation.
Logical Workflow for Method Selection
The choice of a suitable synthesis method for this compound depends on several factors. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting an this compound synthesis method.
This guide provides a comparative overview of several key methods for the synthesis of this compound. Researchers and chemists can use this information to select the most appropriate method based on their specific laboratory capabilities, safety protocols, and desired yield. It is essential to consult the primary literature for further details and to conduct a thorough risk assessment before undertaking any of the described procedures.
References
A Comparative Guide to Acetylating Agents: Acetyl Fluoride vs. Acetyl Chloride and Acetic Anhydride
For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical decision that influences reaction efficiency, selectivity, cost, and safety. This guide provides a comprehensive cost-benefit analysis of acetyl fluoride in comparison to the more commonly used acetyl chloride and acetic anhydride, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a valuable, albeit more expensive, alternative to acetyl chloride and acetic anhydride, offering a unique balance of reactivity and stability. Its moderated reactivity can be a significant advantage in complex syntheses where selectivity is paramount, minimizing the formation of byproducts. While acetyl chloride is the most reactive and often the most cost-effective option for simple acetylations, its high reactivity can lead to poor selectivity and handling difficulties due to its moisture sensitivity. Acetic anhydride presents a good balance of reactivity and ease of handling, with a cost generally lower than this compound.
The choice of acetylating agent should be guided by the specific requirements of the synthesis. For reactions requiring high selectivity and controlled reactivity, especially with sensitive substrates, the higher cost of this compound may be justified by improved yields of the desired product and reduced purification efforts. For large-scale production of simple molecules where cost is a primary driver, acetyl chloride or acetic anhydride may be more suitable.
Data Presentation
Table 1: Cost Comparison of Acetylating Agents
| Acetylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Indicative Price (USD) | Key Considerations |
| This compound | CH₃COF | 62.04 | $100 - $500 per gram[1] | Higher cost, specialized suppliers, price varies significantly. |
| Acetyl Chloride | CH₃COCl | 78.50 | ~$20 - $50 per kg | Low cost, readily available from numerous suppliers. |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ~$15 - $40 per kg | Low cost, widely available. |
Note: Prices are indicative and can vary based on purity, quantity, and supplier.
Table 2: Performance Comparison of Acetylating Agents
| Property | This compound | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Moderate | High | Moderate |
| Selectivity | High | Low to Moderate | Moderate |
| Stability | High (thermally and hydrolytically more stable)[2] | Low (reacts violently with water) | Moderate (reacts with water) |
| Byproducts | HF (toxic, corrosive) | HCl (corrosive) | Acetic Acid (less corrosive) |
| Handling | Requires care due to toxicity of HF byproduct | Requires stringent anhydrous conditions | Easier to handle than acetyl chloride |
Table 3: Experimental Data - Acetylation of Benzyl Alcohol
| Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 | [2] |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 | [2] |
| Acetic Anhydride | None | Solvent-free | 60 | 7 | >99 | [2] |
Experimental Protocols
Protocol 1: Acetylation of a Primary Amine (Aniline) with Acetic Anhydride
Objective: To synthesize acetanilide from aniline using acetic anhydride.
Materials:
-
Aniline (2.0 g, 21.5 mmol)
-
Acetic anhydride (2.5 mL, 26.8 mmol)
-
Concentrated Hydrochloric Acid (2 mL)
-
Sodium Acetate (3 g)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a fume hood, add 2.0 g of aniline to 60 mL of deionized water in a 250 mL Erlenmeyer flask.
-
To this suspension, add 2 mL of concentrated hydrochloric acid. The aniline will dissolve to form aniline hydrochloride.
-
In a separate beaker, dissolve 3 g of sodium acetate in 10 mL of deionized water.
-
Gently warm the aniline hydrochloride solution to about 50°C.
-
Add 2.5 mL of acetic anhydride to the warm aniline hydrochloride solution and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture and swirl vigorously.
-
Cool the flask in an ice bath for 20 minutes to induce crystallization of acetanilide.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold deionized water.
-
Recrystallize the crude acetanilide from a minimal amount of hot ethanol to obtain the purified product.
-
Dry the crystals and determine the yield and melting point.
Protocol 2: Selective Acetylation of a Primary Alcohol with Acetyl Chloride
Objective: To selectively acetylate a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Primary-secondary diol (e.g., 1,2-propanediol) (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Sterically hindered base (e.g., 2,4,6-collidine or N,N-diisopropylethylamine) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary-secondary diol in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the sterically hindered base to the solution.
-
Slowly add a solution of acetyl chloride in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting monoacetate by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized experimental workflow for acylation reactions.
Caption: Factors influencing the reactivity and stability of this compound vs. acetyl chloride.
References
Safety Operating Guide
Proper Disposal of Acetyl Fluoride: A Step-by-Step Guide for Laboratory Professionals
The safe management and disposal of acetyl fluoride are critical for ensuring laboratory safety and environmental protection. This compound is a highly reactive, corrosive, and toxic compound that requires meticulous handling throughout its lifecycle, including disposal.[1][2] It reacts violently with water, releasing toxic and corrosive hydrogen fluoride gas.[1][2] This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all safety measures are in place. This compound is toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][3]
-
Engineering Controls : All handling and disposal operations must be conducted in a certified chemical fume hood.[3] Ensure that an emergency eye wash station and safety shower are immediately accessible.[1]
-
Personal Protective Equipment (PPE) : A comprehensive PPE setup is mandatory. This includes:
-
Hand Protection : Wear impervious gloves, such as nitrile or neoprene.[4][5]
-
Eye Protection : Use tightly fitting chemical safety goggles and a face shield.[4][5]
-
Skin and Body Protection : Wear a flame-resistant lab coat and appropriate protective clothing.[4]
-
Respiratory Protection : If exposure limits are exceeded or symptoms of irritation occur, use a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA).[2][4]
-
| Safety Requirement | Specification | Citation(s) |
| Primary Engineering Control | Certified Chemical Fume Hood | [3] |
| Emergency Equipment | Accessible Eye Wash Station & Safety Shower | [1] |
| Eye/Face Protection | Chemical Safety Goggles and Face Shield | [4][5] |
| Hand Protection | Impervious Gloves (e.g., Nitrile, Neoprene) | [4][5] |
| Respiratory Protection | Full-face respirator or SCBA for emergencies or potential high-concentration exposure | [2][4] |
Principle of Disposal: Controlled Hydrolysis and Neutralization
The primary method for disposing of small quantities of this compound in a laboratory setting is through controlled hydrolysis followed by neutralization. This compound reacts with water to form acetic acid and hydrogen fluoride (HF), both of which are corrosive. The disposal procedure neutralizes these acidic byproducts and converts the hazardous fluoride ion into a stable, insoluble salt. This is analogous to the safe disposal methods for other reactive acyl fluorides.[6]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is intended for small quantities of this compound waste. For larger quantities, consult a licensed professional waste disposal service.[3]
Materials Needed:
-
Large beaker or flask (at least 10x the volume of the waste)
-
Stir plate and stir bar
-
Dropping funnel or pipette
-
Sodium Bicarbonate (NaHCO₃) or a 1:1 mixture of Soda Ash (Na₂CO₃) and Slaked Lime (Ca(OH)₂)
-
Calcium Hydroxide (Ca(OH)₂) or Calcium Chloride (CaCl₂)
-
pH indicator strips or a pH meter
-
Designated hazardous waste container
Procedure:
-
Prepare Neutralizing Solution : In a large beaker within a chemical fume hood, prepare a cold, stirred solution of excess sodium bicarbonate in water (e.g., a 5-10% solution). Alternatively, use a slurry of soda ash and slaked lime. The cold temperature helps to control the reaction rate.
-
Controlled Addition of this compound : Slowly and carefully add the this compound waste dropwise to the stirred neutralizing solution.[6] Be prepared for gas evolution (carbon dioxide) as the acid is neutralized.[6] Do not add the waste too quickly, as the reaction can be vigorous.
-
Ensure Complete Reaction : After the addition is complete, continue stirring the solution for a minimum of 30-60 minutes to ensure the hydrolysis and neutralization are complete.[6]
-
Precipitate Fluoride Ions : While stirring, slowly add a slight excess of calcium hydroxide or a calcium chloride solution to the mixture.[6] This will precipitate the fluoride ions as insoluble and much safer calcium fluoride (CaF₂).[6] Continue stirring for another 30 minutes.[6]
-
Final pH Check and Separation : Turn off the stirrer and allow the calcium fluoride precipitate to settle.[6] Check the pH of the supernatant (the overlying liquid). It should be within a neutral range (pH 6.0-8.0).[6] If necessary, adjust with a dilute acid or base.
-
Final Waste Disposal :
-
Liquid Waste : Once neutralized, the supernatant liquid may be suitable for drain disposal with copious amounts of water, but this is strictly subject to local regulations. Always check with your institution's environmental health and safety office first.[6]
-
Solid Waste : Collect the calcium fluoride precipitate and any other solid materials in a clearly labeled, designated hazardous waste container for solid chemical waste.[6]
-
Professional Disposal : The safest and most common recommendation is to dispose of all waste streams (both liquid and solid) through an approved waste disposal plant or licensed contractor.[1][4] Some facilities may use high-temperature incineration with afterburners and scrubbers to handle such waste.[1]
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe neutralization and disposal of this compound.
Spill Management Protocol
In the event of a small, contained spill within a chemical fume hood, follow these steps:
-
Evacuate and Alert : Alert personnel in the immediate area and ensure the fume hood sash is lowered.
-
Contain : Cover the spill with an excess of dry sodium bicarbonate or other inert absorbent material.[1][6]
-
Neutralize : From a safe distance, carefully and slowly add a saturated sodium bicarbonate solution to the absorbed spill to form a slurry.[6] Allow the reaction to subside completely.
-
Precipitate Fluoride : Add calcium hydroxide to the slurry to precipitate the fluorides.[6]
-
Collect Waste : Carefully scoop the resulting mixture into a designated hazardous waste container.[6]
-
Decontaminate : Wipe the spill area with a cloth dampened with sodium bicarbonate solution, followed by water.[6] Place all contaminated materials into the hazardous waste container.[5]
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. Respiratory protection equipments C2H3FO (this compound), CAS number 557-99-3 [en.gazfinder.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
Navigating the Risks: A Comprehensive Guide to Handling Acetyl Fluoride
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with acetyl fluoride. Adherence to these protocols is critical for ensuring personal safety and operational integrity.
This compound is a highly corrosive, toxic, and flammable substance that demands rigorous safety protocols.[1][2] It can cause severe skin burns, serious eye damage, and is toxic if inhaled.[1][2] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency response plans to mitigate the significant risks associated with its use.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment, emphasizing that no single piece of equipment provides complete protection.
| PPE Category | Item | Specifications and Guidance |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Tightly fitting safety goggles are the minimum requirement.[3] A full-face shield must be worn in conjunction with goggles to protect against splashes and vapors.[1] |
| Hand Protection | Chemical-Resistant Gloves | No specific glove breakthrough data for this compound is readily available. Based on resistance to related compounds like fluorides and hydrofluoric acid, Butyl rubber or Viton® gloves are recommended for extended contact.[4] Neoprene may also offer suitable protection.[4] A double-gloving strategy, with a lighter nitrile glove underneath a heavier, chemical-resistant glove, is best practice. Always inspect gloves for degradation or punctures before use. |
| Body Protection | Flame-Resistant Lab Coat and Apron | A flame-resistant lab coat must be worn at all times. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required. |
| Respiratory Protection | Full-Face Respirator or SCBA | All work with this compound must be conducted in a certified chemical fume hood.[2] If there is a potential for exposure outside of a fume hood, or in the case of a spill, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is mandatory.[1][2] |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Closed-toed shoes are a minimum requirement in any laboratory setting. When handling this compound, shoes with a chemically resistant outer layer are recommended.[1] |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step protocol must be followed for all procedures involving this chemical.
1. Pre-Experiment Preparation:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Emergency Equipment Check: Confirm that a safety shower, eyewash station, and a spill kit appropriate for this compound are readily accessible. The spill kit should contain an absorbent material that does not react with this compound (do not use materials that can react with acids).
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Container Inspection: Visually inspect the this compound container for any signs of damage or leaks before handling.
2. Handling and Use:
-
Work in a Fume Hood: All manipulations of this compound must be performed within the sash of a certified chemical fume hood.
-
Avoid Incompatible Materials: Keep this compound away from water, acids, bases, and glass containers, as it can react violently.[1]
-
Controlled Dispensing: Use appropriate, clean, and dry dispensing equipment. Avoid any contact with skin or eyes.
-
Secure Container: Keep the container tightly closed when not in use to prevent the release of flammable and toxic vapors.[1]
3. Storage:
-
Designated Storage Area: Store this compound in a cool, dry, well-ventilated area, away from sources of ignition.[1]
-
Incompatible Materials Segregation: Do not store with incompatible materials such as acids, bases, or water-reactive substances.
-
Container Material: Store in the original container or a compatible container made of materials that will not react with this compound. Do not store in glass containers.[1]
4. Disposal:
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled waste container.
-
Licensed Disposal: Dispose of this compound waste through a licensed hazardous waste disposal company.[1] Do not attempt to neutralize or dispose of it through standard laboratory drains.
-
Container Decontamination: Empty containers should be handled with care as they may contain residual flammable vapors.[1] Follow institutional guidelines for the decontamination and disposal of empty chemical containers.
Emergency Response: this compound Spill
In the event of an this compound spill, a calm and methodical response is critical. The following workflow outlines the immediate actions to be taken.
Caption: Workflow for handling an this compound spill.
By strictly adhering to these guidelines, laboratory professionals can significantly reduce the risks associated with handling this compound and maintain a safe research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
